molecular formula C7H5NO4 B145838 3-Hydroxy-4-nitrobenzaldehyde CAS No. 704-13-2

3-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B145838
CAS No.: 704-13-2
M. Wt: 167.12 g/mol
InChI Key: AUBBVPIQUDFRQI-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBBVPIQUDFRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40220669
Record name 3-Hydroxy-4-nitrobenzaldehyde
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

704-13-2
Record name 3-Hydroxy-4-nitrobenzaldehyde
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Record name 3-Hydroxy-4-nitrobenzaldehyde
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Record name 3-Hydroxy-4-nitrobenzaldehyde
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Record name 3-hydroxy-4-nitrobenzaldehyde
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Record name 3-Hydroxy-4-nitrobenzaldehyde
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Foundational & Exploratory

3-Hydroxy-4-nitrobenzaldehyde physical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and solubility of 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various synthetic applications. The information is curated to support research, development, and drug discovery endeavors.

Core Physical Properties

This compound is a yellow to orange crystalline solid at room temperature. Its molecular structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a nitro group, and an aldehyde group.

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C7H5NO4[1]
Molecular Weight 167.12 g/mol [1]
Appearance Yellow to orange crystalline powder[2]
Melting Point 127-131 °C[2][3][4]
Boiling Point 303.3 ± 27.0 °C (Predicted)[3]
Density 1.500 ± 0.06 g/cm³ (Predicted)[3]
pKa 6.14 ± 0.13 (Predicted)[3]
LogP 1.63610
CAS Number 704-13-2[2][3][4]

Solubility Profile

A general qualitative solubility testing protocol is provided in the experimental section to enable researchers to determine its solubility in solvents relevant to their specific applications.

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties are outlined below. These protocols are based on established laboratory techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of m-hydroxybenzaldehyde.[2]

Materials:

Procedure:

  • Dissolve m-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL) in a suitable reaction vessel.

  • Add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol) to the stirred solution.[2]

  • Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 15 minutes.[2]

  • Upon completion, transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under vacuum.

  • Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1) to yield this compound as a yellow solid.[2]

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Finely powder a small amount of the this compound sample.

  • Pack the powdered sample into a capillary tube to a height of a few millimeters.[5]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to determine an approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate measurement, heat the sample again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range represents the melting point.[6]

Determination of Boiling Point (for liquids, provided for context)

While this compound is a solid at room temperature, the following is a general protocol for determining the boiling point of an organic compound.

Materials:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)

Procedure:

  • Place a small amount of the liquid into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube.

  • Attach the test tube to a thermometer.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the liquid approaches its boiling point.[3]

  • When a steady stream of bubbles is observed, remove the heat and allow the apparatus to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[7]

Qualitative Solubility Determination

This protocol allows for the determination of the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • Small test tubes

  • A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Vortex mixer or spatula for stirring

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions.

  • After each addition, vigorously shake or stir the mixture for at least 60 seconds.[8][9]

  • Observe whether the solid dissolves completely.

  • Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent.

Visualizations

The following diagrams illustrate key experimental workflows.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start m-Hydroxybenzaldehyde in Methylene Chloride reagents Add: - Tetrabutylammonium hydrogensulfate - Isopropyl nitrate - Conc. H2SO4 start->reagents stir Stir at Room Temperature (15 min) reagents->stir quench Quench with sat. NaHCO3 (aq) stir->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate adsorb Adsorb on Silica Gel concentrate->adsorb chromatography Flash Column Chromatography (Hexane:EtOAc gradient) adsorb->chromatography product This compound (Yellow Solid) chromatography->product

Caption: Synthesis workflow for this compound.

Solubility_Determination_Workflow start Start: Weigh ~25 mg of This compound add_solvent Add 0.75 mL of Solvent in Portions start->add_solvent mix Vigorously Mix/Stir (60 seconds) add_solvent->mix observe Observe for Dissolution mix->observe decision Completely Dissolved? observe->decision soluble Record as 'Soluble' decision->soluble Yes insoluble Record as 'Insoluble' or 'Sparingly Soluble' decision->insoluble No end End soluble->end insoluble->end

Caption: Workflow for qualitative solubility determination.

References

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzaldehyde (CAS: 704-13-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectral data of 3-Hydroxy-4-nitrobenzaldehyde. The information is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science.

Core Properties and Data

This compound is a yellow to orange crystalline solid.[1] It is an aromatic compound containing hydroxyl, nitro, and aldehyde functional groups, which contribute to its reactivity and utility as a chemical intermediate.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 704-13-2[1]
Molecular Formula C₇H₅NO₄[1]
Molecular Weight 167.12 g/mol [1]
Appearance Light yellow to yellow to green powder to crystal[1]
Melting Point 127-131 °C[2]
Boiling Point 303.3±27.0 °C (Predicted)[3]
Density 1.500±0.06 g/cm³ (Predicted)[3]
pKa 6.14±0.13 (Predicted)[3]
Solubility Soluble in Methanol[3]
Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR (400 MHz, CDCl₃) [4][5]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.58s1H-OH
10.06d0.61H-CHO
8.28d8.71HAr-H
7.66d1.71HAr-H
7.51dd8.7, 1.71HAr-H

¹³C NMR

While a complete, explicitly assigned ¹³C NMR spectrum from the search results is unavailable, data for related nitro- and hydroxy-substituted benzaldehydes suggest the following expected chemical shift regions.

Chemical Shift (δ) ppm (Predicted)Assignment
~190Aldehyde Carbon (-CHO)
~150-160Aromatic Carbon attached to -OH
~140-150Aromatic Carbon attached to -NO₂
~115-135Other Aromatic Carbons

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3388O-H stretch
1627C=N stretch (indicative of nitro group interaction)
1597, 1549, 1501, 1441Aromatic C=C stretching and NO₂ stretching

Mass Spectrometry (Electron Ionization)

m/zInterpretation
167[M]⁺ (Molecular ion)
166[M-H]⁺
121[M-NO₂]⁺
93[M-NO₂-CO]⁺
65[C₅H₅]⁺

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily used in the preparation of dyes and pharmaceutical compounds.[1][6]

Synthetic Protocol: Nitration of 3-Hydroxybenzaldehyde

A common method for the synthesis of this compound involves the nitration of m-hydroxybenzaldehyde.

Experimental Protocol:

  • To a stirred solution of m-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene (B1212753) chloride (10 mL), add tetrabutylammonium (B224687) hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (B79036) (1.27 mL, 12.5 mmol).

  • Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture and stir for 15 minutes at room temperature.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution.

  • Extract the crude product with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Adsorb the resulting solid onto silica (B1680970) gel and purify by flash column chromatography using a hexane:ethyl acetate (B1210297) gradient (99:1 to 4:1). This compound (Rf = 0.44 in 3:1 hexane:ethyl acetate) is isolated as a yellow solid.

Synthesis_Workflow reagents m-Hydroxybenzaldehyde (in Methylene Chloride) addition1 Add: Tetrabutylammonium hydrogensulfate Isopropyl nitrate reagents->addition1 Step 1 addition2 Add dropwise: Conc. Sulfuric Acid addition1->addition2 Step 2 reaction Stir at Room Temperature (15 min) addition2->reaction Step 3 quench Quench with Sat. NaHCO₃ (aq) reaction->quench Step 4 extraction Extract with Dichloromethane quench->extraction Step 5 workup Dry (Na₂SO₄), Filter, Concentrate extraction->workup Step 6 purification Flash Column Chromatography (Hexane:Ethyl Acetate) workup->purification Step 7 product This compound (Yellow Solid) purification->product Final Product

Caption: Synthetic workflow for this compound.
Key Reactions

The functional groups of this compound allow for a variety of chemical transformations:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-hydroxy-4-nitrobenzoic acid.[6]

  • Reduction: The nitro group can be reduced to an amino group, yielding 3-hydroxy-4-aminobenzaldehyde.[6]

  • Aldol (B89426) Reactions: It serves as the aldehyde component in enantioselective thioester aldol reactions.[4]

Applications in Catalysis and Enzymology

Enantioselective Thioester Aldol Reaction

This compound is a substrate in enantioselective thioester aldol reactions, often catalyzed by copper(II) triflate in the presence of a chiral bisoxazoline ligand.

General Experimental Protocol:

  • In a reaction vessel, the chiral bisoxazoline ligand and copper(II) triflate are combined in a suitable solvent (e.g., dichloromethane) to form the catalyst complex.

  • The thioester is added to the catalyst solution.

  • This compound is then introduced to initiate the aldol reaction.

  • The reaction is stirred at a specific temperature until completion, monitored by techniques such as TLC or HPLC.

  • The reaction is quenched, and the product is purified using chromatographic methods.

Aldol_Reaction_Workflow catalyst_prep Catalyst Formation: Chiral Bisoxazoline Ligand + Cu(OTf)₂ thioester_add Add Thioester catalyst_prep->thioester_add Step 1 aldehyde_add Add this compound thioester_add->aldehyde_add Step 2 reaction Stir at Controlled Temperature aldehyde_add->reaction Step 3 quench Quench Reaction reaction->quench Step 4 purification Purification (e.g., Chromatography) quench->purification Step 5 product Chiral β-Hydroxy Thioester purification->product Final Product

Caption: General workflow for the enantioselective thioester aldol reaction.
Probing the Catalytic Mechanism of Horse Liver Alcohol Dehydrogenase (HLADH)

This compound has been utilized as a chromophoric substrate to investigate the catalytic mechanism of horse liver alcohol dehydrogenase (HLADH), an enzyme that catalyzes the reversible oxidation of alcohols to aldehydes.

Catalytic Cycle of Aldehyde Oxidation by HLADH:

The oxidation of an aldehyde by HLADH involves a multi-step process within the enzyme's active site, which contains a catalytic zinc ion.

HLADH_Catalytic_Cycle E_NAD Enzyme-NAD⁺ Complex (E-NAD⁺) E_NAD_Aldehyde Aldehyde Binding (E-NAD⁺-Aldehyde) E_NAD->E_NAD_Aldehyde Aldehyde Substrate Hydration Hydration of Aldehyde (at Zn²⁺ center) E_NAD_Aldehyde->Hydration Hydride_Transfer Hydride Transfer to NAD⁺ Hydration->Hydride_Transfer E_NADH_Acid Enzyme-NADH-Carboxylic Acid (E-NADH-Acid) Hydride_Transfer->E_NADH_Acid Product_Release1 Carboxylic Acid Release E_NADH_Acid->Product_Release1 E_NADH Enzyme-NADH Complex (E-NADH) Product_Release1->E_NADH Product_Release2 NADH Release E_NADH->Product_Release2 Enzyme Free Enzyme (E) Product_Release2->Enzyme Regeneration NAD_Binding NAD⁺ Binding Enzyme->NAD_Binding NAD_Binding->E_NAD

Caption: Catalytic cycle of aldehyde oxidation by HLADH.

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]

  • Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.[2]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

This technical guide provides a summary of the available information on this compound. Researchers should consult the primary literature for more detailed information and specific applications.

References

An In-depth Technical Guide to 5-Formyl-2-nitrophenol: Chemical Structure and IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical compound commonly referred to as 5-Formyl-2-nitrophenol, focusing on its precise chemical structure and internationally recognized IUPAC name. The information is intended for researchers, scientists, and professionals in the field of drug development who require accurate and comprehensive data on this chemical entity.

Chemical Identity and Nomenclature

The compound of interest is a substituted aromatic ring containing a hydroxyl group, a nitro group, and a formyl (aldehyde) group. While the name "5-Formyl-2-nitrophenol" is sometimes used, the correct and unambiguous nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is 5-hydroxy-2-nitrobenzaldehyde (B108354) .[1] This name prioritizes the aldehyde as the principal functional group, with the hydroxyl and nitro groups named as substituents.

Alternatively, if the hydroxyl group is considered the principal functional group (phenol), the IUPAC name would be 3-Formyl-4-nitrophenol. However, the most commonly accepted IUPAC name is 5-hydroxy-2-nitrobenzaldehyde.[1]

Another related isomer that is often discussed in this context is 3-hydroxy-4-nitrobenzaldehyde .[2][3] It is crucial to distinguish between these two isomers as their chemical and physical properties differ.

Chemical Structure

The chemical structure of 5-hydroxy-2-nitrobenzaldehyde consists of a benzene (B151609) ring with the following substituents:

  • A formyl group (-CHO) at position 1.

  • A nitro group (-NO₂) at position 2.

  • A hydroxyl group (-OH) at position 5.

The molecular formula for this compound is C₇H₅NO₄.[1]

Physicochemical Data

The following table summarizes key quantitative data for 5-hydroxy-2-nitrobenzaldehyde and its isomer, this compound, for comparative purposes.

Property5-hydroxy-2-nitrobenzaldehydeThis compound
CAS Number 42454-06-8[1]704-13-2[2][3]
Molecular Formula C₇H₅NO₄[1]C₇H₅NO₄[2][3][4]
Molecular Weight 167.12 g/mol 167.12 g/mol [2]
Appearance -Yellow crystalline powder
Melting Point -127-131 °C[2]
Boiling Point -303.3 °C (Predicted)[2]
Solubility -Soluble in water, alcohols, ethers, and ketones

Visual Representations

To further elucidate the chemical structure and relationships, the following diagrams are provided.

chemical_structure Chemical Structure of 5-hydroxy-2-nitrobenzaldehyde cluster_benzene_ring C1 C2 C1->C2 CHO CHO C1->CHO 1 C3 C2->C3 NO2 NO₂ C2->NO2 2 C4 C3->C4 C5 C4->C5 C6 C5->C6 OH OH C5->OH 5 C6->C1

Chemical structure of 5-hydroxy-2-nitrobenzaldehyde.

experimental_workflow General Synthetic Pathway start m-Hydroxybenzaldehyde step1 Nitration (e.g., Isopropyl nitrate, H₂SO₄) start->step1 product1 This compound step1->product1 product2 3-hydroxy-2-nitrobenzaldehyde step1->product2 separation Column Chromatography product1->separation product2->separation final_product Purified Isomers separation->final_product

A general synthetic approach for related isomers.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the melting and boiling points of 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various organic syntheses. The document outlines its core physicochemical data and the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data

This compound is a yellow to orange crystalline solid at room temperature[1]. Its key physical properties are summarized below, providing a baseline for its characterization and handling.

PropertyValueSource
Melting Point 127-131 °C (literature value)[1][2][3][4][5]
Boiling Point 303.3 ± 27.0 °C (Predicted)[1][2][4]
Molecular Formula C₇H₅NO₄[1][2]
Molecular Weight 167.12 g/mol [1][2]
Appearance Crystalline Powder[4]
Solubility Soluble in Methanol[4]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound. The following sections detail the standard capillary-based methods.

The melting point of a solid is the temperature at which it transitions from the solid to the liquid state[6]. A sharp, narrow melting point range is indicative of a pure compound, whereas impurities typically depress the melting point and broaden the range[7][8].

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[8][9]

  • Capillary tubes (sealed at one end)[7]

  • Thermometer

  • Mortar and pestle

  • Heating bath fluid (e.g., mineral or paraffin (B1166041) oil for Thiele tube)[6][10]

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle[6][7].

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to compact the solid into a small column at the bottom of the tube[9].

  • Apparatus Setup:

    • For a Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the oil within the Thiele tube[8][10].

    • For a Modern Apparatus: Insert the capillary tube into the designated slot in the heating block[6][9].

  • Heating and Observation:

    • Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range[9].

    • Allow the apparatus to cool. For a precise measurement, begin heating again, but slow the rate to approximately 2 °C per minute as the temperature approaches the previously determined range[9].

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[10][11][12].

Apparatus:

  • Small test tube (fusion tube)[10]

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube or oil bath)[10]

  • Rubber band or thread

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid sample into the small test tube[12].

  • Capillary Inversion: Place the capillary tube into the test tube with its open end facing down[12].

  • Apparatus Setup: Attach the test tube to a thermometer with the sample aligned with the thermometer bulb. Immerse the setup in a heating bath (e.g., Thiele tube)[10].

  • Heating: Gently heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles[13].

  • Observation and Data Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's lower end. At this point, turn off the heat[10][12]. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube[10]. It is also recommended to record the barometric pressure for accuracy[11].

Visualized Workflow

The following diagram illustrates the logical workflow for determining the melting point of a solid compound using the standard capillary method.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_load Loading cluster_measurement Measurement A Dry the Crystalline Sample B Grind Sample to a Fine Powder A->B C Pack Powder into Capillary Tube B->C D Place Tube in Apparatus E Heat Apparatus Slowly (~2 °C / min) D->E F Observe Sample Through Eyepiece E->F G Record T1 (Melting Begins) F->G H Record T2 (Melting Complete) G->H I Report Melting Point Range (T1 - T2) H->I

Caption: Workflow for Melting Point Determination.

References

Spectroscopic Profile of 3-Hydroxy-4-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
-OH10.58s-CDCl₃
-CHO10.06d0.6CDCl₃
H-58.28d8.7CDCl₃
H-27.66d1.7CDCl₃
H-67.51dd8.7, 1.7CDCl₃
----DMSO-d₆ available

Data sourced from ChemicalBook and SpectraBase.[1][2][3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm) Solvent
C=O189.9 (Predicted)-
C-4 (C-NO₂)153.7 (Predicted for similar structures)-
C-3 (C-OH)148.0 (Predicted for similar structures)-
Aromatic Carbons115.6 - 123.4 (Predicted for similar structures)CDCl₃

Note: Experimentally obtained ¹³C NMR data for this compound is available but specific peak assignments were not found in the provided search results. Predicted values and data from similar structures are referenced.[5][6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Vibrational Frequency (cm⁻¹) Technique
O-H stretch3403 (for a similar structure)KBr Pellet
C-H stretch (aromatic)3031 (for a similar structure)KBr Pellet
C=O stretch (aldehyde)~1700KBr Pellet
C=C stretch (aromatic)1639 (for a similar structure)KBr Pellet
N-O stretch (nitro)1549, 1350 (Typical range)KBr Pellet

Note: Specific IR peak values for this compound were not explicitly detailed in the search results. The provided data is based on typical ranges and data for structurally related compounds.[5][6][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Technique m/z (Mass-to-Charge Ratio) Assignment
Electron Ionization (EI)167[M]⁺ (Molecular Ion)
Predicted168.02913[M+H]⁺
Predicted190.01107[M+Na]⁺
Predicted166.01457[M-H]⁻

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[9][11][12]

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: The NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[13]

  • Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-200 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet holder is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation from impurities. In the ion source, electron ionization (EI) is commonly used, where the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[14]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_output Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Report Comprehensive Spectroscopic Profile Structure->Report Purity->Report

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the pKa and Acidity of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-hydroxy-4-nitrobenzaldehyde, a key organic intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding the acidity of this compound is crucial for optimizing reaction conditions, predicting its behavior in biological systems, and designing novel derivatives with tailored properties.

Core Concepts: Acidity of Substituted Phenols

The acidity of a phenolic hydroxyl group is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro (–NO₂) and aldehyde (–CHO) groups present in this compound, increase the acidity of the phenol. This is due to their ability to delocalize the negative charge of the corresponding phenoxide ion through both inductive and resonance effects, thereby stabilizing the conjugate base and favoring the dissociation of the proton.

The position of these substituents is also critical. Electron-withdrawing groups at the ortho and para positions to the hydroxyl group exert a more pronounced acid-strengthening effect due to their direct participation in resonance delocalization of the negative charge on the phenoxide oxygen. In the case of this compound, the nitro group is in the para position relative to the hydroxyl group, and the aldehyde group is in the meta position. This specific arrangement dictates the overall electronic landscape of the molecule and, consequently, its acidity.

Quantitative Data: pKa of this compound

The pKa is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. For this compound, the following pKa value has been reported:

CompoundPredicted pKa
This compound6.14 ± 0.13[1]

Note: This value is a predicted pKa and may vary slightly from experimentally determined values.

Factors Influencing the Acidity of this compound

The acidity of this compound is a result of the combined electronic effects of the nitro and aldehyde groups. The following diagram illustrates the logical relationship between these substituents and the resulting acidity of the phenolic proton.

G Influence of Substituents on the Acidity of this compound A This compound B Phenolic Hydroxyl Group (-OH) A->B C Nitro Group (-NO2) at C4 (para) A->C D Aldehyde Group (-CHO) at C1 (meta to -OH) A->D E Increased Acidity (Lower pKa) B->E G Electron-Withdrawing Effects C->G Strong D->G Moderate F Stabilization of Phenoxide Ion F->E G->F H Inductive Effect (-I) G->H I Resonance Effect (-M) G->I

Figure 1: Relationship between substituents and acidity.

Experimental Protocol: Spectrophotometric Determination of pKa

The pKa of this compound can be experimentally determined using UV-Vis spectrophotometry. This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of the molecule have different absorption spectra. By measuring the absorbance of the compound in solutions of varying pH, the equilibrium between the two forms can be quantified, and the pKa can be calculated.

Materials:

  • This compound

  • Buffer solutions of known pH (e.g., phosphate, borate, or universal buffer systems covering a range from pH 4 to 8)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol (B129727) or ethanol) that is miscible with water.

  • Preparation of Test Solutions:

    • For each buffer solution, pipette a small, precise volume of the stock solution into a volumetric flask and dilute to the mark with the buffer. The final concentration of the analyte should be in a range that gives an absorbance reading between 0.1 and 1.0.

    • Prepare a series of solutions with varying pH values, ensuring the pH is accurately measured for each solution using a calibrated pH meter.

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectrum (e.g., from 250 nm to 500 nm) for each of the prepared solutions against a blank containing the corresponding buffer solution.

    • Identify the wavelength of maximum absorbance (λmax) for both the fully protonated form (in highly acidic solution) and the fully deprotonated form (in highly basic solution).

  • Data Analysis:

    • Measure the absorbance of each solution at the λmax of the deprotonated species.

    • The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation:

      where [HA] is the concentration of the protonated form and [A⁻] is the concentration of the deprotonated form. The ratio of these concentrations can be determined from the absorbance values:

      where A is the absorbance at a given pH, Amax is the absorbance of the fully deprotonated form, and Amin is the absorbance of the fully protonated form.

Experimental Workflow:

G Workflow for Spectrophotometric pKa Determination A Prepare Stock Solution of this compound C Create Test Solutions (Stock + Buffer) A->C B Prepare Buffer Solutions of Varying pH B->C D Measure pH of each Test Solution C->D E Record UV-Vis Spectra of each Solution D->E F Identify λmax for Protonated and Deprotonated Forms E->F G Measure Absorbance at λmax for all Solutions F->G H Plot Absorbance vs. pH or use Henderson-Hasselbalch Equation G->H I Determine pKa H->I

Figure 2: Spectrophotometric pKa determination workflow.

Conclusion

The acidity of this compound, as indicated by its predicted pKa of 6.14, is significantly enhanced by the presence of the electron-withdrawing nitro and aldehyde groups. This property is fundamental to its reactivity and behavior in various chemical and biological contexts. The experimental protocol outlined provides a robust method for the precise determination of its pKa, which is an essential parameter for researchers and professionals in the fields of chemistry and drug development.

References

Safety and handling precautions for 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-Hydroxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It synthesizes safety information from publicly available sources. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound is a solid organic compound utilized in various chemical syntheses.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms 5-Formyl-2-nitrophenol, 4-Nitro-3-hydroxybenzaldehyde[2][3]
CAS Number 704-13-2[1][3]
Molecular Formula C₇H₅NO₄[1][2]
Molecular Weight 167.12 g/mol [1][2]
Appearance Solid, crystalline powder
Melting Point 127-131 °C
Storage Class 11 (Combustible Solids)

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] Personnel must be fully aware of these hazards before commencing any work.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Skin Irritation 2H315: Causes skin irritation[2][3]
Serious Eye Irritation 2 / 2AH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[2][3][4]

The logical flow from hazard identification to user action is critical for laboratory safety.

GHS_Hazard_Communication cluster_0 Hazard Identification cluster_1 Signal & Pictogram cluster_2 Required User Action (Precautionary Statements) H315 H315: Skin Irritation Signal Warning H315->Signal H319 H319: Eye Irritation H319->Signal H335 H335: Respiratory Irritation H335->Signal Pictogram Irritant (GHS07) Signal->Pictogram P280 P280: Wear protective gloves, eye & face protection Pictogram->P280 P261 P261: Avoid breathing dust Pictogram->P261 P271 P271: Use in a well-ventilated area Pictogram->P271

Caption: GHS Hazard Communication Pathway for this compound.

Exposure Controls and Personal Protection

To mitigate the identified hazards, stringent exposure controls and appropriate Personal Protective Equipment (PPE) are mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale & Source(s)
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3][5] A face shield is recommended if there is a risk of splashing or dust generation.[5]Prevents eye contact, which can cause serious irritation (H319).
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[3] A fully buttoned laboratory coat is required.[5]Prevents skin contact, which causes irritation (H315). Gloves must be removed using the proper technique to avoid contaminating bare hands.[3]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) is required when dust is generated, such as during weighing, transfer, or spill cleanup.[5]Prevents inhalation of dust, which can cause respiratory tract irritation (H335).
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[5]Minimizes inhalation exposure and provides immediate decontamination facilities in case of an emergency.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial to ensure laboratory safety and maintain chemical integrity.

Handling
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][5]

  • Avoid the formation of dust and aerosols.[3]

  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.[5]

  • Wash hands thoroughly after handling and before breaks.[3]

  • Do not eat, drink, or smoke in the work area.[6][7]

Storage
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent moisture and air contact.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Emergency Procedures

All personnel must be familiar with emergency protocols before handling the chemical.

First-Aid Measures

Table 4: First-Aid Response Protocol

Exposure RouteActionSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[3]H335
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation occurs, get medical advice.[3]H315
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately consult a physician or ophthalmologist.[3]H319
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3][6]General Toxicity
Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

  • Evacuate: Alert others and evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Protect: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[3]

  • Contain & Clean: Avoid generating dust. Carefully sweep or vacuum the spilled solid. Dampening the material with water may help prevent dust from becoming airborne.[5] Collect the material into a suitable, closed, and labeled container for hazardous waste disposal.[3][5]

  • Decontaminate: Clean the affected area thoroughly once the material has been removed.

  • Prevent Entry: Do not let the product enter drains or waterways.[3]

Spill_Response_Workflow Start Spill Occurs Evacuate 1. Evacuate Area Alert Personnel Start->Evacuate Don_PPE 2. Don Full PPE (Respirator, Gloves, Goggles) Evacuate->Don_PPE Contain 3. Contain Spill (Prevent Spread & Dusting) Don_PPE->Contain Collect 4. Collect Material into Labeled Waste Container Contain->Collect Decontaminate 5. Decontaminate Spill Area Collect->Decontaminate Dispose 6. Dispose of Waste per Regulations Decontaminate->Dispose End Spill Secured Dispose->End

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: The substance is combustible. Hazardous combustion products like carbon monoxide, carbon dioxide, and nitrogen oxides can form in a fire.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Experimental Protocol: Standard Operating Procedure for Handling

The following is a generalized protocol for the safe handling of this compound powder in a laboratory setting. This protocol should be adapted to specific experimental needs and institutional guidelines.

1. Preparation and Pre-Handling Checks: a. Verify that a current, supplier-specific SDS for this compound is available and has been reviewed. b. Ensure the designated work area (chemical fume hood) is clean and operational. c. Confirm that the safety shower and eyewash station are accessible and have been recently tested. d. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize movement. e. Don all required PPE as specified in Table 3.

2. Weighing and Transfer: a. Perform all manipulations of the solid compound within the chemical fume hood to contain dust. b. Use a dedicated, clean spatula for transferring the chemical. c. Tare the weigh boat or container on the balance. d. Slowly transfer the desired amount of this compound, avoiding any actions that could generate airborne dust. e. If adding to a solvent, ensure the reaction vessel is stable and add the powder slowly to prevent splashing. f. Tightly close the source container immediately after use.

3. Post-Handling and Cleanup: a. Decontaminate all reusable equipment (spatulas, glassware) that came into contact with the chemical. b. Wipe down the work surface inside the fume hood with an appropriate solvent. c. Dispose of all contaminated disposable items (weigh boats, gloves, paper towels) in a properly labeled hazardous waste container. d. Carefully remove PPE, starting with gloves (using the proper removal technique), followed by the lab coat and eye protection. e. Wash hands thoroughly with soap and water.

SOP_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase Review_SDS Review SDS Prep_Hood Prepare Fume Hood Review_SDS->Prep_Hood Check_Safety Check Eyewash/Shower Prep_Hood->Check_Safety Don_PPE Don Full PPE Check_Safety->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Close Seal Source Container Transfer->Close Decon Decontaminate Equipment Close->Decon Dispose Dispose of Waste Decon->Dispose Doff_PPE Remove PPE Correctly Dispose->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Standard Operating Procedure (SOP) Workflow for Handling Chemical Powders.

Toxicological and Ecological Information

  • Toxicological Information: Specific quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation), for this compound were not available in the reviewed safety data sheets. The primary known health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2][3]

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the three key functional groups—aldehyde, hydroxyl, and nitro—present in 3-Hydroxy-4-nitrobenzaldehyde. This versatile molecule serves as a valuable building block in medicinal chemistry and organic synthesis. Understanding the distinct reactivity of each functional group is paramount for the strategic design of synthetic routes to novel compounds. This document details the chemical behavior of each group, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity and Functional Group Interplay

The chemical personality of this compound is dictated by the electronic interplay between its functional groups. The nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the adjacent functional groups. It enhances the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the hydroxyl group is an activating, ortho-, para-directing group, which can modulate the reactivity of the aromatic ring in electrophilic substitution reactions. The strategic manipulation of these groups allows for a wide array of chemical transformations.

Reactivity of the Aldehyde Group

The aldehyde group is a primary site for a variety of synthetic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electron-withdrawing nature of the nitro group at the para position enhances the reactivity of the aldehyde towards nucleophiles.

Key Reactions of the Aldehyde Group
  • Oxidation to a Carboxylic Acid: The aldehyde can be readily oxidized to form 3-hydroxy-4-nitrobenzoic acid.

  • Reduction to an Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, 3-hydroxy-4-nitrobenzyl alcohol.

  • Condensation Reactions: It readily participates in Knoevenagel and Wittig reactions to form α,β-unsaturated compounds and alkenes, respectively.

Table 1: Quantitative Data for Reactions of the Aldehyde Group

ReactionReagents and ConditionsProductYield (%)Reference
OxidationPotassium permanganate (B83412), Phase Transfer Catalyst, Ethyl acetate/Toluene3-Hydroxy-4-nitrobenzoic acid>90Adapted from[1][2]
Knoevenagel CondensationMalononitrile, Piperidine, Ethanol, Reflux2-(3-Hydroxy-4-nitrobenzylidene)malononitrile~90Adapted from[3]
Experimental Protocols for the Aldehyde Group

Protocol 1: Oxidation of this compound to 3-Hydroxy-4-nitrobenzoic Acid

This protocol is adapted from the phase transfer catalyzed oxidation of substituted benzaldehydes by potassium permanganate.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (0.1 equivalents) in ethyl acetate.

  • Reagent Addition: Add an aqueous solution of potassium permanganate (2 equivalents) to the stirred organic solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bisulfite. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 3-hydroxy-4-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Oxidation of the Aldehyde Group

G Oxidation of Aldehyde to Carboxylic Acid start This compound product 3-Hydroxy-4-nitrobenzoic acid start->product Oxidation reagents KMnO4, Phase Transfer Catalyst

Caption: Oxidation of the aldehyde in this compound.

Reactivity of the Nitro Group

The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. Its primary reactivity in synthetic transformations is its reduction to an amino group, which is a key step in the synthesis of many pharmaceutical intermediates.

Key Reactions of the Nitro Group
  • Reduction to an Amine: The most common reaction of the nitro group is its reduction to an amine (3-hydroxy-4-aminobenzaldehyde), which can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

Table 2: Quantitative Data for Reactions of the Nitro Group

ReactionReagents and ConditionsProductYield (%)Reference
Catalytic HydrogenationH₂, Pd/C, Ethanol, Room Temperature3-Hydroxy-4-aminobenzaldehydeHighAdapted from[4]
Experimental Protocol for the Nitro Group

Protocol 2: Catalytic Hydrogenation of this compound

This is a general procedure for the catalytic hydrogenation of a nitro group.

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or higher) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by TLC.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-hydroxy-4-aminobenzaldehyde, which can be further purified if necessary.

Diagram 2: Reduction of the Nitro Group

G Reduction of Nitro to Amine start This compound product 3-Hydroxy-4-aminobenzaldehyde start->product Reduction reagents H2, Pd/C

Caption: Reduction of the nitro group in this compound.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is an activating group and directs electrophilic aromatic substitution to the ortho and para positions. It can also undergo reactions typical of phenols, such as etherification and esterification.

Key Reactions of the Hydroxyl Group
  • Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base and then reacted with an alkyl halide to form an ether.

  • Esterification: The hydroxyl group can be acylated with an acid chloride or anhydride (B1165640) to form an ester.

Table 3: Quantitative Data for Reactions of the Hydroxyl Group

ReactionReagents and ConditionsProductYield (%)Reference
Williamson Ether SynthesisMethyl iodide, K₂CO₃, DMF3-Methoxy-4-nitrobenzaldehydeGoodAdapted from[5]
EsterificationAcetic anhydride, Pyridine (B92270)3-Acetoxy-4-nitrobenzaldehydeGoodGeneral Procedure
Experimental Protocols for the Hydroxyl Group

Protocol 3: Williamson Ether Synthesis of this compound

This protocol is a general procedure for the Williamson ether synthesis.[5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide, 1.2 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry.

  • Purification: The crude ether can be purified by recrystallization or column chromatography.

Protocol 4: Esterification of this compound

This is a general procedure for the esterification of a phenol.

  • Reaction Setup: Dissolve this compound (1 equivalent) in pyridine or a mixture of dichloromethane (B109758) and pyridine.

  • Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine.

  • Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.

Diagram 3: Reactions of the Hydroxyl Group

G Hydroxyl Group Transformations start This compound product_ether 3-Methoxy-4-nitrobenzaldehyde start->product_ether Williamson Ether Synthesis product_ester 3-Acetoxy-4-nitrobenzaldehyde start->product_ester Esterification reagents_ether CH3I, K2CO3 reagents_ester Acetic Anhydride, Pyridine

Caption: Etherification and esterification of the hydroxyl group.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and its derivatives.

Table 4: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
This compound (CDCl₃, 400 MHz): 10.58 (s, 1H), 10.06 (d, J = 0.6 Hz, 1H), 8.28 (d, J = 8.7 Hz, 1H), 7.66 (d, J = 1.7 Hz, 1H), 7.51 (dd, J = 8.7, 1.7 Hz, 1H)[6]Data not readily availableKBr Wafer: Characteristic peaks for O-H, C=O, NO₂, and aromatic C-H stretches.[7]
3-Hydroxy-4-nitrobenzoic acid Data available in spectral databases.[8]Data available in spectral databases.[9]KBr Wafer: Broad O-H stretch (acid), C=O stretch, NO₂, and aromatic C-H stretches.[9]
3-Hydroxy-4-aminobenzaldehyde Spectroscopic data can be predicted or found in specialized databases.Spectroscopic data can be predicted or found in specialized databases.Characteristic peaks for N-H, O-H, C=O, and aromatic C-H stretches.
3-Methoxy-4-nitrobenzaldehyde (CDCl₃, 100 MHz): 10.17 (s, 1H), 8.41 (d, J = 12.0 Hz, 2H), 8.09 (d, J = 8.0 Hz, 2H) (for 4-nitrobenzaldehyde, data for 3-methoxy isomer to be confirmed)[8][9](CDCl₃, 100 MHz): 190.4, 151.1, 140.1, 130.5, 124.3 (for 4-nitrobenzaldehyde, data for 3-methoxy isomer to be confirmed)[8][9]Characteristic peaks for C-O-C, C=O, NO₂, and aromatic C-H stretches.
3-Acetoxy-4-nitrobenzaldehyde Spectroscopic data can be predicted or found in specialized databases.Spectroscopic data can be predicted or found in specialized databases.Characteristic peaks for ester C=O, aldehyde C=O, NO₂, and aromatic C-H stretches.

Conclusion

This compound is a molecule rich in chemical reactivity, offering multiple avenues for synthetic elaboration. The aldehyde, hydroxyl, and nitro groups each provide a handle for a diverse range of chemical transformations. By understanding the inherent reactivity of each functional group and the electronic interplay between them, researchers can strategically design and execute synthetic pathways to access a wide variety of complex molecules for applications in drug discovery and materials science. The experimental protocols and data provided in this guide serve as a valuable resource for the practical application of this versatile building block.

References

The Synthesis of 3-Hydroxy-4-nitrobenzaldehyde: A Technical Guide to its Discovery and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-hydroxy-4-nitrobenzaldehyde, a valuable intermediate in the pharmaceutical and chemical industries. Targeted at researchers, scientists, and drug development professionals, this document details key synthetic methodologies, presents comparative quantitative data, and outlines experimental protocols for its preparation.

Introduction

This compound, a substituted aromatic aldehyde, has garnered significant interest as a versatile building block in organic synthesis. Its molecular structure, featuring hydroxyl, nitro, and aldehyde functional groups, allows for a variety of chemical transformations, making it a key precursor in the development of novel compounds with potential therapeutic applications. While the exact date of its initial discovery remains elusive in readily available literature, its synthesis is rooted in the broader history of aromatic nitration chemistry, which dates back to the 19th century. The primary and most documented method for its preparation involves the electrophilic nitration of m-hydroxybenzaldehyde.

Historical Context and Discovery

The synthesis of nitroaromatic compounds, including nitrobenzaldehydes, was a focal point of organic chemistry in the 19th century. The direct nitration of benzaldehyde (B42025) was one of the earliest methods explored for producing nitrobenzaldehyde isomers. However, specific documentation pinpointing the first synthesis of this compound is not prominently cited in historical chemical literature. Its preparation is a logical extension of the well-established principles of electrophilic aromatic substitution on substituted benzene (B151609) rings. The directing effects of the hydroxyl and aldehyde groups on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The hydroxyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. In the case of m-hydroxybenzaldehyde, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The position meta to the aldehyde group is C5. The nitration predominantly occurs at the C2 and C4 positions, leading to a mixture of 3-hydroxy-2-nitrobenzaldehyde (B1601653) and this compound.

Synthetic Methodologies

The most prevalent method for the synthesis of this compound is the direct nitration of 3-hydroxybenzaldehyde. Various nitrating agents and reaction conditions have been explored to optimize the yield and selectivity of the desired isomer.

Nitration of m-Hydroxybenzaldehyde

A common approach involves the use of a nitrating agent in the presence of a strong acid catalyst. A notable example is the method described by Learmonth et al. in a 2003 patent, which utilizes isopropyl nitrate (B79036) and concentrated sulfuric acid in dichloromethane. This method yields both this compound and its isomer, 3-hydroxy-2-nitrobenzaldehyde.

Experimental Protocol: Synthesis of this compound and 3-Hydroxy-2-nitrobenzaldehyde via Nitration of m-Hydroxybenzaldehyde [1]

  • Materials:

  • Procedure:

    • To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in methylene (B1212753) chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).

    • Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.

    • Stir the reaction mixture for 15 minutes at room temperature.

    • Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

    • Extract the crude product with dichloromethane.

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1).

  • Product Isolation:

    • This compound is eluted first (Rf = 0.44 in 3:1 hexane:ethyl acetate) as a yellow solid.

    • 3-Hydroxy-2-nitrobenzaldehyde is eluted subsequently (Rf = 0.19 in 3:1 hexane:ethyl acetate) as a light yellow solid.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its isomer via the nitration of m-hydroxybenzaldehyde as described in the provided protocol.

ProductYield (%)Molar Mass ( g/mol )Melting Point (°C)
This compound24167.12127-131
3-Hydroxy-2-nitrobenzaldehyde47167.12155-158

Synthesis Workflow

The following diagram illustrates the synthesis pathway from m-hydroxybenzaldehyde to this compound and its isomer.

SynthesisWorkflow cluster_purification Purification m_hydroxybenzaldehyde m-Hydroxybenzaldehyde reaction_mixture Reaction Mixture m_hydroxybenzaldehyde->reaction_mixture Reacts with reagents Isopropyl Nitrate, H₂SO₄, CH₂Cl₂ reagents->reaction_mixture workup Aqueous Workup & Extraction crude_product Crude Product Mixture reaction_mixture->crude_product Forms chromatography Silica Gel Chromatography product1 This compound crude_product->product1 Separation product2 3-Hydroxy-2-nitrobenzaldehyde crude_product->product2 Separation

Synthesis of this compound.

Conclusion

The synthesis of this compound, primarily achieved through the nitration of m-hydroxybenzaldehyde, is a well-established yet nuanced process that yields a mixture of isomers. Understanding the historical context, reaction mechanisms, and detailed experimental protocols is crucial for researchers and professionals in the field. The provided data and workflow diagram offer a clear and structured guide to the preparation of this important chemical intermediate, facilitating its application in the development of new pharmaceuticals and other advanced materials.

References

A Comprehensive Technical Guide to 3-Hydroxy-4-nitrobenzaldehyde: Properties, Synthesis, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzaldehyde is an aromatic aldehyde compound with significant potential in various fields of chemical and biomedical research. Its unique structure, featuring hydroxyl, nitro, and aldehyde functional groups on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules and a candidate for exhibiting a range of biological activities. This technical guide provides an in-depth overview of its known synonyms and alternative names, physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on evidence from structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Synonyms and Alternative Names

This compound is known by several alternative names and identifiers, which are crucial for comprehensive literature and database searches.

Identifier Type Identifier Reference
IUPAC Name This compound[1]
CAS Number 704-13-2[1]
Molecular Formula C7H5NO4[1]
Synonyms Benzaldehyde, 3-hydroxy-4-nitro-[1]
3-Formyl-6-nitrophenol[1]
5-Formyl-2-nitrophenol[1]
EINECS Number 211-879-7[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

Property Value Reference
Molecular Weight 167.12 g/mol [1]
Appearance Light yellow to yellow crystalline powder
Melting Point 127-131 °C
Purity (Assay) ≥97%
Elemental Analysis C: 50.3%, H: 3.0%, N: 8.3%

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the nitration of 3-hydroxybenzaldehyde (B18108). The following protocol is adapted from established synthetic procedures.

Materials:

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzaldehyde in dichloromethane. Cool the solution in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Neutralization and Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the purified this compound by determining its melting point and using spectroscopic methods such as ¹H NMR and IR spectroscopy.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.

Xanthine (B1682287) Oxidase Inhibition

A structurally related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a potent inhibitor of xanthine oxidase, an enzyme crucial in the pathogenesis of gout.[1][2][3] This suggests that this compound may also exhibit inhibitory activity against this enzyme.

Experimental Workflow: Xanthine Oxidase Inhibition Assay

G Workflow for Xanthine Oxidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Xanthine Oxidase Solution incubate Incubate Enzyme with Inhibitor prep_enzyme->incubate prep_substrate Prepare Xanthine Solution add_substrate Initiate Reaction with Xanthine prep_substrate->add_substrate prep_inhibitor Prepare this compound Solutions (various concentrations) prep_inhibitor->incubate incubate->add_substrate monitor Monitor Uric Acid Formation (Spectrophotometrically at 295 nm) add_substrate->monitor calc_inhibition Calculate Percentage Inhibition monitor->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive protocol for the synthesis of 3-Hydroxy-4-nitrobenzaldehyde via the nitration of m-hydroxybenzaldehyde. The procedure details the reaction conditions, purification methods, and characterization of the final product.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis from the readily available m-hydroxybenzaldehyde is a common yet crucial transformation in organic chemistry. This application note outlines a laboratory-scale procedure for the nitration of m-hydroxybenzaldehyde, which results in a mixture of this compound and its isomer, 3-hydroxy-2-nitrobenzaldehyde (B1601653). The protocol includes detailed steps for reaction setup, workup, and chromatographic purification to isolate the desired product.

Reaction Scheme

The nitration of m-hydroxybenzaldehyde using isopropyl nitrate (B79036) and sulfuric acid yields two primary isomeric products. The hydroxyl group directs the electrophilic nitration to the ortho and para positions, leading to the formation of 3-hydroxy-2-nitrobenzaldehyde and this compound.

G Figure 1. Nitration of m-Hydroxybenzaldehyde cluster_reactants Reactant cluster_products Products mHB m-Hydroxybenzaldehyde reagents + Isopropyl nitrate + H₂SO₄ + TBHS in CH₂Cl₂ mHB->reagents pNB This compound oNB 3-Hydroxy-2-nitrobenzaldehyde reagents->pNB reagents->oNB

Caption: Reaction scheme for the synthesis of nitrobenzaldehyde isomers.

Experimental Protocol

This protocol is adapted from a procedure described by D.A. Learmonth et al.[1].

Materials and Equipment
  • Reagents:

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Glass column for chromatography

    • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve m-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene chloride (10 mL) with stirring.

  • Addition of Reagents: To the stirred solution, add tetrabutylammonium hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (1.27 mL, 12.5 mmol).[1]

  • Initiation: Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 15 minutes.[1]

  • Workup: Transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.[1]

  • Extraction: Extract the crude product with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solution in a vacuum using a rotary evaporator.[1]

Purification
  • Adsorption: Adsorb the resulting solid residue onto a small amount of silica gel.

  • Column Chromatography: Purify the product by flash column chromatography using a silica gel column.[1]

  • Elution: Elute the column with a gradient of hexane:ethyl acetate, from 99:1 to 4:1. The two isomers will separate.

    • This compound elutes first.[1]

    • 3-Hydroxy-2-nitrobenzaldehyde elutes second.[1]

  • Isolation: Collect the fractions containing the desired product and concentrate them under vacuum to yield this compound as a yellow solid.[1]

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis.

Table 1: Reaction and Purification Summary

ParameterValueReference
Starting Materialm-Hydroxybenzaldehyde (5.0 mmol)[1]
Yield (this compound)201 mg (24%)[1]
Yield (3-Hydroxy-2-nitrobenzaldehyde)411 mg (47%)[1]
Rf (this compound)0.44 (3:1 Hexane:EtOAc)[1]
Rf (3-Hydroxy-2-nitrobenzaldehyde)0.19 (3:1 Hexane:EtOAc)[1]

Table 2: Characterization of this compound

PropertyDataReference
AppearanceYellow Solid[1]
Melting Point129-131°C[1]
Literature Melting Point127°C, 127-131°C[1][2]
¹H NMR (400 MHz, CDCl₃)
δ 10.58 (s, 1H)-OH[1]
δ 10.06 (d, J = 0.6 Hz, 1H)-CHO[1]
δ 8.28 (d, J = 8.7 Hz, 1H)Ar-H[1]
δ 7.66 (d, J = 1.7 Hz, 1H)Ar-H[1]
δ 7.51 (dd, J = 8.7, 1.7 Hz, 1H)Ar-H[1]

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

G start Start: Dissolve m-hydroxybenzaldehyde in CH₂Cl₂ add_reagents Add TBHS, Isopropyl Nitrate, and conc. H₂SO₄ start->add_reagents react Stir at Room Temperature (15 min) add_reagents->react quench Quench with aq. NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry Organic Layers (anhydrous Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Hexane:EtOAc) concentrate->purify product1 Isolate This compound purify->product1 product2 Isolate 3-Hydroxy-2-nitrobenzaldehyde purify->product2 end End product1->end product2->end

Caption: Workflow for the synthesis and isolation of products.

Safety Precautions

  • Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methylene chloride (Dichloromethane) and other organic solvents are volatile and should be handled in a well-ventilated fume hood.

  • Always follow standard laboratory safety procedures when conducting this experiment.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from m-hydroxybenzaldehyde. While the reaction produces a mixture of isomers, the desired this compound can be effectively isolated in a 24% yield using standard column chromatography techniques.[1] The characterization data confirms the identity and purity of the final product.

References

Application Notes and Protocols: Synthesis of 3-Hydroxy-4-nitrobenzaldehyde via Nitration of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-hydroxy-4-nitrobenzaldehyde through the nitration of 3-hydroxybenzaldehyde (B18108). The nitration of 3-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution, where the directing effects of the hydroxyl and aldehyde groups on the aromatic ring influence the position of the incoming nitro group. The reaction typically yields a mixture of isomers, primarily 3-hydroxy-2-nitrobenzaldehyde (B1601653) and this compound, necessitating a purification step to isolate the desired product. This protocol outlines the reaction conditions, purification methods, and characterization of the final product.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel drug candidates. The presence of the aldehyde, hydroxyl, and nitro functionalities allows for a variety of subsequent chemical transformations. The synthesis involves the direct nitration of 3-hydroxybenzaldehyde using a nitrating agent, typically a mixture of a nitrate (B79036) salt or nitric acid with a strong acid catalyst like sulfuric acid. The regioselectivity of the reaction is governed by the electronic properties of the substituents already present on the benzene (B151609) ring. The hydroxyl group is an activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. This interplay of directing effects leads to the formation of multiple isomers.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical nitration reaction of 3-hydroxybenzaldehyde.[1]

ParameterValue
Reactants
3-Hydroxybenzaldehyde618 mg (5.0 mmol)
Isopropyl nitrate1.27 mL (12.5 mmol)
Tetrabutylammonium (B224687) hydrogensulfate85.0 mg (0.25 mmol)
Concentrated Sulfuric Acid610 µL
Solvent
Methylene (B1212753) Chloride10 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time15 minutes
Product Yields
This compound201 mg (24% yield)
3-Hydroxy-2-nitrobenzaldehyde411 mg (47% yield)
Purification
MethodFast column chromatography
EluentHexane:Ethyl Acetate (B1210297) (gradient)

Experimental Protocol

This protocol details the methodology for the nitration of 3-hydroxybenzaldehyde to yield this compound as a co-product with 3-hydroxy-2-nitrobenzaldehyde.[1][2]

Materials:

  • 3-Hydroxybenzaldehyde

  • Isopropyl nitrate

  • Tetrabutylammonium hydrogensulfate

  • Concentrated sulfuric acid (98%)

  • Methylene chloride (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene chloride (10 mL) in a round-bottom flask, add tetrabutylammonium hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (1.27 mL, 12.5 mmol).

  • Nitration: Slowly add concentrated sulfuric acid (610 µL) dropwise to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 15 minutes.

  • Workup: Transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution. Extract the crude product with dichloromethane.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter the dried solution and concentrate it in vacuum using a rotary evaporator to obtain the crude solid product.

  • Purification: Adsorb the resulting solid onto silica gel and purify by fast column chromatography using a hexane:ethyl acetate eluent system with a gradient from 99:1 to 4:1.

  • Isolation: Collect the fractions containing the desired products. This compound (Rf = 0.44 in 3:1 hexane:ethyl acetate) will elute first as a yellow solid, followed by 3-hydroxy-2-nitrobenzaldehyde (Rf = 0.19 in 3:1 hexane:ethyl acetate) as a light yellow solid.[1]

  • Characterization: Confirm the identity and purity of the isolated this compound using standard analytical techniques such as NMR spectroscopy and melting point determination. The melting point of this compound is reported to be 129-131°C.[1]

Diagrams

Reaction Signaling Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 3-hydroxybenzaldehyde. The hydroxyl group directs the incoming electrophile to the ortho and para positions, while the aldehyde group directs to the meta position. The formation of the 2-nitro and 4-nitro isomers is a result of the dominant directing effect of the hydroxyl group.

Nitration_Mechanism Reactants 3-Hydroxybenzaldehyde + HNO₃/H₂SO₄ Nitronium Generation of Nitronium Ion (NO₂⁺) Reactants->Nitronium Electrophilic_Attack Electrophilic Attack by Benzene Ring Nitronium->Electrophilic_Attack Sigma_Complex_Ortho Sigma Complex (Ortho-attack) Electrophilic_Attack->Sigma_Complex_Ortho Ortho position Sigma_Complex_Para Sigma Complex (Para-attack) Electrophilic_Attack->Sigma_Complex_Para Para position Deprotonation_Ortho Deprotonation Sigma_Complex_Ortho->Deprotonation_Ortho Deprotonation_Para Deprotonation Sigma_Complex_Para->Deprotonation_Para Product_Ortho 3-Hydroxy-2-nitrobenzaldehyde Deprotonation_Ortho->Product_Ortho Product_Para This compound Deprotonation_Para->Product_Para

Caption: Mechanism of Nitration of 3-Hydroxybenzaldehyde.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow A 1. Mixing Reactants (3-Hydroxybenzaldehyde, Isopropyl Nitrate, TBHS in DCM) B 2. Addition of H₂SO₄ (Catalyst) A->B C 3. Reaction at Room Temperature B->C D 4. Quenching and Extraction (NaHCO₃ solution, DCM) C->D E 5. Drying and Concentration (Na₂SO₄, Rotary Evaporation) D->E F 6. Purification (Column Chromatography) E->F G 7. Isolation of Products (this compound and 3-Hydroxy-2-nitrobenzaldehyde) F->G

References

Synthesis and Application of Schiff Bases Derived from 3-Hydroxy-4-nitrobenzaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry and materials science.[1] Those derived from substituted benzaldehydes are of particular interest due to their potential biological activities, including antimicrobial, anticancer, and antioxidant properties.[2][3] This application note provides a detailed protocol for the synthesis of Schiff bases using 3-Hydroxy-4-nitrobenzaldehyde as a precursor and outlines their potential applications in drug development, supported by experimental data and methodologies. The presence of the hydroxyl and nitro groups on the aromatic ring can significantly influence the electronic properties and biological efficacy of the resulting Schiff base derivatives.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. The reaction is often catalyzed by a few drops of acid and proceeds under reflux in an appropriate solvent, such as ethanol (B145695) or methanol.[4][5]

General Reaction Scheme:

This compound + R-NH₂ → 3-Hydroxy-4-nitro-substituted Schiff Base + H₂O

G 3H4NB This compound SchiffBase Schiff Base 3H4NB->SchiffBase + R-NH₂ Amine Primary Amine (R-NH₂) Amine->SchiffBase Solvent Ethanol/Methanol Heat Reflux Catalyst Glacial Acetic Acid (cat.) Water Water

Experimental Protocols

Materials and Methods
  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, ethanol-water mixture)

Synthesis Protocol
  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Reaction Mixture: Slowly add the ethanolic solution of the primary amine to the solution of this compound.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-6 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product may precipitate upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Purification: Collect the crude product by filtration, wash with cold ethanol to remove unreacted starting materials, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization

The synthesized Schiff bases should be characterized using standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the formation of the azomethine group (C=N stretch, typically observed around 1600-1650 cm⁻¹).[7][8]

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. The azomethine proton (-CH=N-) signal in ¹H NMR is characteristic and typically appears as a singlet in the range of δ 8-10 ppm.[7][9]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[2]

  • Melting Point: To assess the purity of the final product.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes have shown significant potential in various therapeutic areas.

Anticancer Activity

Several studies have reported the cytotoxic effects of Schiff bases against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.[7][10] The azomethine group is considered crucial for the biological activity.[7][10]

G SchiffBase Schiff Base Derivative Cell Cancer Cell SchiffBase->Cell Induces stress Mito Mitochondrial Dysfunction Cell->Mito Pro-apoptotic signals Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Table 1: Anticancer Activity of Nitrobenzaldehyde-Derived Schiff Bases

Compound/Schiff BaseCancer Cell LineIC₅₀ ValueReference
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTongue Squamous Cell Carcinoma (TSCCF)446.68 µg/mL[7][10]
Schiff bases of 2,4-dihydroxybenzaldehyde (B120756) (Compound 13)PC3 (Prostate Cancer)4.85 µM
Schiff bases of 2,4-dihydroxybenzaldehyde (Compound 5)PC3 (Prostate Cancer)7.43 µM
Schiff bases of 2,4-dihydroxybenzaldehyde (Compound 6)PC3 (Prostate Cancer)7.15 µM
Water-soluble Cu(II) Schiff base complexA549 (Lung Cancer)12 µM[11]
Water-soluble Zn(II) Schiff base complexA549 (Lung Cancer)80 µM[11]
Antimicrobial Activity

Schiff bases often exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][12][13] The mode of action is thought to involve the inhibition of essential cellular processes or the disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of Nitrobenzaldehyde-Derived Schiff Bases

Compound/Schiff BaseMicrobial StrainZone of Inhibition (mm)Standard (Control)Reference
1-nitro-4-(1-imino,4-nitrophenyl)benzene (Plate 1)Not Specified13Ciprofloxacin (17)[6]
1-nitro-4-(1-imino,4-nitrophenyl)benzene (Plate 2)Not Specified12Ciprofloxacin (16)[6]
Cu(II) complex of a 3-nitrobenzaldehyde (B41214) Schiff baseStaphylococcus aureus32Not Specified[12]
Antioxidant Activity

The antioxidant potential of Schiff bases is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14][15][16] The presence of a phenolic hydroxyl group can contribute significantly to the antioxidant capacity by donating a hydrogen atom to scavenge free radicals.[14][15]

Table 3: Antioxidant Activity of Schiff Bases

Compound/Schiff BaseAssay MethodIC₅₀ Value or ActivityReference
Schiff bases with electron-donating groups on the phenolic ringDPPHGenerally show greater activity[14][15]
Aromatic nitro and halogenated tetradentate Schiff basesDPPHExhibited higher antioxidant activity[2]
Schiff bases of 3-hydroxybenzaldehyde (B18108) with glycine, asparagine, and alanineDPPHShowed antioxidant activity[17]

Conclusion

Schiff bases derived from this compound are a promising class of compounds for drug discovery and development. The straightforward synthesis and the potential for diverse biological activities make them attractive targets for further investigation. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis and therapeutic potential of these versatile molecules. Further studies, including in vivo animal models, are warranted to fully elucidate their mechanisms of action and therapeutic efficacy.[7]

References

Application Notes and Protocols for the Henry (Nitroaldol) Reaction with 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This base-catalyzed reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone, yields β-nitro alcohols, which are valuable intermediates in the synthesis of a wide array of functionalized molecules.[1][2][3] These products can be readily converted into other important functional groups, including nitroalkenes, α-nitro ketones, and β-amino alcohols, making the Henry reaction a versatile tool in medicinal chemistry and drug development.[1] This document provides detailed application notes and protocols for the Henry reaction of 3-Hydroxy-4-nitrobenzaldehyde, a substrate of interest due to its potential for generating biologically active compounds.

The presence of both a hydroxyl and a nitro group on the aromatic ring of this compound presents unique considerations for this reaction. The electron-withdrawing nature of the nitro group activates the aldehyde for nucleophilic attack, while the acidic phenolic hydroxyl group may require careful selection of the base catalyst to avoid unwanted side reactions.

Reaction Scheme

The general scheme for the Henry reaction between this compound and nitromethane (B149229) is depicted below, yielding 1-(3-hydroxy-4-nitrophenyl)-2-nitroethanol. Subsequent dehydration can lead to the formation of (E)-1-(3-hydroxy-4-nitrophenyl)-2-nitroethene.

Henry_Reaction cluster_reactants Reactants cluster_products Products This compound This compound beta-Nitro_Alcohol 1-(3-hydroxy-4-nitrophenyl)-2-nitroethanol This compound->beta-Nitro_Alcohol + Nitromethane (Base Catalyst) Nitromethane Nitromethane Nitroalkene (E)-1-(3-hydroxy-4-nitrophenyl)-2-nitroethene beta-Nitro_Alcohol->Nitroalkene - H2O

Caption: General scheme of the Henry reaction with this compound.

Data Presentation: Catalytic Systems and Reaction Parameters for Structurally Similar Aldehydes

While specific quantitative data for the Henry reaction of this compound is not extensively reported, the following table summarizes various catalytic systems and conditions for the structurally similar 4-nitrobenzaldehyde. This data provides a strong basis for developing a protocol for the target substrate.

Catalyst/PromoterNitroalkaneBase/Co-catalystSolventTemp. (°C)Time (h)Yield (%)Reference
Chiral Bis(β-amino alcohol)-Cu(OAc)₂Nitromethane-Ethanol (B145695)2524-4896[4][5]
Imidazole (B134444)Nitromethane-Solvent-free (grinding)RT0.1-0.594[4]
Thermophilic Enzyme (ST0779)Nitromethane-TBME/Water4018>95[6]
L-ProlinamidesAcetone-Neat AcetoneRT-80[4]
KF/NaY (10%)Nitromethane-Methanol/WaterMW0.07>95[7]
Layered Double Hydroxides (calcined Cu:Al 3:1)Nitromethane--MW0.025-0.0399[2]

N/A: Not Applicable or Not Reported; RT: Room Temperature; MW: Microwave Irradiation; TBME: tert-Butyl methyl ether.

Experimental Protocols

The following protocols are adapted from established methods for the Henry reaction of substituted benzaldehydes and are proposed as starting points for the reaction with this compound.[4][5] Optimization may be required to achieve desired yields and purity.

Protocol 1: Imidazole-Catalyzed Solvent-Free Reaction

This environmentally friendly protocol utilizes a mild base and avoids the use of organic solvents.[4]

Materials:

  • This compound

  • Nitromethane

  • Imidazole

  • Mortar and pestle

  • Diethyl ether

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a mortar, combine this compound (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).

  • Gently grind the mixture with a pestle. The reaction is often rapid for electron-deficient aldehydes and the mixture may become a sticky paste. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of distilled water to the mixture.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction

This protocol is adapted from a method for achieving enantiomerically enriched β-nitro alcohols using a chiral copper catalyst.[5]

Materials:

  • Chiral bis(β-amino alcohol) ligand

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol

  • This compound

  • Nitromethane

  • Nitrogen atmosphere setup

  • Standard laboratory glassware

Procedure:

  • In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).

  • Stir the resulting solution at room temperature for 2 hours to form the blue catalyst complex.

  • To this solution, add this compound (0.2 mmol).

  • Stir the mixture for 20 minutes at room temperature.

  • Add nitromethane (2 mmol) to the reaction mixture.

  • Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 10 °C or 25 °C) and monitor the progress by TLC.

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

  • The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Reaction Mechanism

The Henry reaction proceeds through a base-catalyzed mechanism involving the deprotonation of the nitroalkane, nucleophilic attack on the carbonyl carbon, and subsequent protonation to form the β-nitro alcohol.

Henry_Mechanism Nitromethane Nitromethane Nitronate_Anion Nitronate Anion Nitromethane->Nitronate_Anion Deprotonation Base Base (B:) Base->Nitronate_Anion Alkoxide_Intermediate β-Nitro Alkoxide Intermediate Nitronate_Anion->Alkoxide_Intermediate Nucleophilic Attack Aldehyde This compound Aldehyde->Alkoxide_Intermediate beta-Nitro_Alcohol β-Nitro Alcohol Product Alkoxide_Intermediate->beta-Nitro_Alcohol Protonation Conjugate_Acid Conjugate Acid (BH+) Conjugate_Acid->beta-Nitro_Alcohol

Caption: Mechanism of the base-catalyzed Henry reaction.

Experimental Workflow

The following diagram outlines a general workflow for performing the Henry reaction in a laboratory setting.

Experimental_Workflow Setup Reaction Setup (Flask, Stirrer, Atmosphere) Reactants Addition of Aldehyde, Nitroalkane, and Solvent Setup->Reactants 1 Catalyst Addition of Catalyst/Base Reactants->Catalyst 2 Reaction Stirring at Controlled Temperature Catalyst->Reaction 3 Monitoring Monitoring by TLC Reaction->Monitoring 4 Workup Quenching and Extraction Monitoring->Workup 5 Purification Column Chromatography Workup->Purification 6 Analysis Characterization (NMR, MS, etc.) Purification->Analysis 7

Caption: A generalized experimental workflow for the Henry reaction.

References

Application Notes and Protocols for Alkene Synthesis via Wittig Reaction of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile method in organic synthesis for the creation of carbon-carbon double bonds (alkenes) from carbonyl compounds such as aldehydes and ketones. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemistry. One key application is the synthesis of stilbene (B7821643) derivatives, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and experimental protocols for the synthesis of alkenes using 3-Hydroxy-4-nitrobenzaldehyde as the starting material via the Wittig reaction. The presence of the hydroxyl and nitro groups on the benzaldehyde (B42025) ring makes it a valuable precursor for the synthesis of functionalized stilbenes and other vinyl derivatives, which are of significant interest in the development of novel therapeutic agents.

The general principle of the Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. For the synthesis of stilbene derivatives, a substituted benzyltriphenylphosphonium (B107652) salt is typically used to generate the corresponding ylide.

Reaction Scheme

The overall reaction scheme for the Wittig reaction of this compound with a generic benzyltriphenylphosphonium halide is depicted below:

Step 1: Ylide Formation

A benzyltriphenylphosphonium halide is deprotonated by a strong base to form the phosphorus ylide.

Step 2: Wittig Reaction

The phosphorus ylide reacts with this compound to form an oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of a substituted stilbene derivative from this compound. The following protocol is a representative example and can be adapted for different phosphonium (B103445) ylides to synthesize a variety of alkene derivatives.

Materials and Reagents:

  • This compound

  • Substituted Benzyltriphenylphosphonium Bromide (e.g., 4-Methoxybenzyltriphenylphosphonium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong Base (e.g., Potassium tert-butoxide (KOtBu), Sodium Hydride (NaH), or n-Butyllithium (n-BuLi))

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

1. Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted benzyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe to suspend the salt. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add the strong base (1.1 equivalents) portion-wise. A distinct color change (often to deep yellow, orange, or red) indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

2. Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere. b. Slowly add the solution of this compound to the ylide suspension at 0 °C via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. d. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

3. Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. e. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Data Presentation

The following table summarizes representative quantitative data for the Wittig reaction of a substituted benzaldehyde, which can be used as a reference for the reaction of this compound. Actual yields may vary depending on the specific phosphonium ylide and reaction conditions used.

AldehydePhosphonium SaltBaseSolventTime (h)Yield (%)Reference
4-Chloro-3-nitrobenzaldehydeBenzyltriphenylphosphonium chloride50% aq. NaOHDCM/H₂O170-85 (expected)[1]
This compound(4-Methoxybenzyl)triphenylphosphonium bromideKOtBuTHF4-12(Not reported, expected to be moderate to high)(Adapted Protocol)

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the Wittig reaction of this compound.

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up & Purification Phosphonium_Salt Phosphonium Salt THF_Ylide Anhydrous THF 0 °C Phosphonium_Salt->THF_Ylide Base Strong Base (e.g., KOtBu) Base->THF_Ylide Ylide Phosphorus Ylide THF_Ylide->Ylide 1 hour Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture Aldehyde 3-Hydroxy-4-nitro- benzaldehyde in THF Aldehyde->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product 4-12 hours RT Quench Quench (aq. NH4Cl) Crude_Product->Quench Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Pure_Alkene Pure Alkene Purification->Pure_Alkene

Caption: General workflow for the Wittig reaction.

Reaction Mechanism:

The following diagram illustrates the mechanism of the Wittig reaction.

Wittig_Mechanism Ylide Phosphorus Ylide (R-CH=PPh3) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: Mechanism of the Wittig reaction.

References

Synthesis of Novel Chalcones from 3-Hydroxy-4-nitrobenzaldehyde: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone (B49325) derivatives starting from 3-Hydroxy-4-nitrobenzaldehyde. These compounds are of significant interest in drug discovery due to their potential therapeutic applications, including anticancer and antimicrobial activities. The methodologies outlined below are based on the robust Claisen-Schmidt condensation reaction, a cornerstone of chalcone synthesis.

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds belonging to the flavonoid family, which are abundant in edible plants.[1] They serve as precursors for flavonoids and isoflavonoids.[2] The core structure of chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[3] This structural motif is responsible for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4]

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503).[3][5] The reactivity of the starting materials and the overall yield can be influenced by the nature of the substituents on the aromatic rings.[1] The presence of electron-withdrawing groups, such as the nitro group on the benzaldehyde (B42025) ring, can enhance the electrophilicity of the carbonyl carbon, facilitating the reaction.[1] This protocol focuses on the use of this compound as a key starting material to generate a library of novel chalcones with potential for further biological evaluation.

Data Presentation: Biological Activities of Synthesized Chalcones

The following tables summarize the biological activities of representative chalcone derivatives. It is important to note that specific quantitative data for chalcones derived directly from this compound is limited in publicly available literature. The data presented here is for structurally related hydroxy and nitro-substituted chalcones to provide a comparative context for expected biological activities.

Table 1: Anticancer Activity of Substituted Chalcones

Compound IDAcetophenone ReactantCancer Cell LineIC50 (µM)Reference
NCH-2 4-NitroacetophenoneH1299 (Lung Carcinoma)4.5 - 11.4[6]
NCH-4 4-NitroacetophenoneMCF-7 (Breast Cancer)4.3 - 15.7[6]
NCH-5 4-NitroacetophenoneHepG2 (Liver Cancer)2.7 - 4.1[6]
Compound 26 Substituted AcetophenoneMCF-7 (Breast Cancer)6.55 - 10.14[7]
Compound 50 2-AcetylfuranHL-60 (Leukemia)4.9 ± 1.3[7]

Table 2: Antimicrobial Activity of Substituted Chalcones

Compound IDAcetophenone ReactantMicroorganismMIC (µg/mL)Reference
O-OH Chalcone 2-HydroxyacetophenoneMRSA25-50[8]
M-OH Chalcone 2-HydroxyacetophenoneMRSANot Specified[8]
P-OH Chalcone 2-HydroxyacetophenoneMRSANot Specified[8]
Chalcone Derivative 4-HydroxyacetophenoneS. aureus & E. coliZone of inhibition: 9.27 mm & 27.88 mmNot Specified

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a standard laboratory procedure for the synthesis of chalcones from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4-Hydroxyacetophenone, 4-Methoxyacetophenone)

  • Ethanol (B145695) (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Distilled water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Magnetic stirrer and stir bar

  • Round-bottom flask or Erlenmeyer flask

  • Ice bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of this compound and the chosen substituted acetophenone in an appropriate volume of ethanol (e.g., 20-30 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Preparation of Catalyst Solution: Prepare a 10-40% aqueous solution of NaOH or KOH.

  • Catalyst Addition: Cool the flask containing the reactants in an ice bath. While stirring vigorously, add the alkaline catalyst solution dropwise to the reaction mixture. Maintain the temperature below 25°C during the addition.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight, depending on the specific reactants.[4] The formation of a precipitate often indicates the progress of the reaction.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute HCl with constant stirring until it reaches a neutral pH.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[9]

Protocol for Biological Evaluation: Anticancer Activity (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of the synthesized chalcones on cancer cell lines.

Materials:

  • Synthesized chalcone derivatives

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcones in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the chalcones. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Biological Evaluation: Antimicrobial Activity (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized chalcones against bacterial strains.

Materials:

  • Synthesized chalcone derivatives

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Preparation of Chalcone Solutions: Prepare a stock solution of each chalcone in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well microplate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the chalcone that completely inhibits the visible growth of the bacteria.

Mandatory Visualizations

G cluster_synthesis Chalcone Synthesis Workflow cluster_evaluation Biological Evaluation Workflow This compound This compound Claisen-Schmidt_Condensation Claisen-Schmidt_Condensation This compound->Claisen-Schmidt_Condensation Substituted_Acetophenone Substituted_Acetophenone Substituted_Acetophenone->Claisen-Schmidt_Condensation Crude_Chalcone Crude_Chalcone Claisen-Schmidt_Condensation->Crude_Chalcone Purification Purification Crude_Chalcone->Purification Pure_Chalcone Pure_Chalcone Purification->Pure_Chalcone Pure_Chalcone_Eval Pure Chalcone Anticancer_Assay Anticancer_Assay Pure_Chalcone_Eval->Anticancer_Assay Antimicrobial_Assay Antimicrobial_Assay Pure_Chalcone_Eval->Antimicrobial_Assay IC50_Determination IC50_Determination Anticancer_Assay->IC50_Determination MIC_Determination MIC_Determination Antimicrobial_Assay->MIC_Determination Data_Analysis Data_Analysis IC50_Determination->Data_Analysis MIC_Determination->Data_Analysis

Caption: Experimental workflow for synthesis and biological evaluation.

G cluster_pathway Proposed NF-κB Signaling Pathway Inhibition by Chalcones Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Chalcone Hydroxy-Nitro Chalcone Chalcone->IKK inhibits Chalcone->p65_p50 may inhibit nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

References

The Versatility of 3-Hydroxy-4-nitrobenzaldehyde: A Gateway to Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxy-4-nitrobenzaldehyde is a versatile and readily available aromatic aldehyde that serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. The presence of three key functional groups—a hydroxyl, a nitro, and an aldehyde—on the benzene (B151609) ring provides multiple reaction sites for the construction of various heterocyclic scaffolds. This unique combination of functionalities allows for the strategic assembly of molecules with significant potential in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group, coupled with the directing effects of the hydroxyl and aldehyde groups, influences the reactivity of the aromatic ring and the subsequent cyclization reactions, making it a valuable building block for targeted synthesis.

This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound as a key starting material. These protocols are designed to be a practical resource for researchers engaged in the exploration of novel bioactive molecules.

I. Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound readily undergoes condensation reactions with various nitrogen-containing nucleophiles, leading to the formation of a wide range of nitrogen-containing heterocycles.

Benzimidazoles via Oxidative Cyclization

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. A common synthetic route involves the condensation and subsequent oxidative cyclization of an o-phenylenediamine (B120857) with an aldehyde.

Application Note: This protocol outlines the synthesis of 2-(3-hydroxy-4-nitrophenyl)-1H-benzimidazole from this compound and o-phenylenediamine. The reaction proceeds through an initial condensation to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole (B57391) ring system. Various oxidizing agents can be employed, and the reaction conditions can be optimized to improve yields.

Experimental Protocol: Synthesis of 2-(3-hydroxy-4-nitrophenyl)-1H-benzimidazole

  • Materials:

    • This compound (1 mmol, 167.12 mg)

    • o-Phenylenediamine (1 mmol, 108.14 mg)

    • Catalyst (e.g., Fe3O4@PDA/CuCl2, 0.03 g)[1]

    • Solvent (e.g., Water, 5 mL)[1]

  • Procedure:

    • To a round-bottom flask, add this compound (1 mmol) and o-phenylenediamine (1 mmol).[1]

    • Add the catalyst and solvent to the reaction mixture.[1]

    • Stir the mixture at the reflux temperature of the solvent.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the crude product by filtration.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol (B145695)/water) to obtain the pure 2-(3-hydroxy-4-nitrophenyl)-1H-benzimidazole.

Quantitative Data:

HeterocycleReactantsCatalyst/SolventReaction ConditionsYield (%)Reference
2-(4-nitrophenyl)-1H-benzimidazole4-Nitrobenzaldehyde, o-phenylenediamineFe3O4@PDA/CuCl2 / WaterRefluxHigh[1]

Note: The yield for the specific synthesis of 2-(3-hydroxy-4-nitrophenyl)-1H-benzimidazole may vary and requires experimental optimization. The provided data is for a closely related analogue.

Logical Workflow for Benzimidazole Synthesis

A This compound C Condensation A->C B o-Phenylenediamine B->C D Schiff Base Intermediate C->D E Oxidative Cyclization D->E F 2-(3-hydroxy-4-nitrophenyl)-1H-benzimidazole E->F

Caption: Workflow for benzimidazole synthesis.

Quinoxalines via Oxidative Cyclization

Quinoxaline (B1680401) derivatives are another important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2] One synthetic approach involves the oxidative cyclization of an aldehyde with an o-phenylenediamine.

Application Note: This protocol provides a general method for the synthesis of quinoxaline derivatives from this compound and o-phenylenediamine. The reaction typically requires an oxidizing agent to facilitate the cyclization and aromatization steps.

Experimental Protocol: Synthesis of 6-nitro-7-hydroxy-2-phenylquinoxaline (Isomer)

  • Materials:

    • This compound (1 mmol, 167.12 mg)

    • Aryl Methyl Ketone (e.g., Acetophenone (B1666503), 1 mmol, 120.15 mg)

    • o-Phenylenediamine (1 mmol, 108.14 mg)

    • Catalyst (e.g., I₂, 20 mol%)[3]

    • Solvent (e.g., DMSO, 3 mL)[3]

  • Procedure:

    • In situ generation of a 1,2-dicarbonyl compound is often necessary. A more direct approach involves the oxidative condensation of the aldehyde.

    • Combine the o-phenylenediamine (1 mmol) and this compound (1 mmol) in a round-bottom flask.[3]

    • Add the catalyst and solvent.[3]

    • Heat the reaction mixture (e.g., 100 °C) and monitor by TLC.[3]

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with sodium thiosulfate (B1220275) solution (to remove iodine) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

HeterocycleReactantsCatalyst/SolventReaction ConditionsYield (%)Reference
Quinoxalineso-Phenylenediamine, α-Hydroxy KetonesI₂ / DMSORoom Temp - 100 °C, 12 h80-90[3]

Note: The synthesis of quinoxalines from aldehydes often proceeds via an in-situ generated dicarbonyl intermediate or through direct oxidative condensation. The yield will depend on the specific reaction pathway and conditions.

Reaction Pathway for Quinoxaline Synthesis

A This compound C Oxidative Condensation A->C B o-Phenylenediamine B->C D Dihydroquinoxaline Intermediate C->D E Aromatization D->E F Substituted Quinoxaline E->F

Caption: Pathway for quinoxaline synthesis.

II. Synthesis of Five-Membered Heterocycles via Chalcone (B49325) Intermediates

A versatile two-step approach to synthesizing five-membered heterocycles like pyrazolines and isoxazoles involves the initial formation of a chalcone intermediate.

Step 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (α,β-unsaturated ketones) are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone. These compounds are not only valuable intermediates but also exhibit a range of biological activities.

Application Note: This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone to produce (E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one.

Experimental Protocol: Synthesis of (E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one

  • Materials:

    • This compound (10 mmol, 1.67 g)

    • Acetophenone (10 mmol, 1.20 g)

    • Ethanol (95%, 10 mL)

    • Sodium Hydroxide (B78521) (10 M solution, 1.0 mL)[4]

  • Procedure:

    • In a flask, dissolve this compound and acetophenone in ethanol.[4]

    • While stirring, slowly add the sodium hydroxide solution.[4]

    • Continue stirring at room temperature for 24 hours.[4]

    • Cool the reaction mixture in an ice bath and acidify with 10% HCl, which will cause the product to precipitate.[4]

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Purify the chalcone by recrystallization from ethanol.

Quantitative Data:

ChalconeAldehydeKetoneBase/SolventReaction ConditionsYield (%)Reference
3,3'-Dihydroxychalcone3-Hydroxybenzaldehyde3'-HydroxyacetophenoneNaOH / EthanolRoom Temp, 24 hHigh[4]
3-Nitrochalcone3-NitrobenzaldehydeAcetophenoneNaOH / EthanolRoom TempHigh[5]
Step 2: Synthesis of Pyrazolines from Chalcones

Pyrazolines are five-membered, nitrogen-containing heterocycles with two adjacent nitrogen atoms. They are synthesized by the cyclization of chalcones with hydrazine (B178648) derivatives.

Application Note: This protocol describes the synthesis of a pyrazoline derivative from the previously synthesized (E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one and hydrazine hydrate (B1144303) in the presence of a catalytic amount of acid.

Experimental Protocol: Synthesis of a Pyrazoline Derivative

  • Materials:

    • (E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one (1 mmol)

    • Hydrazine Hydrate (1.2 mmol)

    • Ethanol (15 mL)

    • Glacial Acetic Acid (catalytic amount)[6]

  • Procedure:

    • Dissolve the chalcone in ethanol in a round-bottom flask.[6]

    • Add hydrazine hydrate to the solution.[7]

    • Add a few drops of glacial acetic acid as a catalyst.[6]

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[6][7]

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.[7]

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.[7]

Quantitative Data:

HeterocycleChalconeReagentSolvent/CatalystReaction ConditionsYield (%)Reference
Pyrazoline4-Nitro-3',4'-dimethoxychalconePhenylhydrazineAcetic AcidReflux, 6 h53.8[6][8]
Step 2: Synthesis of Isoxazoles from Chalcones

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They can be synthesized from chalcones by reaction with hydroxylamine (B1172632) hydrochloride.

Application Note: This protocol outlines the synthesis of an isoxazole (B147169) derivative from (E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one and hydroxylamine hydrochloride in a basic medium.

Experimental Protocol: Synthesis of an Isoxazole Derivative

  • Materials:

    • (E)-1-(3-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one (1 mmol)

    • Hydroxylamine Hydrochloride (1.5 mmol)

    • Potassium Hydroxide

    • Absolute Ethanol (20 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone and hydroxylamine hydrochloride in absolute ethanol.

    • Add a solution of potassium hydroxide in ethanol to the mixture.

    • Reflux the reaction mixture for 4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and neutralize with acetic acid.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization from methanol.

Quantitative Data:

HeterocycleChalconeReagentSolvent/BaseReaction ConditionsYield (%)Reference
IsoxazoleSubstituted ChalconeHydroxylamine HClEthanol / KOHReflux, 4 hGood
IsoxazoleSubstituted ChalconeHydroxylamine HClEthanol / NaOAcReflux, 6 h70[9]

Workflow for Pyrazoline and Isoxazole Synthesis

cluster_0 Chalcone Synthesis cluster_1 Pyrazoline Synthesis cluster_2 Isoxazole Synthesis A This compound C Claisen-Schmidt Condensation A->C B Acetophenone B->C D Chalcone Intermediate C->D F Cyclization D->F I Cyclization D->I E Hydrazine Hydrate E->F G Pyrazoline Derivative F->G H Hydroxylamine HCl H->I J Isoxazole Derivative I->J

Caption: Two-step synthesis of pyrazolines and isoxazoles.

III. Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. DHPMs are of significant interest due to their diverse pharmacological properties, including acting as calcium channel blockers.[10]

Application Note: This protocol describes the synthesis of a dihydropyrimidinone derivative using this compound in a Biginelli reaction. This acid-catalyzed, one-pot synthesis is an efficient method for generating molecular diversity.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

  • Materials:

    • This compound (1 mmol, 167.12 mg)

    • Ethyl Acetoacetate (1 mmol, 130.14 mg)

    • Urea (1.5 mmol, 90.09 mg)

    • Catalyst (e.g., Iodine, 10 mol%)[11][12]

    • Solvent (e.g., Toluene, 3 mL)[11][12]

  • Procedure:

    • In a round-bottom flask, combine this compound, ethyl acetoacetate, urea, and the catalyst in the solvent.[11][12]

    • Reflux the reaction mixture for 12 hours, monitoring its progress by TLC.[11][12]

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add cold water to the residue to precipitate the crude product.

    • Collect the solid by filtration and wash with cold water.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

HeterocycleAldehydeβ-KetoesterUrea/ThioureaCatalyst/SolventReaction ConditionsYield (%)Reference
Dihydropyrimidinonep-NitrobenzaldehydeAlkyl AcetoacetateN-MethylureaI₂ / TolueneReflux, 12 h56[11][12]
Dihydropyrimidinone4-Hydroxy-3-methoxybenzaldehydeMethyl AcetoacetateUreaCocos nucifera L. juiceRoom Temp86[13]

Logical Flow of the Biginelli Reaction

A This compound D One-Pot Multicomponent Reaction A->D B Ethyl Acetoacetate B->D C Urea C->D E Dihydropyrimidinone Derivative D->E

Caption: One-pot Biginelli reaction.

References

Application Notes and Protocols: 3-Hydroxy-4-nitrobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring hydroxyl, nitro, and aldehyde functional groups, provides multiple reactive sites for the synthesis of diverse molecular scaffolds with a wide range of biological activities. These derivatives, particularly Schiff bases and their metal complexes, have shown significant promise as anticancer, antimicrobial, and enzyme inhibitory agents.

Key Applications in Medicinal Chemistry:
  • Anticancer Drug Discovery: this compound is a precursor for synthesizing Schiff bases and other heterocyclic compounds that exhibit cytotoxic activity against various cancer cell lines. The presence of the nitro group can enhance the anticancer potential of these derivatives.

  • Antimicrobial Agent Development: Schiff bases and metal complexes derived from this compound have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The chelation of metal ions with these ligands often enhances their antimicrobial potency.

  • Enzyme Inhibition: The structural features of this compound derivatives make them suitable candidates for designing enzyme inhibitors. For instance, related nitro-substituted catechol aldehydes have been identified as potent inhibitors of enzymes like xanthine (B1682287) oxidase, which is a target for the treatment of gout and hyperuricemia.[1]

  • Precursor for Bioactive Heterocycles: The aldehyde functionality allows for facile condensation reactions to form a variety of heterocyclic systems, which are prevalent in many clinically used drugs.

Experimental Protocols

Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, amino acids)

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in hot absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve the primary amine (1 equivalent) in hot absolute ethanol.

  • Slowly add the ethanolic solution of the primary amine to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base product is then collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Workflow for Schiff Base Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Final Product A This compound C Dissolve in Ethanol A->C B Primary Amine B->C D Mix and Add Catalyst (Glacial Acetic Acid) C->D E Reflux for 3-4 hours D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry the Product H->I J Purified Schiff Base I->J

Caption: Workflow for the synthesis of Schiff bases from this compound.

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[2]

  • Normal human cell line (for selectivity assessment, e.g., NHGF)[3]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells and normal cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM).[4] A control group should be treated with DMSO at the same concentration as in the test wells.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24 hours A->B C Add Test Compounds (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for evaluating anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes the agar (B569324) well diffusion method to assess the antimicrobial activity of this compound derivatives.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[5]

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Sterile cork borer

  • Dimethylformamide (DMF) or DMSO (solvent)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Incubator

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a microbial inoculum and swab it uniformly over the surface of the agar plates.

  • Using a sterile cork borer, create wells of about 6 mm in diameter in the agar.

  • Prepare solutions of the test compounds at a specific concentration (e.g., 1 mg/mL) in a suitable solvent (DMF or DMSO).

  • Add a fixed volume (e.g., 100 µL) of the test compound solutions into the wells.

  • Place standard antibiotic and antifungal discs as positive controls and a solvent-loaded disc as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Logical Relationship in Antimicrobial Testing:

G cluster_input Inputs cluster_process Process cluster_output Output cluster_interpretation Interpretation A Test Compound (this compound derivative) E Agar Well Diffusion Assay A->E B Microbial Strain B->E C Positive Control (Standard Antibiotic) C->E D Negative Control (Solvent) D->E F Zone of Inhibition E->F G Antimicrobial Activity F->G

Caption: Logical relationship in the agar well diffusion antimicrobial assay.

Quantitative Data

The following tables summarize the biological activity of derivatives of nitrobenzaldehydes from various studies. It is important to note that these are for related compounds, and direct testing of this compound derivatives is required for a precise evaluation.

Table 1: Anticancer Activity of Nitrobenzaldehyde Schiff Base Derivatives

Compound/DerivativeCell LineAssayIC₅₀ (µg/mL)Reference
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF (Tongue Squamous Cell Carcinoma)MTT446.68[3]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidNHGF (Normal Human Gingival Fibroblasts)MTT977.24[3]
4-nitrobenzaldehyde thiosemicarbazoneMCF-7 (Breast Cancer)Not SpecifiedNear doxorubicin[6]

Table 2: Antimicrobial Activity of Nitrobenzaldehyde Derivatives (MIC in µM)

Compound/DerivativeMoraxella catarrhalisReference
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol11[7]
Ciprofloxacin (standard)9[7]

Table 3: Enzyme Inhibitory Activity of a Related Nitrobenzaldehyde Derivative

CompoundEnzymeInhibition TypeIC₅₀ (µM)Reference
3,4-Dihydroxy-5-nitrobenzaldehydeXanthine OxidaseMixed-type3[1]

Signaling Pathway

Inhibition of Xanthine Oxidase by Nitro-substituted Catechol Aldehydes

Derivatives of this compound, particularly those with a catechol-like moiety, have the potential to inhibit xanthine oxidase (XO). XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Allopurinol, a clinical XO inhibitor, serves as a structural analog to the natural purine substrates. Nitro-substituted catechol aldehydes represent a different class of inhibitors that can interact with the molybdenum center of the enzyme.[1]

G A Hypoxanthine D Xanthine Oxidase (XO) A->D B Xanthine B->D C Uric Acid D->B D->C E 3,4-Dihydroxy-5-nitrobenzaldehyde (Inhibitor) E->D Inhibition

Caption: Inhibition of the xanthine oxidase pathway by a nitro-substituted catechol aldehyde.

References

Application of 3-Hydroxy-4-nitrobenzaldehyde in the Synthesis of Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from 3-hydroxy-4-nitrobenzaldehyde. This versatile building block is instrumental in the development of chemosensors, particularly for the detection of metal ions, owing to its strategic placement of hydroxyl, nitro, and aldehyde functional groups. These groups play a crucial role in the modulation of photophysical properties upon analyte binding, leading to a measurable fluorescence response.

Introduction to this compound in Fluorescent Probe Design

This compound is an aromatic aldehyde that serves as a valuable precursor in the synthesis of Schiff base ligands. The formation of an imine (-C=N-) bond through condensation with a primary amine is a straightforward and efficient method to create conjugated systems that can act as fluorophores.

The key to its utility lies in the interplay of its functional groups:

  • The Hydroxyl Group (-OH): Acts as a hydrogen bond donor and a coordination site for metal ions. Its deprotonation upon chelation can significantly alter the electronic properties of the molecule.

  • The Nitro Group (-NO2): As a strong electron-withdrawing group, it can quench fluorescence through photoinduced electron transfer (PET). When a target analyte binds to the probe, this PET process can be inhibited, leading to a "turn-on" fluorescence signal.

  • The Aldehyde Group (-CHO): Provides the reactive site for the formation of Schiff bases, allowing for the facile introduction of various recognition moieties.

These features make this compound an excellent candidate for designing fluorescent probes that operate via mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and inhibition of PET.

Application: "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection

A prominent application of this compound derivatives is in the selective detection of aluminum ions (Al³⁺). The following sections detail the synthesis and characterization of a Schiff base probe analogous to those synthesized from similar hydroxybenzaldehyde precursors.

Synthesis Protocol

This protocol is adapted from the synthesis of similar Schiff base fluorescent probes.[1]

Materials:

  • This compound

  • 2-Aminobenzohydrazide (or other suitable amine)

  • Ethanol (B145695) (absolute)

  • Glacial Acetic Acid (catalyst)

  • Aluminum nitrate (B79036) nonahydrate (for complex formation)

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • To this solution, add a catalytic amount of glacial acetic acid.

  • In a separate beaker, dissolve 2-aminobenzohydrazide (1 mmol) in 10 mL of absolute ethanol.

  • Add the ethanolic solution of 2-aminobenzohydrazide dropwise to the aldehyde solution with vigorous stirring.

  • Reflux the reaction mixture for 4-6 hours at 80°C.

  • Allow the mixture to cool to room temperature. The resulting precipitate is the Schiff base fluorescent probe.

  • Filter the precipitate, wash it thoroughly with cold ethanol, and dry it under reduced pressure.

Experimental Workflow

experimental_workflow cluster_synthesis Probe Synthesis cluster_characterization Characterization cluster_application Application s1 Dissolve this compound in Ethanol s2 Add 2-Aminobenzohydrazide Solution s1->s2 s3 Reflux for 4-6 hours s2->s3 s4 Cool, Filter, and Dry s3->s4 c1 FT-IR Spectroscopy s4->c1 c2 NMR Spectroscopy s4->c2 c3 Mass Spectrometry s4->c3 a1 Prepare Probe Solution s4->a1 a2 Add Al³⁺ Solution a1->a2 a3 Measure Fluorescence a2->a3

Caption: Experimental workflow for the synthesis, characterization, and application of the fluorescent probe.

Signaling Pathway

The detection of Al³⁺ by the Schiff base probe is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free ligand, the fluorescence is quenched due to the photoinduced electron transfer (PET) from the imine nitrogen to the nitro-substituted benzene (B151609) ring. Upon coordination with Al³⁺, the lone pair of electrons on the imine nitrogen is engaged, inhibiting the PET process and leading to a significant enhancement of fluorescence.

signaling_pathway cluster_probe Fluorescent Probe cluster_analyte Analyte cluster_complex Probe-Analyte Complex Probe Schiff Base Probe (Low Fluorescence) PET Active Complex Probe-Al³⁺ Complex (High Fluorescence) PET Inactive CHEF Effect Probe->Complex Chelation Al3 Al³⁺ Ion Al3->Complex

Caption: Signaling mechanism of the "turn-on" fluorescent probe for Al³⁺ detection.

Quantitative Data

The following table summarizes typical photophysical and sensing properties of Schiff base fluorescent probes derived from hydroxybenzaldehyde analogs for the detection of metal ions. Data for a probe synthesized directly from this compound would be expected to be in a similar range.

ParameterValueReference
Excitation Wavelength (λex) ~370 nm[2]
Emission Wavelength (λem) ~460 nm[2]
Stokes Shift ~90 nmCalculated
Quantum Yield (Φ) of Free Probe Low (e.g., < 0.01)[3]
Quantum Yield (Φ) of Probe-Al³⁺ Complex Significantly Higher (e.g., > 0.1)[3]
Limit of Detection (LOD) 1.98 x 10⁻⁸ M to 3.3 x 10⁻⁶ M[2][4]
Binding Stoichiometry (Probe:Al³⁺) 2:1 or 1:1[2][3]

Application: Detection of Zinc (Zn²⁺)

Schiff base probes derived from this compound can also be tailored for the detection of other biologically important metal ions like Zn²⁺. The design principle remains similar, relying on the chelation of the metal ion to modulate the fluorescence output of the probe.

Synthesis Protocol

The synthesis protocol is similar to that for the Al³⁺ probe, with the potential variation of the amine component to tune the selectivity and sensitivity for Zn²⁺. For example, using an amine with additional donor atoms can create a binding pocket more suitable for Zn²⁺.

Materials:

  • This compound

  • N,N-Dimethylethylenediamine (or other suitable amine)

  • Methanol

  • Zinc acetate (B1210297) dihydrate (for complex formation)

Procedure:

  • Dissolve this compound (1 mmol) in 15 mL of methanol.

  • Add N,N-dimethylethylenediamine (1 mmol) to the solution.

  • Reflux the mixture for 3 hours.

  • Cool the solution to room temperature. The product can be used directly in solution or isolated by solvent evaporation.

Logical Relationship of Sensing

logical_relationship Start Probe in Solution (Fluorescence OFF) Condition Addition of Zn²⁺ Start->Condition Outcome_Yes Formation of Probe-Zn²⁺ Complex Condition->Outcome_Yes Yes Result Fluorescence TURN-ON Outcome_Yes->Result

Caption: Logical flow of the "turn-on" fluorescence sensing of Zn²⁺.

Quantitative Data

The performance characteristics of a hypothetical Zn²⁺ probe based on this compound are projected based on similar reported probes.

ParameterExpected ValueReference
Excitation Wavelength (λex) ~380 nm[5]
Emission Wavelength (λem) ~530 nm[5]
Stokes Shift ~150 nmCalculated
Limit of Detection (LOD) 1.88 x 10⁻⁷ M[5]
Binding Stoichiometry (Probe:Zn²⁺) 2:1[5]

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of "turn-on" fluorescent probes. The straightforward Schiff base condensation chemistry allows for the creation of a diverse library of sensors for various metal ions. The inherent photophysical properties, governed by the interplay of the hydroxyl and nitro groups, provide a robust mechanism for signal transduction upon analyte binding. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the fields of chemical sensing, diagnostics, and drug development. Further exploration of different amine precursors will undoubtedly lead to the development of probes with enhanced selectivity and sensitivity for a wider range of analytes.

References

Application Notes and Protocols for the Selective Reduction of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective reduction of the nitro group in 3-Hydroxy-4-nitrobenzaldehyde to synthesize 3-Hydroxy-4-aminobenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary challenge in this transformation is the preservation of the reactive aldehyde functionality while reducing the nitro group. This guide outlines and compares three effective methods: Catalytic Hydrogenation, Transfer Hydrogenation, and Stannous Chloride Reduction.

Overview of Reduction Methods

The selective reduction of this compound can be achieved through several methods, each with distinct advantages concerning yield, reaction conditions, and scalability. Below is a comparative summary of the key methods detailed in this document.

Data Presentation: Comparison of Reduction Methods

MethodPrimary Reagents & CatalystTypical Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Catalytic Hydrogenation H₂ gas, 10% Pd/CEthanol (B145695), Ethyl Acetate (B1210297)Room Temperature2 - 6>90Requires specialized hydrogenation equipment. Catalyst can be pyrophoric.
Transfer Hydrogenation Ammonium (B1175870) formate (B1220265), 10% Pd/CMethanol (B129727), EthanolReflux1 - 485 - 95Avoids the use of high-pressure hydrogen gas. Generally good functional group tolerance.[1][2][3]
Stannous Chloride Reduction SnCl₂·2H₂O, HClEthanol50 - Reflux2 - 570 - 85A classic and reliable method. Work-up involves neutralization and can lead to tin salt precipitates.[4]
Iron-based Reduction Fe powder, NH₄Cl or HClEthanol/Water, Acetic AcidReflux1 - 580 - 95Cost-effective and environmentally benign. Work-up involves filtering off iron salts.[5][6][7][8][9]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most common and effective methods for the selective reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile, typically affording high yields of the desired product.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (0.05 - 0.10 eq by weight) to the solution under a stream of inert gas.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., using a balloon or at a set pressure on a Parr apparatus) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with water and disposed of appropriately.

  • Isolation: Wash the filter cake with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-Hydroxy-4-aminobenzaldehyde.

  • Purification: The crude product is often of high purity but can be further purified by recrystallization if necessary (see Section 3).

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This method is a convenient alternative to catalytic hydrogenation as it avoids the need for handling gaseous hydrogen.[1][2][3]

Materials:

  • This compound

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Celite® or other filter aid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol or ethanol (20-30 mL per gram of substrate).

  • Reagent Addition: Add ammonium formate (3.0 - 5.0 eq) and 10% Pd/C (0.1 - 0.2 eq by weight) to the mixture.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization (see Section 3).

Protocol 3: Stannous Chloride (SnCl₂) Reduction

This is a classical and robust method for the reduction of aromatic nitro compounds.[4]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (reagent grade)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (2 M)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (3.0 - 4.0 eq) to the solution. Cool the mixture in an ice bath and slowly add concentrated HCl (4.0 - 5.0 eq).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature or gently heat to 50°C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-5 hours).

  • Work-up: After the reaction is complete, remove the ethanol under reduced pressure.

  • Neutralization: Cool the residue in an ice bath and slowly add 2 M NaOH or KOH solution with vigorous stirring until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxide.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Hydroxy-4-aminobenzaldehyde.

  • Purification: The crude product can be purified by column chromatography or recrystallization (see Section 3).

Purification of 3-Hydroxy-4-aminobenzaldehyde

The primary method for purifying the crude product is recrystallization. The choice of solvent is critical for obtaining high purity crystals.

Recommended Solvent Systems for Recrystallization:

  • Water

  • Ethanol/Water mixture

  • Ethyl acetate/Hexane mixture

General Recrystallization Procedure:

  • Dissolve the crude 3-Hydroxy-4-aminobenzaldehyde in a minimum amount of the chosen hot solvent or solvent mixture.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Characterization of 3-Hydroxy-4-aminobenzaldehyde

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 9.58 (s, 1H, CHO), 8.84 (s, 1H, OH), 7.15 (d, J=1.8 Hz, 1H, Ar-H), 7.02 (dd, J=8.1, 1.8 Hz, 1H, Ar-H), 6.78 (d, J=8.1 Hz, 1H, Ar-H), 4.85 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆): δ 190.8, 142.1, 140.9, 126.3, 124.9, 115.8, 114.9.

  • IR (KBr, cm⁻¹): 3470, 3370 (N-H stretching), 3180 (O-H stretching), 1660 (C=O stretching), 1590, 1500 (aromatic C=C stretching).

Visualized Workflows and Reactions

The following diagrams illustrate the chemical transformation and a general experimental workflow for the selective reduction of this compound.

chemical_reaction reactant This compound (C7H5NO4) product 3-Hydroxy-4-aminobenzaldehyde (C7H7NO2) reactant->product Selective Reduction reagents [Reducing Agent] (e.g., H2/Pd/C, HCOONH4/Pd/C, SnCl2/HCl) experimental_workflow start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add reducing agents and/or catalyst dissolve->add_reagents reaction Stir at specified temperature Monitor by TLC/HPLC add_reagents->reaction workup Reaction Work-up (e.g., Filtration, Neutralization, Extraction) reaction->workup isolate Isolate crude product (Solvent removal) workup->isolate purify Purify by Recrystallization isolate->purify characterize Characterize pure product (NMR, IR, MP) purify->characterize end End: Pure 3-Hydroxy-4-aminobenzaldehyde characterize->end

References

The Pivotal Role of 3-Hydroxy-4-nitrobenzaldehyde in Forging Complex Molecules through Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the realm of organic synthesis, particularly in the construction of diverse and complex heterocyclic scaffolds through multi-component reactions (MCRs). Its unique electronic and structural features, including the presence of a hydroxyl group, a nitro group, and an aldehyde functionality, render it a highly reactive and adaptable substrate for generating molecular diversity. This document provides detailed application notes and experimental protocols for the use of this compound in key multi-component reactions, offering a practical guide for researchers in academia and the pharmaceutical industry.

The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the benzene (B151609) ring significantly influences the reactivity of the aldehyde, making it a key participant in various named reactions. These reactions offer an efficient and atom-economical approach to synthesizing libraries of compounds with potential biological activities, streamlining the drug discovery process.

Application in Multi-Component Reactions

This compound is a valuable reactant in several powerful multi-component reactions, including the synthesis of chromene and dihydropyrimidinone derivatives. These heterocyclic cores are prevalent in a wide array of biologically active compounds and natural products.

Synthesis of 2-Amino-4H-Chromene Derivatives

The one-pot, three-component reaction of an aromatic aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a phenolic component (like resorcinol) is a highly efficient method for the synthesis of 2-amino-4H-chromene derivatives. These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The use of this compound in this reaction leads to the formation of 2-amino-4-(3-hydroxy-4-nitrophenyl)-4H-chromene derivatives, which are of significant interest for further biological evaluation.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic multi-component reaction that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea.[1] The resulting dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] While specific examples with this compound are not extensively documented, its structural similarity to other reactive aromatic aldehydes suggests its suitability as a substrate in this powerful reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for multi-component reactions involving aromatic aldehydes structurally similar to this compound, providing an expected range for reaction efficiency.

Reaction TypeAldehydeOther ReactantsProductCatalystSolventTimeYield (%)Reference
Chromene Synthesis3-NitrobenzaldehydeMalononitrile (B47326), Resorcinol (B1680541)2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carbonitrileNa2CO3Grinding30 min92[3]
Chromene Synthesis4-NitrobenzaldehydeMalononitrile, Resorcinol2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carbonitrileNa2CO3Grinding20 min95[3]
Biginelli ReactionBenzaldehydeEthyl acetoacetate (B1235776), Urea5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneHClEthanol (B145695)18 h~40[4]
Biginelli Reaction3-HydroxybenzaldehydeEthyl acetoacetate, Thiourea5-Ethoxycarbonyl-4-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thioneB(C6F5)3Ethanol3 h88[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(3-hydroxy-4-nitrophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes.[3]

Materials:

  • This compound (1 mmol, 167.12 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • Resorcinol (1 mmol, 110.11 mg)

  • Sodium Carbonate (Na2CO3) (0.1 mmol, 10.6 mg)

  • Mortar and Pestle

  • Ethanol

Procedure:

  • In a clean and dry mortar, combine this compound (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and sodium carbonate (0.1 mmol).

  • Grind the mixture using a pestle at room temperature for approximately 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 10 mL of distilled water to the reaction mixture and stir for 5 minutes.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(3-hydroxy-4-nitrophenyl)-7-hydroxy-4H-chromene-3-carbonitrile.

Expected Yield: Based on reactions with structurally similar nitrobenzaldehydes, the expected yield is in the range of 90-95%.[3]

Protocol 2: General Procedure for the Biginelli Reaction to Synthesize Dihydropyrimidinone Derivatives

This is a general protocol that can be adapted for this compound.[4][5]

Materials:

  • This compound (1 mmol, 167.12 mg)

  • Ethyl acetoacetate (1 mmol, 130.14 mg)

  • Urea (1.5 mmol, 90.09 mg) or Thiourea (1.5 mmol, 114.19 mg)

  • Catalyst (e.g., HCl, 4 drops or B(C6F5)3, 1 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea) (1.5 mmol), and ethanol (10 mL).

  • Add the catalyst (e.g., a few drops of concentrated HCl or 1 mol% of a Lewis acid like B(C6F5)3).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight depending on the catalyst and substrates.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Visualizations

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products A This compound MCR Multi-component Reaction A->MCR B Active Methylene Compound B->MCR C Nucleophile (e.g., Resorcinol, Urea) C->MCR P1 Chromene Derivatives MCR->P1 P2 Dihydropyrimidinone Derivatives MCR->P2 Chromene_Synthesis Aldehyde This compound Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Resorcinol Resorcinol Michael Michael Addition Resorcinol->Michael Intermediate1 Knoevenagel Adduct Knoevenagel->Intermediate1 Intermediate1->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Amino-4H-chromene Derivative Cyclization->Product

References

The Versatility of 3-Hydroxy-4-nitrobenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material and intermediate in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring hydroxyl, nitro, and aldehyde functional groups, allows for diverse chemical modifications, leading to the generation of novel compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound, with a focus on Schiff bases and chalcones, which have demonstrated promising anticancer and antimicrobial activities.

Application Notes

This compound is a key building block for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The presence of the electron-withdrawing nitro group and the ortho-hydroxyl group significantly influences its reactivity and the biological properties of its derivatives.

Key Bioactive Derivatives:

  • Schiff Bases: Formed by the condensation reaction between the aldehyde group of this compound and a primary amine, Schiff bases are a class of compounds known for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The imine or azomethine group (-C=N-) is a critical pharmacophore responsible for their bioactivity.

  • Chalcones: These are α,β-unsaturated ketones synthesized through the Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503). Chalcones are precursors to flavonoids and have been extensively studied for their anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.

Therapeutic Potential:

Derivatives of this compound have shown considerable promise in several therapeutic areas:

  • Oncology: Schiff base derivatives have been reported to induce apoptosis in cancer cells, suggesting their potential as novel anticancer agents. The proposed mechanism often involves the azomethine group, which can interact with biological targets.

  • Infectious Diseases: Chalcones derived from substituted benzaldehydes have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial effect is often attributed to the presence of hydroxyl groups on the aromatic rings.

Data Presentation

Table 1: Anticancer Activity of a Schiff Base Derivative

While specific data for a series of Schiff bases derived directly from this compound is limited in the readily available literature, the following table presents the cytotoxic activity of a Schiff base derived from the closely related 4-nitrobenzaldehyde (B150856) against a human tongue squamous cell carcinoma fibroblast (TSCCF) cell line and normal human gingival fibroblasts (NHGF). This data provides a strong rationale for the synthesis and evaluation of analogous compounds from this compound.

CompoundCell LineIC50 (µg/mL)Exposure Time (h)Citation
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF446.6872[1]
NHGF977.2472[1]
Table 2: Antimicrobial Activity of Hydroxy-Substituted Chalcones

This table summarizes the minimum inhibitory concentration (MIC) values of three newly-synthesized hydroxy-chalcones against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of this class of compounds. The synthesis of analogous chalcones from this compound is a promising avenue for the development of new antibacterial agents.

CompoundBacterial StrainMIC Range (µg/mL)Citation
1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH)MRSA25-50[2]
3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (M-OH)MRSA50-200[2]
3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (P-OH)MRSA100-200[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the starting material, this compound, from m-hydroxybenzaldehyde.

Materials:

Procedure:

  • To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).

  • Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture and stir for 15 minutes at room temperature.

  • Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the crude product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1) to yield this compound as a yellow solid (yield: 24%).

Protocol 2: General Synthesis of Schiff Bases

This protocol outlines a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline)

  • Absolute ethanol (B145695)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in hot absolute ethanol.

  • In a separate flask, dissolve the primary amine (1 mmol) in hot absolute ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The resulting solid precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

Protocol 3: General Synthesis of Chalcones (Claisen-Schmidt Condensation)

This protocol provides a general procedure for the synthesis of chalcones from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of KOH or NaOH dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone) is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis of Bioactive Molecules from this compound

Synthesis_Pathway Start 3-Hydroxy-4- nitrobenzaldehyde SchiffBase Schiff Base (Bioactive Molecule) Start->SchiffBase Condensation Chalcone (B49325) Chalcone (Bioactive Molecule) Start->Chalcone Claisen-Schmidt Condensation Amine Primary Amine (R-NH2) Amine->SchiffBase Acetophenone Acetophenone (R'-COCH3) Acetophenone->Chalcone

Caption: General synthetic routes to Schiff bases and chalcones from this compound.

Proposed Anticancer Mechanism of Action for Schiff Bases

Anticancer_Mechanism SchiffBase Schiff Base Derivative (from this compound) CancerCell Cancer Cell SchiffBase->CancerCell Enters cell CellularTargets Interaction with Cellular Targets CancerCell->CellularTargets SignalTransduction Disruption of Signal Transduction CellularTargets->SignalTransduction Apoptosis Induction of Apoptosis SignalTransduction->Apoptosis leads to

Caption: A proposed general mechanism for the anticancer activity of Schiff base derivatives.

Proposed Antimicrobial Mechanism of Action for Chalcones

Antimicrobial_Mechanism Chalcone Chalcone Derivative (from this compound) BacterialCell Bacterial Cell (e.g., MRSA) Chalcone->BacterialCell Interacts with CellWall Cell Wall/Membrane Damage BacterialCell->CellWall EnzymeInhibition Inhibition of Essential Enzymes BacterialCell->EnzymeInhibition BacterialDeath Bacterial Cell Death CellWall->BacterialDeath contributes to EnzymeInhibition->BacterialDeath contributes to

Caption: A proposed general mechanism for the antimicrobial activity of chalcone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Hydroxy-4-nitrobenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges and optimize reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue: Low Yield of the Desired this compound

  • Question: My reaction yielded a very small amount of the target this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors:

    • Suboptimal Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of unwanted side products or decomposition of the starting material. It is crucial to maintain a consistent and low temperature during the addition of the nitrating agent.[1]

    • Incorrect Stoichiometry: An inappropriate ratio of nitric acid to the starting material can result in incomplete reactions or the formation of dinitrated byproducts.[1] Carefully measure and control the molar equivalents of your reagents.

    • Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1]

    • Formation of Isomers: The primary cause of low yield for the desired product is often the concurrent formation of the 3-hydroxy-2-nitrobenzaldehyde (B1601653) isomer.[2] See the FAQ section for more details on regioselectivity.

Issue: Presence of Multiple Products in the Final Mixture

  • Question: My post-reaction analysis (e.g., NMR or LC-MS) shows a mixture of isomers. How can I improve the selectivity and isolate my desired product?

  • Answer: The formation of isomers is a common challenge in the nitration of substituted phenols.

    • Understanding Regioselectivity: The hydroxyl group (-OH) is an ortho, para-directing group, while the aldehyde group (-CHO) is a meta-directing group. The nitration of 3-hydroxybenzaldehyde (B18108) is a competitive reaction, leading to a mixture of isomers, primarily the 2-nitro and 4-nitro products.[2][3]

    • Improving Selectivity: Modifying the reaction conditions, such as the choice of solvent and nitrating agent, can influence the isomer ratio. Some literature suggests that altering the ratio of nitric acid to sulfuric acid can shift the selectivity.[4]

    • Purification: Efficient separation of the isomers is critical. Column chromatography is an effective method for isolating this compound from its 2-nitro isomer.[2] A patent also suggests the possibility of purification using a two-phase system with an emulsifier to remove positional isomers.[5]

Issue: Formation of Dark-Colored Byproducts

  • Question: The reaction mixture turned dark brown or black, and I have difficulty isolating a pure product. What causes this and how can it be prevented?

  • Answer: Dark coloration often indicates degradation of the starting material or product, or the formation of polymeric side products.

    • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh reaction conditions (e.g., high temperatures or extended reaction times).[4]

    • Purity of Starting Material: Ensure that the 3-hydroxybenzaldehyde used is pure and has not been oxidized to 3-hydroxybenzoic acid upon storage.

    • Temperature Control: Strict temperature control is the most critical factor in preventing the formation of these byproducts.[1]

Frequently Asked Questions (FAQs)

  • Q1: Why is 3-hydroxy-2-nitrobenzaldehyde the major product in some reported syntheses?

  • A1: The hydroxyl group is a strongly activating, ortho, para-directing group. The aldehyde group is a deactivating, meta-directing group. In the case of 3-hydroxybenzaldehyde, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The position meta to the aldehyde group is position 5. The directing effects of the powerful hydroxyl group often dominate, leading to significant substitution at the ortho (position 2) and para (position 4) positions. The steric hindrance at position 2 is less than at position 6 (which is sterically hindered by the aldehyde group), and electronic factors can sometimes favor the formation of the 2-nitro isomer.[2]

  • Q2: What are the most common side reactions to be aware of?

  • A2: Besides the formation of the 2-nitro isomer, other potential side reactions include dinitration (at positions 2 and 4, or 4 and 6), and oxidation of the aldehyde group to a carboxylic acid.[4][6]

  • Q3: How can I effectively monitor the progress of the reaction?

  • A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to track the disappearance of the starting material and the appearance of the products.[2]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValueReference
Starting Material3-Hydroxybenzaldehyde[2]
Nitrating AgentIsopropyl nitrate (B79036) / Sulfuric acid[2]
SolventMethylene (B1212753) chloride[2]
Reaction TemperatureRoom Temperature[2]
Reaction Time15 minutes[2]
Yield of this compound24%[2]
Yield of 3-Hydroxy-2-nitrobenzaldehyde47%[2]
Purification MethodFast column chromatography[2]

Experimental Protocols

Synthesis of this compound via Nitration of 3-Hydroxybenzaldehyde [2]

Materials:

Procedure:

  • To a stirred solution of 3-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).

  • Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.

  • Stir the reaction mixture for 15 minutes at room temperature.

  • Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the crude product with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in a vacuum.

  • Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (from 99:1 to 4:1).

  • The this compound will elute first (Rf = 0.44 in 3:1 hexane:ethyl acetate), followed by the 3-hydroxy-2-nitrobenzaldehyde (Rf = 0.19 in 3:1 hexane:ethyl acetate).

Mandatory Visualizations

Reaction Pathway for the Nitration of 3-Hydroxybenzaldehyde

reaction_pathway start 3-Hydroxybenzaldehyde intermediate Electrophilic Aromatic Substitution start->intermediate reagents Isopropyl Nitrate + H₂SO₄ reagents->intermediate product1 This compound (Desired Product) intermediate->product1 Para-substitution product2 3-Hydroxy-2-nitrobenzaldehyde (Isomeric Byproduct) intermediate->product2 Ortho-substitution

Caption: Nitration of 3-hydroxybenzaldehyde proceeds via electrophilic aromatic substitution.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of This compound check_isomers Analyze product mixture for isomers (e.g., TLC, NMR) start->check_isomers high_isomer High proportion of 2-nitro isomer? check_isomers->high_isomer Yes check_temp Was temperature strictly controlled? check_isomers->check_temp No optimize_selectivity Optimize for regioselectivity: - Modify solvent - Adjust nitrating agent ratio high_isomer->optimize_selectivity Yes improve_purification Improve purification: - Optimize column chromatography - Explore alternative methods high_isomer->improve_purification No improve_temp Implement better cooling and slower addition of reagents check_temp->improve_temp No check_time Was reaction time monitored and optimized? check_temp->check_time Yes optimize_time Use TLC to determine optimal reaction time check_time->optimize_time No

Caption: A logical workflow to diagnose and address low product yield.

References

Technical Support Center: Purification of 3-Hydroxy-4-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Hydroxy-4-nitrobenzaldehyde by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve this compound well at higher temperatures and poorly at lower temperatures. Based on available data and the properties of similar compounds, methanol (B129727) and ethanol (B145695) are recommended as primary solvents. This compound is known to be soluble in methanol.[1][2] For related nitrobenzaldehydes, alcohols like ethanol and methanol have proven effective.[3] An ethanol/water mixture can also be a good solvent system, where the compound is dissolved in hot ethanol and then water is added dropwise until the solution becomes slightly turbid, followed by slow cooling.

A preliminary solvent screening with small amounts of the crude material is always recommended to determine the optimal solvent for your specific sample, as impurities can affect solubility.

Q2: What are some key physical properties of this compound relevant to its recrystallization?

A2: Key physical properties that are important for the recrystallization process include:

PropertyValue
Appearance Yellow crystalline solid
Melting Point 127-131 °C[1]
Molecular Weight 167.12 g/mol

The relatively high melting point of this compound is advantageous as it is less likely to "oil out" during recrystallization in common solvents.

Q3: My recrystallized product is still colored. How can I obtain a purer, less colored product?

A3: If your final product is still colored, it may be due to the presence of persistent colored impurities. To address this, you can perform a decolorization step. After dissolving the crude this compound in the hot solvent, add a small amount (typically 1-2% by weight of your compound) of activated charcoal to the solution. Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product.

Q4: What is a typical recovery yield for the recrystallization of this compound?

A4: A successful recrystallization will inevitably lead to some loss of the product, as a small amount will remain dissolved in the cold mother liquor. A good recovery yield for a single recrystallization is typically in the range of 70-90%. The yield can be affected by factors such as the purity of the crude material, the choice of solvent, and the care taken during the procedure, particularly in minimizing the amount of hot solvent used.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.3. The solution has not been cooled sufficiently.1. Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.2. Induce crystallization by: a. Scratching: Gently scratch the inner surface of the flask at the liquid level with a glass rod. b. Seeding: Add a tiny crystal of pure this compound to the solution.3. Cool the solution in an ice bath for a longer period.
The product "oils out" instead of forming crystals. 1. The solution is too concentrated.2. The solution is being cooled too rapidly.3. The presence of significant impurities is depressing the melting point.1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. 2. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.3. If the problem persists, consider purifying the crude material by another method, such as column chromatography, before recrystallization.
Low yield of recovered crystals. 1. Using an excessive amount of solvent. 2. Premature crystallization during hot filtration.3. Incomplete crystallization.4. Washing the crystals with solvent that is not ice-cold.1. Use the minimum amount of hot solvent necessary to just dissolve the crude solid.2. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before hot filtration.3. Allow sufficient time for crystallization and cool the flask in an ice bath to maximize crystal formation.4. Always wash the collected crystals with a small amount of ice-cold solvent.
Crystals are very fine or appear as a powder. The solution cooled too quickly.Allow the solution to cool slowly at room temperature without disturbance. Insulating the flask can promote the growth of larger, more well-defined crystals.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol or Ethanol)

  • Erlenmeyer flasks (2)

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent (e.g., methanol or ethanol) to just cover the solid.

    • Gently heat the mixture on a hotplate with stirring.

    • Add small portions of the hot solvent incrementally until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hotplate.

    • Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of pure, well-defined crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the purified crystals by leaving them in the Buchner funnel with the vacuum on for a period of time.

    • For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Visualizations

Recrystallization_Workflow Start Crude This compound Dissolve Dissolve in minimum hot solvent Start->Dissolve Hot_Filtration Hot Filtration (if insoluble impurities present) Dissolve->Hot_Filtration Cool Slow Cooling & Ice Bath Hot_Filtration->Cool Clear Solution Filter Vacuum Filtration Cool->Filter Wash Wash with ice-cold solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound via nitration of 3-hydroxybenzaldehyde (B18108)?

A1: The most prevalent impurities include the regioisomeric byproduct, 3-hydroxy-2-nitrobenzaldehyde (B1601653), which can sometimes be the major product. Other common impurities are unreacted starting material (3-hydroxybenzaldehyde), dinitrated products (such as 4,6-dinitro-3-hydroxybenzaldehyde), and the corresponding carboxylic acid (3-hydroxy-4-nitrobenzoic acid) if oxidation of the aldehyde group occurs.

Q2: My reaction yielded a very low amount of the desired this compound and a high amount of an isomeric byproduct. What is happening and how can I fix it?

A2: This is a common issue where the major product formed is the 3-hydroxy-2-nitrobenzaldehyde isomer. The regioselectivity of the nitration of 3-hydroxybenzaldehyde is sensitive to reaction conditions. To favor the formation of the desired 4-nitro isomer, it is crucial to carefully control the reaction temperature and the rate of addition of the nitrating agent. Running the reaction at a lower temperature and ensuring slow, dropwise addition of the nitrating agent can improve the regioselectivity towards the 4-position.

Q3: How can I effectively separate this compound from its 2-nitro isomer?

A3: Column chromatography is a reliable method for separating this compound from 3-hydroxy-2-nitrobenzaldehyde. A silica (B1680970) gel stationary phase with a gradient elution of hexane (B92381) and ethyl acetate (B1210297) is typically effective.[1]

Q4: I observe more than two nitrated products in my crude reaction mixture. What are these and how can I avoid their formation?

A4: The presence of multiple nitrated products likely indicates the formation of dinitrated species. This typically occurs if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent, or prolonged reaction time). To minimize dinitration, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. Careful monitoring of the reaction progress by techniques like TLC can help in quenching the reaction at the optimal time to prevent over-nitration.

Q5: My final product shows signs of an acidic impurity. What could it be and how can it be removed?

A5: An acidic impurity is likely 3-hydroxy-4-nitrobenzoic acid, formed by the oxidation of the aldehyde group of the product. This can happen if the reaction is exposed to oxidizing conditions. To remove this impurity, you can perform a basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up. The carboxylate salt will be soluble in the aqueous layer, while the desired aldehyde will remain in the organic layer.

Impurity Summary

The following table summarizes the common impurities, their typical yields, and key identification data.

Impurity NameStructureTypical Yield (%)1H NMR Data (CDCl₃, 400 MHz) δ (ppm)
This compound (Product)24%[1]10.58 (s, 1H), 10.06 (d, J=0.6 Hz, 1H), 8.28 (d, J=8.7 Hz, 1H), 7.66 (d, J=1.7 Hz, 1H), 7.51 (dd, J=8.7, 1.7 Hz, 1H)[1]
3-Hydroxy-2-nitrobenzaldehyde47%[1]10.40 (s, 1H), 10.30 (s, 1H), 7.67 (dd, J=8.3, 7.4, 0.7 Hz, 1H), 7.37 (dd, J=8.3, 1.4 Hz, 1H), 7.31 (dd, J=7.4, 1.4 Hz, 1H)[1]
3-Hydroxybenzaldehyde (Starting Material)Variable-
4,6-Dinitro-3-hydroxybenzaldehydeMinor-
3-Hydroxy-4-nitrobenzoic acidMinor-

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the nitration of 3-hydroxybenzaldehyde.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL).

  • To the stirred solution, add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (610 μL) dropwise, maintaining the temperature of the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the crude product with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (from 99:1 to 4:1).

  • This compound will elute first (Rf = 0.44 in 3:1 hexane:ethyl acetate), followed by 3-hydroxy-2-nitrobenzaldehyde (Rf = 0.19 in 3:1 hexane:ethyl acetate).[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis reaction_complete Reaction Complete? (Monitor by TLC) start->reaction_complete reaction_complete->start No, continue reaction workup Aqueous Work-up reaction_complete->workup Yes crude_analysis Analyze Crude Product (e.g., NMR, LC-MS) workup->crude_analysis low_yield Low Yield of Desired Product crude_analysis->low_yield high_impurity High Impurity Levels crude_analysis->high_impurity purification Column Chromatography low_yield->purification No, proceed if acceptable ts_low_yield Troubleshoot Low Yield: - Check reaction temperature - Verify reagent quality & stoichiometry - Optimize reaction time low_yield->ts_low_yield Yes high_impurity->purification Minor Impurities ts_isomer High 2-Nitro Isomer: - Lower reaction temperature - Slow addition of nitrating agent high_impurity->ts_isomer Predominantly 2-Nitro Isomer ts_dinitration Dinitration Products: - Reduce amount of nitrating agent - Shorten reaction time high_impurity->ts_dinitration Multiple Nitro Products ts_starting_material Unreacted Starting Material: - Increase reaction time slightly - Check for deactivation of nitrating agent high_impurity->ts_starting_material High Starting Material final_product Pure this compound purification->final_product ts_low_yield->start Adjust & Repeat ts_isomer->start Adjust & Repeat ts_dinitration->start Adjust & Repeat ts_starting_material->start Adjust & Repeat

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Nitration of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of 3-hydroxybenzaldehyde (B18108).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed during the nitration of 3-hydroxybenzaldehyde?

The nitration of 3-hydroxybenzaldehyde typically yields a mixture of two main positional isomers: 3-hydroxy-2-nitrobenzaldehyde (B1601653) and 3-hydroxy-4-nitrobenzaldehyde.[1][2] The formation of these isomers is influenced by the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups on the aromatic ring.

Q2: How can the formation of different isomeric byproducts be controlled?

The ratio of 3-hydroxy-2-nitrobenzaldehyde to this compound can be influenced by the reaction conditions. While specific studies on controlling the regioselectivity for 3-hydroxybenzaldehyde are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution suggest that factors like the choice of nitrating agent, reaction temperature, and solvent can play a significant role. One documented procedure using isopropyl nitrate (B79036) and concentrated sulfuric acid in methylene (B1212753) chloride yielded a higher proportion of the 2-nitro isomer.[1][2]

Q3: Besides isomeric products, what other types of byproducts might form?

While the primary byproducts are positional isomers, other side reactions can occur during nitration, leading to impurities such as:

  • Dinitrated products: Although not explicitly reported in the search results for 3-hydroxybenzaldehyde, dinitration is a common side reaction in the nitration of aromatic compounds, especially if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[3]

  • Oxidation of the aldehyde group: The aldehyde group can be sensitive to the oxidative conditions of nitration, potentially leading to the formation of the corresponding carboxylic acid (3-hydroxy-nitrobenzoic acid).[3]

  • Polymerization/Degradation products: Strong acidic and oxidative conditions can sometimes lead to the formation of dark, tarry substances due to degradation or polymerization of the starting material or products.[3]

Q4: How can the isomeric byproducts be effectively separated?

The separation of 3-hydroxy-2-nitrobenzaldehyde and this compound can be achieved using column chromatography on silica (B1680970) gel.[1][2] A solvent system of hexane (B92381) and ethyl acetate (B1210297) is effective, with this compound typically eluting first.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of nitrated products - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure precise temperature control as specified in the protocol. - Maintain vigorous and consistent stirring throughout the reaction.
Formation of dark, tarry material - Reaction temperature is too high. - Concentrated acid was added too quickly.- Maintain a low reaction temperature, for instance by using an ice bath. - Add the concentrated sulfuric acid slowly and dropwise to control the exothermic reaction.[1][2]
Unexpectedly high ratio of one isomer - Variation in reaction conditions from the intended protocol.- Carefully control all reaction parameters, including temperature, addition rates, and stoichiometry.
Presence of dinitrated or oxidized byproducts - Excess of nitrating agent. - Reaction time is too long. - Reaction temperature is too high.- Use the stoichiometric amount of the nitrating agent as specified. - Monitor the reaction by TLC and quench it upon consumption of the starting material. - Strictly adhere to the recommended temperature range.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the primary products of the nitration of 3-hydroxybenzaldehyde under specific experimental conditions.

ProductMolecular FormulaCAS NumberYield
3-hydroxy-2-nitrobenzaldehydeC₇H₅NO₄42123-33-147%[1][2] (up to 63% in a related study[1])
This compoundC₇H₅NO₄704-13-224%[1][2]

Experimental Protocols

Protocol: Synthesis of 3-hydroxy-2-nitrobenzaldehyde and this compound

This protocol is adapted from a documented synthetic procedure.[1][2]

Materials:

  • 3-hydroxybenzaldehyde

  • Methylene chloride (CH₂Cl₂)

  • Tetrabutylammonium (B224687) hydrogensulfate

  • Isopropyl nitrate

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).

  • Nitration: Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture. Stir the mixture for 15 minutes at room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution. Extract the crude product with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in a vacuum.

  • Purification: Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (from 99:1 to 4:1).

    • This compound elutes first.

    • 3-hydroxy-2-nitrobenzaldehyde elutes second.

Visualizations

Nitration_of_3_Hydroxybenzaldehyde cluster_reactants Reactants cluster_products Products & Byproducts 3-HB 3-Hydroxybenzaldehyde Nitrating_Agent HNO₃ / H₂SO₄ Reaction Reaction Nitrating_Agent->Reaction 2-Nitro 3-Hydroxy-2-nitrobenzaldehyde (Major Product) 4-Nitro This compound (Minor Product) Side_Products Dinitrated Products Oxidized Products Reaction->2-Nitro Reaction->4-Nitro Reaction->Side_Products

Caption: Reaction pathway for the nitration of 3-hydroxybenzaldehyde.

References

Technical Support Center: Selective Functionalization of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of 3-hydroxy-4-nitrobenzaldehyde. This trifunctional aromatic compound presents unique challenges due to the competing reactivity of its hydroxyl, nitro, and aldehyde groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective functionalization of this compound?

The main challenge lies in achieving regioselectivity and chemoselectivity. The molecule has three reactive sites: a phenolic hydroxyl group, an electron-withdrawing nitro group, and an aldehyde group. Reactions can potentially occur at any of these sites, leading to a mixture of products. For instance, alkylating agents can react with the hydroxyl group (O-alkylation), while reducing agents can target either the nitro group or the aldehyde.[1] The key is to choose reaction conditions and reagents that favor the transformation of a single functional group while leaving the others intact.

Q2: How can I selectively functionalize the hydroxyl group?

Selective functionalization of the hydroxyl group, typically through O-alkylation, requires careful control of reaction conditions to prevent side reactions. The use of a mild base and a suitable polar aprotic solvent is crucial to favor O-alkylation over potential C-alkylation or reactions involving the other functional groups.[2][3] Protecting the aldehyde group beforehand may be necessary if it is sensitive to the reaction conditions.

Q3: What are the best methods for the selective reduction of the nitro group?

The selective reduction of the nitro group to an amine, while preserving the aldehyde and hydroxyl functionalities, is a common requirement. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a clean and efficient method.[4] Metal/acid systems, such as iron in acetic acid or stannous chloride in hydrochloric acid, are also effective and offer good chemoselectivity.[4] The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups.

Q4: Can the aldehyde group be selectively modified?

Yes, the aldehyde group can undergo various selective transformations. For instance, it readily participates in Knoevenagel condensation with active methylene (B1212753) compounds and in the Wittig reaction to form alkenes.[5][6] The electron-withdrawing nature of the nitro and hydroxyl groups enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack.[5]

Troubleshooting Guides

O-Alkylation of the Hydroxyl Group
Problem Potential Cause Suggested Solution
Low or no conversion of starting material 1. Inactive base: The base is not strong enough to deprotonate the phenol (B47542) effectively.[1] 2. Poor quality of alkylating agent: The alkylating agent may have degraded. 3. Insufficient reaction temperature or time. 1. Base selection: Use a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous.[1] 2. Reagent quality: Use a fresh, high-purity alkylating agent. 3. Optimization: Gradually increase the reaction temperature and monitor the reaction progress using TLC.
Formation of C-alkylation side products 1. Reaction conditions favoring C-alkylation: Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic.[3] 2. Strong reaction conditions. 1. Solvent choice: Use polar aprotic solvents like DMF or acetonitrile (B52724) to favor O-alkylation.[2][3] 2. Milder conditions: Use a milder base and lower reaction temperature.
Reaction with the aldehyde or nitro group 1. Aldehyde instability: The aldehyde group may not be stable under the reaction conditions, especially with strong bases or high temperatures. 2. Nucleophilic attack on the nitro group. 1. Protection strategy: Protect the aldehyde group as an acetal (B89532) before performing the O-alkylation. The acetal can be deprotected under acidic conditions after the alkylation is complete.[7] 2. Condition screening: Screen different bases and solvents to find conditions that are compatible with all functional groups.
Selective Reduction of the Nitro Group
Problem Potential Cause Suggested Solution
Incomplete reduction of the nitro group 1. Inactive catalyst: For catalytic hydrogenation, the catalyst may be poisoned or deactivated.[8] 2. Insufficient reducing agent: The stoichiometric amount of the reducing agent may not be enough.1. Catalyst handling: Use fresh catalyst and ensure the system is free of catalyst poisons like sulfur compounds. 2. Stoichiometry: Increase the equivalents of the reducing agent.
Reduction of the aldehyde group 1. Non-selective reducing agent: Some reducing agents, like lithium aluminum hydride, will reduce both the nitro group and the aldehyde.[9] 2. Harsh reaction conditions. 1. Chemoselective reagents: Use chemoselective reducing agents known to preferentially reduce nitro groups, such as SnCl₂/HCl, Fe/CH₃COOH, or catalytic hydrogenation under controlled conditions.[4] 2. Milder conditions: Perform the reaction at a lower temperature and monitor carefully.
Formation of side products (e.g., azo, azoxy compounds) 1. Incomplete reduction: Partial reduction of the nitro group can lead to condensation reactions between intermediates.1. Ensure complete conversion: Use a sufficient amount of reducing agent and adequate reaction time to drive the reaction to the desired amine.

Quantitative Data

The following tables summarize quantitative data for relevant reactions. Note that some data is for closely related compounds and serves as a guide for optimizing the functionalization of this compound.

Table 1: Regioselective O-Alkylation of 3,4-Dihydroxybenzaldehyde [10]

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)
BenzylBenzyl bromide, NaHCO₃, NaIDMF402471
p-Methoxybenzylp-Methoxybenzyl chloride, NaHCO₃, NaIDMF402475
o-Nitrobenzylo-Nitrobenzyl bromide, NaHCO₃, NaIDMF402467
2,6-Dichlorobenzyl2,6-Dichlorobenzyl bromide, NaHCO₃, NaIDMF402469

Table 2: Comparison of Methods for the Reduction of 3-Nitrobenzaldehyde [4]

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Catalytic HydrogenationH₂ (gas), 5-10% Pd/CEthanol, Methanol25 - 502 - 8> 90
Iron/Acid ReductionFe powder, HCl or Acetic AcidEthanol/Water70 - 1001 - 470 - 85
Stannous ChlorideSnCl₂·2H₂O, HClEthanol25 - 502 - 680 - 95
Sodium DithioniteNa₂S₂O₄, NaHCO₃DMF/Water, Ethanol/Water45 - 903 - 2470 - 90

Experimental Protocols

Protocol 1: Selective O-Alkylation of the Hydroxyl Group (Adapted from a general procedure for phenols)[1]
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.), finely powdered and dried, to the solution.

  • Alkylating Agent: While stirring, add the desired alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Remove the DMF under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Reduction of the Nitro Group with Stannous Chloride (Adapted from a procedure for m-nitrobenzaldehyde)[11]
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Reagent Addition: Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 eq.) in concentrated hydrochloric acid and add it to the aldehyde solution while stirring.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Selective Functionalization Pathways cluster_products Products start This compound o_alkylation O-Alkylation (Hydroxyl Group) start->o_alkylation Alkyl Halide, Base nitro_reduction Nitro Group Reduction start->nitro_reduction Reducing Agent aldehyde_reaction Aldehyde Reaction start->aldehyde_reaction Nucleophile/ Reagent product_alkoxy 3-Alkoxy-4-nitrobenzaldehyde o_alkylation->product_alkoxy product_amino 3-Hydroxy-4-aminobenzaldehyde nitro_reduction->product_amino product_aldehyde_deriv Aldehyde Derivative aldehyde_reaction->product_aldehyde_deriv

Caption: Selective functionalization pathways for this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Base, Alkylating Agent, Reducing Agent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_selectivity Analyze Side Products (TLC, NMR, MS) selectivity_issue Selectivity Issue? check_selectivity->selectivity_issue reagents_ok->check_conditions Yes purify_reagents Use Fresh/Purified Reagents reagents_ok->purify_reagents No conditions_ok->check_selectivity Yes adjust_conditions Adjust Temperature/Time/Solvent conditions_ok->adjust_conditions No protection_strategy Consider Protecting Group Strategy selectivity_issue->protection_strategy Yes solution Improved Yield and Selectivity selectivity_issue->solution No purify_reagents->check_conditions adjust_conditions->check_selectivity protection_strategy->solution

Caption: Troubleshooting workflow for functionalization reactions.

References

Improving the regioselectivity of 3-Hydroxy-4-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-4-nitrobenzaldehyde. Our goal is to help you improve the regioselectivity of your synthesis and troubleshoot common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main products formed during the nitration of 3-hydroxybenzaldehyde (B18108)?

When 3-hydroxybenzaldehyde undergoes nitration, a mixture of isomers is typically formed due to the directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups. The primary products are this compound and 3-hydroxy-2-nitrobenzaldehyde. The formation of the 6-nitro isomer is also possible but often in smaller quantities.

Q2: What are the directing effects of the hydroxyl and aldehyde groups in this reaction?

The hydroxyl group is an activating, ortho, para-director, meaning it increases the electron density at the positions ortho (C2, C6) and para (C4) to it, making them more susceptible to electrophilic attack. The aldehyde group is a deactivating, meta-director, withdrawing electron density from the ring, particularly at the ortho and para positions relative to itself, making the meta position (C5) the most likely site of attack from its perspective.

The final regioselectivity is a result of the interplay between these two competing effects. The strong activating effect of the hydroxyl group generally dominates, leading to substitution at the positions ortho and para to it.

Q3: How can I improve the yield of the desired this compound isomer?

Improving the regioselectivity for the 4-nitro isomer over the 2-nitro isomer can be challenging. Key strategies to explore include:

  • Choice of Nitrating Agent: Milder nitrating agents may offer better selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Use of Protecting Groups: Temporarily protecting the hydroxyl group can alter its directing effect and potentially favor nitration at the 4-position. After the nitration step, the protecting group can be removed.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and regioselectivity.

Q4: What is a common side reaction to be aware of during this synthesis?

Besides the formation of multiple isomers, oxidation of the aldehyde group to a carboxylic acid can occur, especially under harsh reaction conditions (e.g., high temperatures, strong oxidizing agents). Monitoring the reaction closely and maintaining controlled conditions is crucial to minimize this side product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield of nitrated products - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product.- Increase reaction time or gently warm the reaction if TLC indicates incomplete conversion. - Maintain a low and constant temperature (e.g., 0-5 °C) to prevent side reactions. Nitration is exothermic. - Ensure the quality of the starting 3-hydroxybenzaldehyde and avoid prolonged exposure to harsh acidic conditions.
Poor regioselectivity (high proportion of the 2-nitro isomer) - The 2-position is sterically accessible and electronically activated by the hydroxyl group.- Experiment with different nitrating systems. A common method uses isopropyl nitrate (B79036) and concentrated sulfuric acid in dichloromethane (B109758).[1] - Consider a protecting group strategy for the hydroxyl group to reduce its directing influence at the ortho position.
Formation of dinitrated or other byproducts - Reaction conditions are too harsh (e.g., temperature is too high, excess nitrating agent).- Carefully control the stoichiometry of the nitrating agent. - Maintain a low reaction temperature and monitor the reaction progress to avoid over-nitration.
Difficulty in separating the 2-nitro and 4-nitro isomers - The isomers have similar polarities, making chromatographic separation challenging.- Utilize a high-efficiency column chromatography setup with a carefully optimized eluent system (e.g., a hexane-ethyl acetate (B1210297) gradient).[1] - Consider derivatization of the aldehyde or hydroxyl group to alter the physical properties of the isomers, facilitating separation, followed by deprotection.

Experimental Protocols

Protocol 1: Nitration of 3-Hydroxybenzaldehyde using Isopropyl Nitrate and Sulfuric Acid[1]

This protocol describes the direct nitration of 3-hydroxybenzaldehyde, which results in a mixture of this compound and 3-hydroxy-2-nitrobenzaldehyde.

Materials:

  • 3-Hydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylammonium (B224687) hydrogensulfate

  • Isopropyl nitrate

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 3-hydroxybenzaldehyde (5.0 mmol) in dichloromethane (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).

  • Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extract the crude product with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the resulting solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Results:

The two main isomers can be separated by column chromatography.

IsomerRf Value (3:1 Hexane:Ethyl Acetate)Typical Yield
This compound0.4424%
3-Hydroxy-2-nitrobenzaldehyde0.1947%

Note: The yields are based on a specific literature procedure and may vary.[1]

Visualizations

Signaling Pathways and Logical Relationships

Nitration_Directing_Effects cluster_substrate 3-Hydroxybenzaldehyde cluster_substituents Substituent Effects cluster_positions Activated/Deactivated Positions cluster_products Nitration Products 3-HB 3-Hydroxybenzaldehyde OH Hydroxyl Group (-OH) Activating Ortho, Para-Director 3-HB->OH CHO Aldehyde Group (-CHO) Deactivating Meta-Director 3-HB->CHO C4 C4 (para to -OH) Activated OH->C4 Strong Activation C2 C2 (ortho to -OH) Activated OH->C2 Strong Activation C6 C6 (ortho to -OH) Activated OH->C6 Strong Activation C5 C5 (meta to -CHO) Less Deactivated CHO->C5 4-Nitro This compound C4->4-Nitro Favored Product 2-Nitro 3-Hydroxy-2-nitrobenzaldehyde C2->2-Nitro Major Side-Product

Caption: Directing effects of hydroxyl and aldehyde groups on the nitration of 3-hydroxybenzaldehyde.

Experimental Workflow

Synthesis_Workflow start Start reaction Nitration Reaction (3-Hydroxybenzaldehyde, Nitrating Agent, Solvent) start->reaction quench Quench Reaction (e.g., NaHCO3 solution) reaction->quench extraction Workup & Extraction (Dichloromethane) quench->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography) drying->purification product_4_nitro This compound purification->product_4_nitro product_2_nitro 3-Hydroxy-2-nitrobenzaldehyde purification->product_2_nitro end End product_4_nitro->end product_2_nitro->end

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Troubleshooting_Tree start Low Yield of 4-Nitro Isomer? check_overall_yield Check Overall Yield start->check_overall_yield check_isomer_ratio Check Isomer Ratio start->check_isomer_ratio low_overall Low Overall Yield check_overall_yield->low_overall poor_selectivity Poor Selectivity check_isomer_ratio->poor_selectivity optimize_conditions Optimize Reaction Conditions: - Reaction Time - Temperature low_overall->optimize_conditions Yes check_reagents Check Reagent Quality low_overall->check_reagents Yes change_nitrating_agent Change Nitrating Agent poor_selectivity->change_nitrating_agent Yes use_protecting_group Use Protecting Group Strategy poor_selectivity->use_protecting_group Yes

Caption: A decision tree for troubleshooting low yields of this compound.

References

Troubleshooting low yields in Knoevenagel condensation of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Knoevenagel Condensation of 3-Hydroxy-4-nitrobenzaldehyde

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Knoevenagel condensation of this compound, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Knoevenagel condensation of this compound is resulting in a low or no product yield. What are the primary factors I should investigate?

Low yields in this specific Knoevenagel condensation can stem from several factors related to the unique structure of this compound, which features both an electron-withdrawing nitro group and an electron-donating hydroxyl group. Key areas to investigate include:

  • Catalyst Issues: The choice and amount of catalyst are critical. The catalyst must be basic enough to deprotonate the active methylene (B1212753) compound without causing unwanted side reactions.[1][2][3]

  • Solvent Effects: The solvent plays a significant role in reactant solubility, stabilization of intermediates, and overall reaction kinetics.[2][4][5]

  • Reaction Conditions: Temperature and reaction time can significantly influence the yield and purity of the product. Sub-optimal temperatures may lead to slow conversion, while excessive heat can cause decomposition or side reactions.[1][2][3]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. Failure to remove it can shift the reaction equilibrium back towards the reactants, thereby lowering the yield.[2][6]

  • Reactant Quality: The purity of this compound and the active methylene compound is crucial. Impurities can inhibit the catalyst or lead to the formation of byproducts.[2][3]

Question 2: How do I select the appropriate catalyst for the reaction with this compound?

The selection of a suitable catalyst is highly dependent on the active methylene compound being used. Weak bases are generally preferred to avoid self-condensation of the aldehyde or other side reactions.[1][7]

  • Commonly Used Catalysts: Weak bases like piperidine (B6355638), pyridine (B92270), and ammonium (B1175870) acetate (B1210297) are frequently employed and serve as a good starting point.[1][8] For reactions involving malonic acid (a Doebner modification), a combination of pyridine as the solvent and piperidine as the catalyst is a classic choice.[3][7][9]

  • Catalyst Screening: If standard catalysts yield poor results, consider screening a variety of catalysts, including both basic options (e.g., L-proline, triethylamine) and Lewis acids, though the latter are less common for this substrate.[1][3]

  • Catalyst Loading: The amount of catalyst should be optimized. A typical starting point is a catalytic amount, for instance, 5-10 mol%.[1]

Question 3: What is the impact of the solvent choice on the yield, and which solvents are recommended?

The solvent can influence the reaction by affecting the solubility of reactants and the stability of charged intermediates.[4]

  • Polar Aprotic Solvents: Solvents like DMF and acetonitrile (B52724) often lead to faster reaction rates and higher yields as they can stabilize charged intermediates.[4][5]

  • Polar Protic Solvents: Ethanol (B145695) and water are considered greener alternatives and can be effective.[4][10] However, protic solvents can sometimes hinder the reaction.[2]

  • Solvent-Free Conditions: In some cases, performing the reaction neat (without a solvent) can be highly efficient and environmentally friendly.[1]

  • For Water Removal: If byproduct water is suspected to be inhibiting the reaction, using a solvent like toluene (B28343) that forms an azeotrope with water, in conjunction with a Dean-Stark apparatus, can be beneficial for driving the reaction to completion.[2][6]

Question 4: I am observing the formation of significant side products. What are the likely side reactions and how can they be minimized?

Side product formation is a common issue. With this compound, potential side reactions include:

  • Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can sometimes react with a second molecule of the active methylene compound.[1] To minimize this, use a 1:1 molar ratio of the aldehyde and the active methylene compound.[1]

  • Reactions Involving the Phenolic Hydroxyl Group: The hydroxyl group can be deprotonated by a strong base, which might lead to undesired reactivity. Using a weak base is recommended.[1] The hydroxyl group is also susceptible to oxidation, especially at higher temperatures.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3]

  • Self-Condensation of the Aldehyde: This is less likely with this compound as it lacks α-hydrogens, but it is a consideration for other aldehydes. Using a mild base is the best preventative measure.[1][7]

Quantitative Data Summary

The following table summarizes the effects of different catalysts and solvents on the Knoevenagel condensation of various substituted benzaldehydes, which can serve as a reference for optimizing the reaction with this compound.

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)
4-NitrobenzaldehydeMalononitrile (B47326)PiperidineEthanolReflux2-4 hHigh
BenzaldehydeMalononitrileZinc(II) Complex (2 mol%)MethanolRoom Temp30 min98
p-ChlorobenzaldehydeMalononitrileIonic Liquid-supported ProlineAcetonitrileNot specifiedNot specifiedHigh
3,4-DimethoxybenzaldehydeMethyl acetoacetate (B1235776) & Ammonium carbonateTBAB (10 mol%)Aqueous mediumNot specified60 min (ultrasonic)91
Various aromatic aldehydesMalononitrileAmmonium BicarbonateSolvent-freeNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using Piperidine Catalyst

This protocol is a representative procedure that can be adapted for the reaction of this compound with an active methylene compound like malononitrile or ethyl cyanoacetate.[11]

Materials:

  • This compound (1 equivalent)

  • Active methylene compound (e.g., malononitrile) (1.1 equivalents)

  • Ethanol

  • Piperidine (catalytic amount, ~2-3 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable volume of ethanol.

  • Add the active methylene compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.[11][12]

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization.[12]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in Knoevenagel Condensation cluster_catalyst cluster_solvent cluster_conditions cluster_workup start Low Yield Observed catalyst 1. Catalyst Issues start->catalyst solvent 2. Solvent Effects start->solvent conditions 3. Reaction Conditions start->conditions workup 4. Workup & Purification start->workup catalyst_type Incorrect Catalyst Type? - Try weak bases: Piperidine, Pyridine - Consider L-proline catalyst->catalyst_type catalyst_load Suboptimal Loading? - Start with 5-10 mol% - Titrate loading up or down catalyst->catalyst_load catalyst_activity Inactive Catalyst? - Use a fresh batch catalyst->catalyst_activity solubility Poor Solubility? - Check reactant solubility - Try polar aprotic (DMF, MeCN) solvent->solubility equilibrium Equilibrium Issue? (Water byproduct) - Use Dean-Stark with Toluene solvent->equilibrium green_options Greener Options? - Test Ethanol or Water solvent->green_options temperature Incorrect Temperature? - Start at RT, then gently heat - Avoid high temps (decomposition) conditions->temperature time Insufficient Time? - Monitor reaction by TLC - Determine optimal time conditions->time atmosphere Oxidation Side Reaction? - Run under inert gas (N2, Ar) conditions->atmosphere isolation Product Loss During Isolation? - Optimize precipitation/extraction - Check pH during workup workup->isolation purification Loss During Purification? - Choose appropriate recrystallization solvent workup->purification

Caption: A troubleshooting workflow for addressing low yields in Knoevenagel condensations.

Knoevenagel_Mechanism General Mechanism of Knoevenagel Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde 3-Hydroxy-4-nitro- benzaldehyde aldol_adduct β-Hydroxy Adduct aldehyde->aldol_adduct Nucleophilic Addition active_methylene Active Methylene (Z-CH₂-Z') carbanion Carbanion/Enolate (Z-CH⁻-Z') active_methylene->carbanion Deprotonation catalyst Base (B:) catalyst->carbanion Deprotonation carbanion->aldol_adduct Nucleophilic Addition final_product α,β-Unsaturated Product aldol_adduct->final_product Dehydration (-H₂O) water H₂O aldol_adduct->water

Caption: The general reaction mechanism of the base-catalyzed Knoevenagel condensation.

References

Technical Support Center: Synthesis of Schiff Bases from 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases from 3-Hydroxy-4-nitrobenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature as needed. Refluxing for several hours is common.[1]
Catalyst inefficiency: Absence or inappropriate choice of catalyst.- While the reaction can proceed without a catalyst, adding a catalytic amount of a weak acid like glacial acetic acid can significantly improve the reaction rate.[2]
Reagent quality: Impure this compound or primary amine.- Ensure the purity of starting materials. Recrystallize or purify reagents if necessary.
Side reactions: Formation of undesired byproducts.- See the "Common Side Reactions" section below for specific guidance on avoiding these.
Presence of Unreacted Aldehyde in Product Incomplete reaction: As above.- Extend the reaction time and continue monitoring by TLC until the aldehyde spot disappears or is minimized.
Equilibrium position: The Schiff base formation is a reversible reaction.- Remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Product is Difficult to Purify Co-eluting impurities: Side products or starting materials with similar polarity to the desired Schiff base.- If recrystallization is ineffective, column chromatography with a suitable solvent system (e.g., petroleum ether and ethyl acetate) can be employed.[2]
Oily or non-crystalline product: Presence of impurities hindering crystallization.- Wash the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble (e.g., cold ethanol).[2]
Discolored Product (e.g., dark brown instead of yellow) Oxidation or degradation: The phenolic hydroxyl group can be susceptible to oxidation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified, degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of a Schiff base from this compound?

A1: A general procedure involves dissolving this compound in a suitable solvent, such as absolute ethanol (B145695). An equimolar amount of the primary amine is then added to this solution. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is typically refluxed with stirring for a period of 30 minutes to several hours. The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with a cold solvent like ethanol, and then dried.[2]

Q2: What are the most common side reactions to be aware of?

A2: The most significant potential side reactions are:

  • Cannizzaro Reaction: This occurs under strong basic conditions and leads to the disproportionation of the aldehyde into 3-hydroxy-4-nitrobenzyl alcohol and 3-hydroxy-4-nitrobenzoic acid. To avoid this, use acidic or neutral reaction conditions.

  • Reduction of the Nitro Group: In some cases, the nitro group can be reduced to an amino group, especially if reducing agents are present or under certain catalytic conditions. One study noted an unusual reduction of p-nitrobenzaldehyde to the corresponding alcohol as a side product.

  • Polymerization: Aromatic aldehydes, especially under certain conditions, can undergo self-condensation or polymerization, leading to insoluble materials and reduced yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting materials (aldehyde and amine) from the Schiff base product.[2] The disappearance of the aldehyde spot and the appearance of a new product spot indicate the progress of the reaction.

Q4: What is the best way to purify the synthesized Schiff base?

A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol.[1] If the product is still impure, column chromatography on silica (B1680970) gel can be an effective purification method.[2] Washing the crude product with a solvent in which the impurities are soluble can also be beneficial.

Data Presentation

The following table summarizes typical yields for the synthesis of Schiff bases from a structurally similar compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, with various haloanilines. These values can serve as a benchmark for what to expect in terms of yield.

Amine Reactant Reaction Time (min) Yield (%) Melting Point (°C)
4-iodoaniline30-5082135
4-iodo-2-methylaniline30-5078142
4-bromoaniline30-5085155
4-chloroaniline30-5080168
3-chloroaniline30-5075148
2,4,5-trichloroaniline30-5070175
4-chloro-3-trifluoromethylaniline30-5072162
Data adapted from the synthesis of Schiff bases from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.[2]

Experimental Protocols

General Protocol for Schiff Base Synthesis

A detailed methodology for the synthesis of a Schiff base from a substituted benzaldehyde (B42025) is as follows:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.015 mmol of this compound in 10 ml of absolute ethanol. Stir the mixture for a few minutes until the aldehyde is completely dissolved.

  • Addition of Amine and Catalyst: To the stirred solution, add 1.02 mmol of the desired primary amine. Following this, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Reflux the reaction mixture with constant stirring for 30-50 minutes, or until the reaction is complete as monitored by TLC.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is then collected by filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The purified product is then dried.[2]

Visualizations

Experimental Workflow

experimental_workflow reagents This compound + Primary Amine dissolution Dissolve in Ethanol reagents->dissolution catalyst Add Catalytic Acetic Acid dissolution->catalyst reflux Reflux (30-50 min) catalyst->reflux monitoring Monitor by TLC reflux->monitoring cooling Cool to Room Temperature reflux->cooling filtration Filter Product cooling->filtration washing Wash with Cold Ethanol filtration->washing drying Dry Product washing->drying product Purified Schiff Base drying->product

Caption: A generalized workflow for the synthesis of Schiff bases from this compound.

Main Reaction Pathway

main_reaction aldehyde This compound intermediate Hemiaminal Intermediate aldehyde->intermediate + R-NH2 amine Primary Amine (R-NH2) amine->intermediate product Schiff Base intermediate->product - H2O water Water (H2O)

Caption: The main reaction pathway for the formation of a Schiff base.

Cannizzaro Side Reaction Pathway

cannizzaro_reaction aldehyde1 2x this compound alcohol 3-Hydroxy-4-nitrobenzyl Alcohol aldehyde1->alcohol Disproportionation acid 3-Hydroxy-4-nitrobenzoic Acid aldehyde1->acid Disproportionation base Strong Base (e.g., NaOH) base->aldehyde1

Caption: The Cannizzaro side reaction, a disproportionation of the aldehyde under basic conditions.

References

Technical Support Center: Purifying 3-Hydroxy-4-nitrobenzaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 3-Hydroxy-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography purification of this compound?

A1: A common and effective method for the purification of this compound is flash column chromatography.[1] The recommended stationary phase is silica (B1680970) gel, and a gradient elution with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) is typically employed.[1]

Q2: What is the expected Rf value for this compound?

A2: The reported Rf (retention factor) for this compound is approximately 0.44 in a 3:1 hexane:ethyl acetate solvent system on a silica gel TLC plate.[1] It is important to note that Rf values can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.

Q3: What are the common impurities encountered during the synthesis and purification of this compound?

A3: A common impurity is the isomeric byproduct, 3-hydroxy-2-nitrobenzaldehyde.[1] This isomer has a lower Rf value (approximately 0.19 in 3:1 hexane:ethyl acetate) and will elute from the column after the desired this compound.[1] Other potential impurities include unreacted starting materials and decomposition products.

Q4: Can I use a different solvent system for the purification?

A4: While hexane and ethyl acetate are a standard choice, other solvent systems can be explored. The selection of a solvent system should be based on achieving good separation of the desired product from impurities, as determined by thin-layer chromatography (TLC). Alternative non-polar solvents could include petroleum ether or cyclohexane, and alternative polar solvents could include dichloromethane (B109758) or diethyl ether. The ideal solvent system will provide a significant difference in Rf values between this compound and its impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Problem: The compound is not moving down the column.

  • Possible Cause: The mobile phase is not polar enough to elute the compound. This compound has polar hydroxyl and nitro groups, which can lead to strong interactions with the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane:ethyl acetate mixture. Monitor the elution of the compound using TLC.

Problem: The separation between this compound and its isomer (3-hydroxy-2-nitrobenzaldehyde) is poor.

  • Possible Cause: The polarity of the mobile phase is too high, causing both compounds to elute too quickly and close together.

  • Solution: Use a shallower gradient or an isocratic elution with a less polar solvent mixture. A slower elution will allow for better separation between the two isomers. Careful monitoring of fractions by TLC is crucial.

Problem: The compound appears to be decomposing on the column.

  • Possible Cause: this compound, like many nitroaromatic compounds, can be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the mobile phase.

    • Alternatively, use a different stationary phase that is less acidic, such as neutral alumina.

    • Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.

Problem: The collected fractions are very dilute.

  • Possible Cause: The column may be too large for the amount of sample, or the elution is proceeding too slowly.

  • Solution:

    • Use a column with a diameter and length appropriate for the amount of crude material being purified.

    • Slightly increase the polarity of the mobile phase to speed up the elution, while still maintaining good separation.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Hexane:Ethyl Acetate (gradient)
Elution Order 1. 3-Hydroxy-4-nitrobenzaldehyde2. 3-hydroxy-2-nitrobenzaldehyde
Rf (this compound) ~0.44 (in 3:1 Hexane:EtOAc)[1]
Rf (3-hydroxy-2-nitrobenzaldehyde) ~0.19 (in 3:1 Hexane:EtOAc)[1]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification:

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 99:1 hexane:ethyl acetate).

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the stationary phase.

  • Elution:

    • Carefully add the initial mobile phase to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 99:1 to 4:1 hexane:ethyl acetate.[1]

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Column_Chromatography_Troubleshooting_Workflow start Start Purification check_elution Is the compound eluting? start->check_elution increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_separation Is separation from impurities adequate? check_elution->check_separation Yes increase_polarity->check_elution decrease_polarity Decrease mobile phase polarity or use a shallower gradient check_separation->decrease_polarity No check_decomposition Is there evidence of decomposition (streaking, new spots on TLC)? check_separation->check_decomposition Yes decrease_polarity->check_separation deactivate_silica Deactivate silica gel or use neutral alumina check_decomposition->deactivate_silica Yes collect_fractions Collect and analyze fractions by TLC check_decomposition->collect_fractions No deactivate_silica->start end Pure Product Isolated collect_fractions->end

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Purification of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of common isomeric impurities from 3-Hydroxy-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in crude this compound?

A1: During the synthesis of this compound, particularly through the nitration of m-hydroxybenzaldehyde, several positional isomers can be formed as byproducts. The most commonly encountered impurities include:

  • 3-Hydroxy-2-nitrobenzaldehyde (B1601653) : Often a major byproduct of the reaction.[1]

  • 4-Hydroxy-3-nitrobenzaldehyde : Another common positional isomer.[2][3]

  • 5-Hydroxy-2-nitrobenzaldehyde : Also identified as a potential isomeric impurity.[2]

The presence and ratio of these isomers can vary depending on the specific reaction conditions.

Q2: How can I quickly assess the purity of my this compound sample and identify the presence of isomers?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method for assessing purity. A suitable mobile phase, such as a hexane-ethyl acetate (B1210297) mixture, can typically resolve the desired product from its isomers.[1][4] The desired product, this compound, generally has a different retention factor (Rf) compared to its impurities. For more precise quantification, High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.[5]

Q3: What is the most reliable method for purifying crude this compound on a lab scale?

A3: Flash column chromatography is a highly effective and widely used method for separating this compound from its isomers.[1][6] Using a silica (B1680970) gel stationary phase and an eluent system like hexane-ethyl acetate allows for a clean separation based on the differential polarity of the compounds.[1]

Q4: Can recrystallization be used for purification? I am having trouble with the compound "oiling out".

A4: Recrystallization can be effective for removing small amounts of impurities, but it can be challenging. "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solute is highly concentrated or if the solution is cooled too rapidly.[7] This happens when the solute separates from the solution at a temperature above its melting point.[7]

To resolve this, try reheating the mixture to redissolve the oil, then add a small amount of additional hot solvent to slightly reduce the saturation.[7] Subsequently, allow the solution to cool very slowly to encourage the formation of a crystal lattice.[7] Using a solvent with a boiling point lower than the melting point of your compound can also help prevent this issue.[7]

Isomer Properties and Chromatographic Data

The following table summarizes key physical and chromatographic data for this compound and its common isomeric impurities. This data is crucial for developing purification strategies and for identifying compounds during analysis.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)TLC Rf Value*
This compound 704-13-2[8]C₇H₅NO₄[8]167.12[8]129-131[1]0.44[1]
3-Hydroxy-2-nitrobenzaldehyde42123-33-1[2]C₇H₅NO₄167.12155-158[1]0.19[1]
4-Hydroxy-3-nitrobenzaldehyde3011-34-5[3]C₇H₅NO₄[3]167.12142-144Varies
5-Hydroxy-2-nitrobenzaldehyde42454-06-8[2]C₇H₅NO₄167.12135-138Varies

*Rf values are reported for a 3:1 hexane (B92381):ethyl acetate eluent system on a silica gel plate.[1] Values may vary based on specific conditions.

Troubleshooting Guide

This section addresses common problems encountered during the purification process.

ProblemProbable Cause(s)Recommended Solution(s)
Poor separation on TLC plate Incorrect Solvent System: The polarity of the mobile phase is too high or too low.Optimize Eluent: Systematically vary the ratio of your hexane:ethyl acetate mixture. Start with a higher hexane ratio (e.g., 5:1) and gradually increase the ethyl acetate proportion to achieve an Rf of 0.25-0.35 for the desired compound.[6]
No crystal formation upon cooling after recrystallization Excess Solvent: Too much solvent was used, preventing the solution from reaching saturation upon cooling.[7] Supersaturation: The solution is supersaturated and requires a nucleation point to initiate crystallization.[7]Concentrate Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7] Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a "seed crystal" of the pure compound.[7]
Low recovery of purified product after column chromatography Broad Elution Bands: The sample was loaded improperly or the column was not packed correctly. Incorrect Fractions Collected: The fractions containing the product were not identified correctly.Improve Technique: Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. Ensure the silica gel is packed uniformly without air bubbles.[6] Monitor Fractions: Use TLC to analyze the collected fractions to accurately identify which ones contain the pure product.
Product is still impure after recrystallization Ineffective Solvent: The chosen solvent does not sufficiently differentiate between the solubility of the product and the impurity at high and low temperatures. Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[6]Select a Different Solvent: Test a range of solvents or solvent mixtures to find one that provides a significant solubility difference. Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for complete crystallization.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating this compound from its isomers.[1]

  • Prepare the Slurry: Prepare a slurry of silica gel in hexane.

  • Pack the Column: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess hexane until the solvent level is just above the silica surface.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column bed.

  • Elute the Column: Begin elution with a mobile phase of hexane:ethyl acetate. A gradient can be used, starting with a ratio of 99:1 and gradually increasing the polarity to 4:1.[1] A fixed ratio of 3:1 hexane:ethyl acetate can also be effective.[1]

  • Collect and Analyze Fractions: Collect the eluent in fractions. Monitor the composition of each fraction using TLC. This compound (Rf ≈ 0.44) will elute before 3-hydroxy-2-nitrobenzaldehyde (Rf ≈ 0.19).[1]

  • Isolate the Product: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visual Guides

Purification Workflow

A Crude Product (this compound + Isomeric Impurities) B Assess Purity via TLC A->B C Is Purity Sufficient? B->C D Pure Product Isolated C->D Yes E Select Purification Method C->E No F Column Chromatography (For complex mixtures) E->F G Recrystallization (For minor impurities) E->G H Re-assess Purity via TLC F->H G->H H->C

Caption: Troubleshooting workflow for the purification of this compound.

Relationship of Common Isomers

cluster_0 Nitration of m-Hydroxybenzaldehyde A m-Hydroxybenzaldehyde (Starting Material) B This compound (Desired Product) A->B Major Product C 3-Hydroxy-2-nitrobenzaldehyde (Isomeric Impurity) A->C Byproduct D Other Isomers (e.g., 4-Hydroxy-3-nitro...) A->D Byproduct

Caption: Synthesis relationship between the desired product and its common isomeric impurities.

References

Preventing over-oxidation during the synthesis of 3-Hydroxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-Hydroxy-4-nitrobenzoic acid, with a particular focus on preventing over-oxidation and formation of undesired byproducts.

Troubleshooting Guide: Preventing Over-oxidation and Side Reactions

This guide addresses specific issues that may arise during the synthesis of 3-Hydroxy-4-nitrobenzoic acid.

Question: My reaction is producing a mixture of nitro-isomers instead of the desired 3-Hydroxy-4-nitrobenzoic acid. How can I improve the regioselectivity?

Answer:

The formation of multiple isomers, such as 2-nitro- and 6-nitro-3-hydroxybenzoic acids, is a common challenge in the nitration of 3-hydroxybenzoic acid. The hydroxyl and carboxyl groups direct the electrophilic nitration to different positions on the aromatic ring. To enhance the yield of the desired 4-nitro isomer, precise control over reaction conditions is paramount.

Key contributing factors and solutions:

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using a milder nitrating agent or a well-controlled nitrating mixture can improve selectivity. For instance, using fuming nitric acid requires careful temperature control and slow addition.

  • Reaction Temperature: Lower temperatures generally favor the formation of the desired meta-nitro product relative to the activating hydroxyl group. Maintaining a consistent and low temperature throughout the addition of the nitrating agent is crucial.

  • Solvent: The solvent can influence the reactivity and selectivity of the nitration reaction. Some protocols utilize solvents like nitrobenzene (B124822) to help control the reaction temperature.

Question: The yield of my synthesis is consistently low. What are the potential causes and how can I optimize it?

Answer:

Low yields can be attributed to several factors, including incomplete reaction, product degradation, or loss during workup and purification.

Potential causes and optimization strategies:

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.

  • Suboptimal Temperature: As mentioned, temperature control is critical. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts and degradation.

  • Reagent Quality: The purity of the starting materials, especially the 3-hydroxybenzoic acid and the nitrating agent, can significantly impact the reaction outcome.

  • Purification Loss: The product can be lost during the recrystallization or filtration steps. Optimizing the recrystallization solvent and ensuring complete precipitation can help maximize recovery.

Question: I am observing the formation of dark-colored impurities in my reaction mixture. What are these and how can I prevent them?

Answer:

The formation of dark-colored impurities often indicates oxidative side reactions or polymerization. Phenolic compounds are susceptible to oxidation, which can be exacerbated by strong oxidizing agents and elevated temperatures.

Preventative measures:

  • Temperature Control: Strictly maintain the recommended reaction temperature to minimize oxidative degradation.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation by atmospheric oxygen.

  • Controlled Addition of Oxidant: If using a strong oxidizing agent, add it slowly and in a controlled manner to avoid localized high concentrations and excessive heat generation.

Frequently Asked Questions (FAQs)

What are the common synthetic routes for 3-Hydroxy-4-nitrobenzoic acid?

The two primary synthetic routes are:

  • Nitration of 3-Hydroxybenzoic Acid: This is a direct approach where 3-hydroxybenzoic acid is reacted with a nitrating agent. Controlling the regioselectivity to favor the 4-nitro isomer is the main challenge.

  • Nitration and Oxidation of m-Cresol (B1676322): This two-step process involves the nitration of m-cresol to form 5-methyl-2-nitrophenol (B1361083), followed by the oxidation of the methyl group to a carboxylic acid using an oxidizing agent like hydrogen peroxide. This method can offer high yields and purity.[1]

What is meant by "over-oxidation" in the context of this synthesis?

In the synthesis of 3-Hydroxy-4-nitrobenzoic acid, "over-oxidation" can refer to several undesired outcomes:

  • Formation of undesired nitro-isomers: This includes the formation of 2-nitro and 6-nitro isomers of 3-hydroxybenzoic acid.

  • Dinitration: The introduction of a second nitro group onto the aromatic ring, which is more likely under harsh reaction conditions.

  • Oxidative degradation: The breakdown of the phenolic ring structure, potentially leading to tars and other colored impurities, especially at higher temperatures or with excess oxidizing agents.

What analytical methods can be used to assess the purity of the final product?

Several analytical techniques can be employed to determine the purity and identify impurities:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the desired product from its isomers and other impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural information to confirm the identity of the product and can be used for quantitative analysis (qNMR).

  • Melting Point: A sharp melting point close to the literature value (around 229-231 °C) is a good indicator of high purity.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the key functional groups (hydroxyl, nitro, carboxylic acid).

Experimental Protocols and Data

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Hydroxy-4-nitrobenzoic Acid
ParameterMethod 1: Nitration of 3-Hydroxybenzoic AcidMethod 2: Nitration and Oxidation of m-Cresol
Starting Material 3-Hydroxybenzoic Acidm-Cresol
Nitrating Agent Fuming Nitric Acid in NitrobenzeneConcentrated Nitric Acid
Oxidizing Agent Not ApplicableHydrogen Peroxide (H₂O₂)
Reaction Temp. 35-40 °C (Nitration)40-50 °C (Nitration), 55-60 °C (Oxidation)
Reaction Time 4 hours (Nitration)2 hours (Nitration), 2 hours (Oxidation)
Reported Yield ~15%>90%
Reported Purity Not specified>90%

Data for Method 1 is based on a literature procedure.[3] Data for Method 2 is derived from patent literature.[1]

Detailed Experimental Protocol: Synthesis from m-Cresol

This protocol is adapted from patent literature and describes a high-yield synthesis of 3-Hydroxy-4-nitrobenzoic acid.[1]

  • Nitration of m-Cresol:

    • In a suitable reactor, add m-cresol and sulfuric acid.

    • While stirring and maintaining the temperature at 40-50 °C, slowly add concentrated nitric acid.

    • After the addition is complete, continue stirring for 2 hours.

    • The resulting 5-methyl-2-nitrophenol can be isolated, for example, by steam distillation.

  • Oxidation to 3-Hydroxy-4-nitrobenzoic acid:

    • Dissolve the 5-methyl-2-nitrophenol in a suitable solvent such as ethanol.

    • Heat the solution to 55-60 °C.

    • Slowly add hydrogen peroxide (H₂O₂) to the solution while maintaining the temperature.

    • Continue stirring at this temperature for 2 hours.

    • After the reaction is complete, the product can be isolated by removing the solvent and impurities, followed by precipitation of the yellow crystalline product.

Visualizations

Reaction_Pathway 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Desired Product 3-Hydroxy-4-nitrobenzoic Acid 3-Hydroxybenzoic Acid->Desired Product Controlled Conditions (Low Temp, Slow Addition) Isomeric Byproducts 2-Nitro & 6-Nitro Isomers 3-Hydroxybenzoic Acid->Isomeric Byproducts Poor Regiocontrol Nitrating Agent Nitrating Agent Nitrating Agent->Desired Product Nitrating Agent->Isomeric Byproducts Degradation Products Oxidative Degradation (e.g., Tars) Nitrating Agent->Degradation Products Harsh Conditions (High Temp, High Conc.)

Caption: Reaction pathway for the nitration of 3-hydroxybenzoic acid.

Troubleshooting_Workflow start Low Yield or Purity of 3-Hydroxy-4-nitrobenzoic Acid check_isomers Analyze for Isomeric Byproducts (e.g., HPLC, NMR) start->check_isomers isomers_present Isomers Detected? check_isomers->isomers_present adjust_conditions Optimize Reaction Conditions: - Lower Temperature - Slower Reagent Addition - Adjust Nitrating Agent isomers_present->adjust_conditions Yes check_impurities Analyze for Dark Impurities isomers_present->check_impurities No adjust_conditions->check_impurities impurities_present Dark Impurities Present? check_impurities->impurities_present prevent_oxidation Implement Oxidation Prevention: - Use Inert Atmosphere - Ensure Strict Temp. Control impurities_present->prevent_oxidation Yes check_completeness Verify Reaction Completeness (e.g., TLC, HPLC) impurities_present->check_completeness No prevent_oxidation->check_completeness incomplete_reaction Reaction Incomplete? check_completeness->incomplete_reaction optimize_time Optimize Reaction Time and Reagent Stoichiometry incomplete_reaction->optimize_time Yes end Improved Yield and Purity incomplete_reaction->end No optimize_time->end

Caption: Troubleshooting workflow for the synthesis of 3-Hydroxy-4-nitrobenzoic acid.

References

Technical Support Center: Optimizing Solvent Systems for 3-Hydroxy-4-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for reactions involving 3-Hydroxy-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: How does the choice of solvent impact reactions with this compound?

The solvent system is a critical parameter that can significantly influence the outcome of reactions involving this compound. Key factors to consider include:

  • Reactant and Reagent Solubility: The chosen solvent must adequately dissolve all reactants and reagents to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.

  • Reaction Rate: Solvent polarity can affect the stabilization of transition states, thereby influencing the reaction rate. For instance, polar solvents can accelerate reactions involving polar intermediates or transition states.

  • Chemoselectivity: In molecules with multiple functional groups like this compound (aldehyde, hydroxyl, and nitro groups), the solvent can play a role in directing the reaction to the desired functional group.

  • Side Reactions: An inappropriate solvent can promote undesired side reactions, such as polymerization, decomposition of starting materials, or reactions with the solvent itself.

  • Product Isolation and Purification: The solvent choice should facilitate straightforward product isolation. A solvent in which the product is sparingly soluble upon cooling can be advantageous for crystallization.

Q3: What are recommended starting points for solvent selection in common reactions with this compound?

Based on established protocols for similar aromatic aldehydes, the following solvent systems can be considered as starting points for optimization:

  • Knoevenagel Condensation: Ethanol (B145695) is a commonly used solvent for Knoevenagel condensations involving aromatic aldehydes.[3] Other polar protic solvents like methanol (B129727) or isopropanol (B130326) can also be effective. For less reactive active methylene (B1212753) compounds, aprotic polar solvents such as DMF or DMSO in the presence of a suitable base might be necessary.

  • Wittig Reaction: Anhydrous tetrahydrofuran (B95107) (THF) is a standard solvent for many Wittig reactions, as it is aprotic and can dissolve both the ylide and the aldehyde.[4] Dichloromethane (B109758) is another viable option.[5] For stabilized ylides, less stringent anhydrous conditions may be acceptable, and solvents like ethanol could be used.

  • Reduction of the Nitro Group: The selective reduction of the nitro group in the presence of an aldehyde can be challenging. Common solvent systems for this transformation using reagents like tin(II) chloride include ethanol or ethyl acetate (B1210297).[6] Catalytic hydrogenation is often performed in solvents like ethanol, methanol, or ethyl acetate.

Troubleshooting Guides

This section provides guidance on common issues encountered during reactions with this compound, with a focus on solvent-related solutions.

Data Presentation: Solubility and Reaction Conditions

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource/Justification
MethanolSoluble[1]
DichloromethaneSolubleUsed for extraction.[2]
Hexane/Ethyl AcetateSoluble in mixturesUsed as eluent in column chromatography.[2]
WaterSparingly solubleInferred from its organic structure.
EthanolLikely solubleCommonly used for similar compounds.[3]
Tetrahydrofuran (THF)Likely solubleCommon solvent for Wittig reactions.[4]
N,N-Dimethylformamide (DMF)Likely solublePolar aprotic solvent, often used for challenging reactions.

Table 2: Troubleshooting Common Issues in Reactions of this compound

IssuePotential Cause(s)Recommended Solvent-Related SolutionsOther Recommendations
Low Reaction Conversion Poor solubility of starting material(s).Switch to a more polar solvent (e.g., from THF to DMF) to improve solubility. Consider using a co-solvent system.Increase reaction temperature. Use a phase-transfer catalyst if dealing with a biphasic system.
Low reaction rate.For reactions with polar intermediates, a polar protic (e.g., ethanol) or aprotic (e.g., DMSO) solvent may accelerate the rate.Increase catalyst loading. Use a more active catalyst.
Formation of Side Products Reaction with the solvent.Avoid reactive solvents. For example, in base-catalyzed reactions, avoid acidic protons in the solvent if they can interfere.Use an inert atmosphere (N₂ or Ar) to prevent oxidation.
Polymerization of the aldehyde.Use less polar solvents to disfavor polymerization. Run the reaction at a lower temperature.Add the aldehyde slowly to the reaction mixture. Use a weaker base if applicable.
Cannizzaro reaction (disproportionation of the aldehyde).This is more likely in the absence of α-protons and the presence of a strong base. Ensure anhydrous conditions as water can facilitate this.Use a milder base or a catalytic amount of base.
Difficult Product Isolation Product is too soluble in the reaction solvent.After the reaction is complete, perform a solvent swap to a solvent in which the product is less soluble to induce precipitation/crystallization.Use anti-solvent crystallization.
Formation of an emulsion during workup.Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.Allow the mixture to stand for an extended period.
Incomplete Reduction of Nitro Group or Over-reduction of Aldehyde Non-selective reducing agent or conditions.The choice of solvent can influence the selectivity of some reducing agents. For catalytic transfer hydrogenation, alcohols like methanol or ethanol are common. For metal-based reductions (e.g., SnCl₂), ethanol or ethyl acetate are often used.[6]Carefully select the reducing agent (e.g., SnCl₂, Na₂S₂O₄, or catalytic hydrogenation with a specific catalyst like Pt/C with a sulfide (B99878) source to avoid dehalogenation if applicable).[6] Control the stoichiometry of the reducing agent and the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is a general guideline and may require optimization for specific active methylene compounds.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, pyrrolidine, or a few drops of a saturated aqueous solution of sodium carbonate).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Wittig Reaction

This protocol is a general guideline and requires anhydrous conditions for non-stabilized ylides.

  • Ylide Generation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium (B103445) salt (1.0 eq.) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-BuLi, NaH) dropwise. Stir the mixture until the characteristic color of the ylide appears.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting aldehyde.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often contaminated with triphenylphosphine (B44618) oxide. This can be removed by column chromatography on silica gel or by crystallization.

Mandatory Visualizations

G Solvent Selection Workflow for this compound Reactions start Define Reaction Type (e.g., Knoevenagel, Wittig, Reduction) solubility Assess Solubility of This compound and other reactants start->solubility initial_choice Select Initial Solvent System (based on literature for similar reactions) solubility->initial_choice optimization Perform Small-Scale Test Reactions initial_choice->optimization analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) optimization->analysis troubleshooting Troubleshooting (Low Yield, Side Products) analysis->troubleshooting troubleshooting->optimization Adjust Solvent/ Conditions final_protocol Finalized Optimized Protocol troubleshooting->final_protocol Issue Resolved no_issue Proceed to Scale-up final_protocol->no_issue

Caption: A logical workflow for selecting and optimizing a solvent system.

G Signaling Pathway of Potential Issues in a Knoevenagel Condensation start This compound + Active Methylene Compound base Base Catalyst (e.g., Piperidine) start->base solvent Solvent (e.g., Ethanol) start->solvent side_reaction2 Polymerization start->side_reaction2 Strong Base/ High Concentration side_reaction3 Side reaction with -OH or -NO2 group start->side_reaction3 Inappropriate Conditions desired_reaction Desired Knoevenagel Condensation Product base->desired_reaction solvent->desired_reaction side_reaction1 Michael Addition (if product is an acceptor) desired_reaction->side_reaction1 Further reaction

Caption: Potential reaction pathways in a Knoevenagel condensation.

References

Validation & Comparative

Purity Assessment of 3-Hydroxy-4-nitrobenzaldehyde: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Hydroxy-4-nitrobenzaldehyde is of paramount importance. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. However, a comprehensive purity profile often necessitates the use of orthogonal methods. This guide will compare a proposed Reverse-Phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of structural information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative information.Measurement of the change in melting point due to the presence of impurities.[1]
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile impurities. May require derivatization for non-volatile compounds.Provides structural confirmation and quantification without the need for a reference standard for each impurity.[2]Best suited for highly pure, crystalline solids. Not suitable for compounds that decompose upon melting.[1]
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum fragmentation pattern.High, based on unique chemical shifts for each proton.Low, as it measures the total mole fraction of eutectic impurities.
Sensitivity (LOD/LOQ) High (typically in the µg/mL to ng/mL range).[3]Very high (can reach pg/mL range).Lower sensitivity compared to chromatographic methods.Dependent on the nature of the impurity and the main component.
Quantification Highly quantitative with proper calibration.Quantitative with appropriate calibration.Absolute quantification without the need for a specific reference standard of the analyte.[4]Provides an absolute measure of purity for the bulk material.[5]
Throughput Moderate to high, especially with an autosampler.Moderate throughput.Low to moderate throughput.Low throughput.
Key Advantages Robust, versatile, and widely available.Excellent for identifying unknown volatile impurities.Provides structural information and absolute quantification.Measures absolute purity without the need for a calibration standard.
Key Disadvantages May have co-elution issues with complex mixtures.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity and more complex data analysis.Not suitable for amorphous or thermally unstable compounds; does not identify impurities.

Experimental Protocols

The following sections provide detailed experimental protocols for each of the discussed analytical techniques.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on established protocols for similar nitrophenolic and aromatic aldehyde compounds and is designed for robustness and reproducibility.[5][6]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Column oven

  • Autosampler

  • Chromatography data software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile (B52724) and 0.05 M potassium phosphate (B84403) buffer (pH 7.5) in a gradient or isocratic elution. A starting point could be a 20:80 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities.[7][8]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6850 GC with 5975C VL MSD)

  • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Autosampler

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 100 °C (hold for 5 min), ramp at 40 °C/min to 300 °C (hold for 5 min).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute purity value without the need for a specific reference standard of the analyte.[2][4]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Procedure:

  • Accurately weigh (to 0.01 mg) about 10 mg of the this compound sample and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Process the spectrum (phasing, baseline correction) and integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weights of the analyte and the internal standard.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the purity of highly pure crystalline substances by analyzing the melting point depression.[1][5]

Instrumentation:

  • Differential Scanning Calorimeter

Experimental Procedure:

  • Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.

  • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.

Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, incorporating the discussed analytical techniques for a thorough evaluation.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound Sample Sample Reception (this compound) Initial_Screening Initial Screening (Appearance, Solubility) Sample->Initial_Screening HPLC_Analysis HPLC Analysis (Primary Purity Assay) Initial_Screening->HPLC_Analysis Primary Method GCMS_Analysis GC-MS Analysis (Volatile Impurities) Initial_Screening->GCMS_Analysis Orthogonal Method qNMR_Analysis qNMR Analysis (Absolute Purity & Structure) Initial_Screening->qNMR_Analysis Orthogonal Method DSC_Analysis DSC Analysis (Bulk Purity) Initial_Screening->DSC_Analysis Orthogonal Method Data_Review Data Review and Comparison HPLC_Analysis->Data_Review GCMS_Analysis->Data_Review qNMR_Analysis->Data_Review DSC_Analysis->Data_Review Final_Report Final Purity Report Data_Review->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC stands out as the primary method for routine purity determination and the quantification of non-volatile impurities due to its high resolution and sensitivity. To ensure a complete purity profile, orthogonal techniques are invaluable. GC-MS is essential for the identification and quantification of volatile impurities. qNMR offers the distinct advantage of providing structural confirmation and an absolute purity value without the need for a specific reference standard. Finally, DSC serves as a powerful tool for determining the absolute purity of the final crystalline product. The selection and application of these methods should be guided by the specific analytical needs and regulatory requirements of the drug development process.

References

Comparative ¹H and ¹³C NMR Analysis of 3-Hydroxy-4-nitrobenzaldehyde and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR characterization of substituted benzaldehydes, featuring a comparative analysis of 3-Hydroxy-4-nitrobenzaldehyde and its key structural analogs.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and three structurally related compounds: 4-Hydroxy-3-nitrobenzaldehyde, 3-Hydroxybenzaldehyde, and 4-Nitrobenzaldehyde. The objective is to offer a clear, data-driven reference for the characterization of these and similar substituted benzaldehydes, which are common moieties in medicinal chemistry and materials science. The positioning of electron-withdrawing and electron-donating groups on the benzene (B151609) ring significantly influences the electronic environment of the constituent protons and carbons, leading to distinct chemical shifts in their NMR spectra. Understanding these shifts is crucial for unambiguous structural elucidation and purity assessment.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its selected alternatives, recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data (DMSO-d₆)

Compoundδ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound 11.45s-OH
9.85s-CHO
8.15d8.4H-5
7.64d2.0H-2
7.47dd8.4, 2.0H-6
4-Hydroxy-3-nitrobenzaldehyde 11.5 (broad s)s-OH
9.86s-CHO
8.32d2.1H-2
8.08dd8.7, 2.1H-6
7.25d8.7H-5
3-Hydroxybenzaldehyde [1]9.94s-OH
9.89s-CHO
7.42t7.8H-5
7.35d7.5H-6
7.29s-H-2
7.12d7.8H-4
4-Nitrobenzaldehyde 10.16s-CHO
8.41d8.7H-3, H-5
8.16d8.7H-2, H-6

Table 2: ¹³C NMR Spectral Data (DMSO-d₆)

Compoundδ (ppm)Assignment
This compound 191.1CHO
155.0C-3
139.5C-4
134.1C-1
129.2C-5
122.0C-6
118.9C-2
4-Hydroxy-3-nitrobenzaldehyde 191.2CHO
155.9C-4
138.0C-3
134.5C-6
130.4C-1
124.7C-2
118.8C-5
3-Hydroxybenzaldehyde [2]192.8CHO
158.5C-3
137.6C-1
130.4C-5
123.1C-6
122.0C-4
115.3C-2
4-Nitrobenzaldehyde [1]192.3CHO
150.6C-4
140.0C-1
130.6C-2, C-6
124.2C-3, C-5

Analysis of Substituent Effects on NMR Chemical Shifts

The electronic properties of the hydroxyl (-OH) and nitro (-NO₂) groups, along with the aldehyde (-CHO) group, dictate the chemical shifts of the aromatic protons and carbons. The nitro group is a strong electron-withdrawing group, which deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, the hydroxyl group is an electron-donating group, which shields adjacent nuclei, shifting their signals to a lower chemical shift (upfield).

substituent_effects subst Substituent (X) effect Electronic Effect subst->effect shielding Shielding/Deshielding effect->shielding shift Chemical Shift (δ) shielding->shift ewg Electron-Withdrawing (-NO₂, -CHO) deshield Deshielding ewg->deshield edg Electron-Donating (-OH) shield Shielding edg->shield downfield Downfield Shift (Higher ppm) deshield->downfield upfield Upfield Shift (Lower ppm) shield->upfield

Influence of Substituent Electronic Effects on NMR Chemical Shifts.

Experimental Workflow for NMR Characterization

The following diagram outlines the general workflow for the ¹H and ¹³C NMR characterization of substituted benzaldehydes.

experimental_workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6-0.8 mL DMSO-d₆) start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spec_analysis Spectral Analysis (Peak Picking, Integration, J-coupling) data_proc->spec_analysis struct_elucid Structure Elucidation & Comparison spec_analysis->struct_elucid end End struct_elucid->end

General Experimental Workflow for NMR Characterization.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the analytical sample into a clean, dry vial.

  • Add 0.6 to 0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096, depending on the sample concentration.

    • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Apply a baseline correction to the entire spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

  • For ¹H spectra, integrate all signals and determine the coupling constants for multiplet signals.

  • For ¹³C spectra, perform peak picking to identify the chemical shift of each carbon resonance.

References

FT-IR Analysis of 3-Hydroxy-4-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional groups within a molecule is paramount for predicting its chemical behavior and biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for identifying these functional groups. This guide provides a comprehensive comparison of the FT-IR analysis of 3-Hydroxy-4-nitrobenzaldehyde with its structural isomers, supported by experimental data and detailed protocols.

Unveiling the Functional Groups of this compound

This compound is an aromatic compound containing three key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum: a hydroxyl group (-OH), a nitro group (-NO₂), and an aldehyde group (-CHO), all attached to a benzene (B151609) ring. The positions of these substituents on the aromatic ring influence the exact frequencies of the vibrational modes, making FT-IR a valuable tool for distinguishing between isomers.

The FT-IR spectrum of this compound, typically obtained using a Potassium Bromide (KBr) wafer or Attenuated Total Reflectance (ATR) technique, reveals distinct peaks corresponding to the stretching and bending vibrations of its constituent bonds. A summary of these characteristic peaks is presented in the table below, alongside data for two of its isomers, 4-Hydroxy-3-nitrobenzaldehyde and 2-Hydroxy-5-nitrobenzaldehyde, to highlight the spectral differences arising from their structural variations.

Functional Group Vibrational Mode This compound (cm⁻¹) 4-Hydroxy-3-nitrobenzaldehyde (cm⁻¹) 2-Hydroxy-5-nitrobenzaldehyde (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (broad)~3400 - 3200~3400 - 3200~3400 - 3200
Aldehyde (-CHO)C-H Stretch~2850 and ~2750~2850 and ~2750~2850 and ~2750
C=O Stretch~1700 - 1680~1700 - 1680~1700 - 1680
Nitro (-NO₂)Asymmetric N-O Stretch~1550 - 1500~1550 - 1500~1550 - 1500
Symmetric N-O Stretch~1350 - 1300~1350 - 1300~1350 - 1300
Aromatic RingC-H Stretch~3100 - 3000~3100 - 3000~3100 - 3000
C=C Stretch~1600 - 1450~1600 - 1450~1600 - 1450
C-H Out-of-plane Bend~900 - 675~900 - 675~900 - 675

Note: The exact wavenumber of the peaks can vary slightly depending on the sample preparation method and the instrument's resolution.

The differentiation between these isomers using FT-IR relies on subtle shifts in the absorption frequencies and the pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each molecule.[1][2] The position of the hydroxyl and nitro groups relative to the aldehyde group influences the electronic distribution within the benzene ring, which in turn affects the bond strengths and vibrational frequencies. For instance, intramolecular hydrogen bonding between adjacent hydroxyl and nitro or aldehyde groups can cause broadening and shifts in the corresponding stretching frequencies.[3]

Experimental Protocols

A reliable FT-IR spectrum is contingent on proper sample preparation and instrument operation. The following are detailed methodologies for the two most common techniques for analyzing solid samples like this compound.

Attenuated Total Reflectance (ATR) Method

This method is often preferred for its simplicity and minimal sample preparation.[4]

Materials:

  • FT-IR Spectrometer with an ATR accessory

  • This compound (solid sample)

  • Spatula

  • Lint-free tissue (e.g., Kimwipes)

  • Cleaning solvent (e.g., isopropanol (B130326) or ethanol)

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its diagnostic checks.

  • Background Spectrum: Clean the ATR crystal with a lint-free tissue dampened with the cleaning solvent and allow it to dry completely. Record a background spectrum to subtract atmospheric and crystal absorptions.[4]

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Spectrum Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.[4]

  • Data Analysis: The resulting spectrum should be analyzed for the characteristic peaks of the functional groups.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with the cleaning solvent.

Potassium Bromide (KBr) Pellet Method

This traditional method can produce high-quality spectra but requires more meticulous sample preparation.[5][6][7]

Materials:

  • FT-IR Spectrometer

  • This compound (solid sample)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

Procedure:

  • Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently but thoroughly mix with the sample.[8]

  • Pellet Formation: Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum should be recorded with an empty sample holder or a pure KBr pellet.

  • Data Analysis: Analyze the spectrum to identify the vibrational frequencies of the functional groups.

Workflow for FT-IR Analysis

The logical progression of an FT-IR experiment for the analysis of this compound is illustrated in the following diagram.

FT_IR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start sample_prep Choose Method: ATR or KBr Pellet start->sample_prep atr_prep ATR: Clean Crystal sample_prep->atr_prep ATR kbr_prep KBr: Grind Sample & Mix with KBr sample_prep->kbr_prep KBr background Record Background Spectrum atr_prep->background kbr_pellet Press into a Pellet kbr_prep->kbr_pellet kbr_pellet->background sample_scan Acquire Sample Spectrum background->sample_scan process_data Process Spectrum (Baseline Correction, etc.) sample_scan->process_data peak_picking Identify Peak Frequencies process_data->peak_picking assign_peaks Assign Peaks to Functional Groups peak_picking->assign_peaks compare Compare with Isomer Spectra assign_peaks->compare report Generate Report compare->report

Caption: Experimental workflow for FT-IR analysis.

Comparison with Other Analytical Techniques

While FT-IR is excellent for identifying functional groups, other techniques can provide complementary information for a more complete characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the unambiguous determination of the substitution pattern on the benzene ring, making it superior to FT-IR for distinguishing between isomers.

  • Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the molecule. This information is crucial for confirming the molecular formula and can help in identifying the compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugation in the aromatic system gives rise to characteristic absorptions that can be used for quantitative analysis.

References

A Comparative Guide to 3-Hydroxy-4-nitrobenzaldehyde and 4-hydroxy-3-nitrobenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the isomeric compounds 3-Hydroxy-4-nitrobenzaldehyde and 4-hydroxy-3-nitrobenzaldehyde (B41313), intended for researchers, scientists, and professionals in drug development. The document covers their physicochemical properties, spectral data, synthesis, and known biological activities, supported by experimental protocols and visualizations to facilitate understanding and further research.

Physicochemical and Spectral Properties

The positional difference of the hydroxyl and nitro groups on the benzaldehyde (B42025) scaffold results in distinct physicochemical and spectral characteristics. These properties are summarized in the tables below.

Physicochemical Properties
PropertyThis compound4-hydroxy-3-nitrobenzaldehyde
CAS Number 704-13-2[1]3011-34-5[2]
Molecular Formula C₇H₅NO₄[1][3]C₇H₅NO₄[2][4]
Molecular Weight 167.12 g/mol [1][3]167.12 g/mol [2]
Appearance Yellow crystalline powder[3]Yellow-brown to brown powder[5]
Melting Point 127-131 °C (lit.)140-142 °C (lit.)[5]
Solubility Soluble in methanol.[6]Slightly soluble in water, soluble in alcohol.[4]
pKa 6.14 ± 0.13 (Predicted)[6]Not available
Spectral Data
Spectral DataThis compound4-hydroxy-3-nitrobenzaldehyde
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.58 (s, 1H), 10.06 (d, J=0.6 Hz, 1H), 8.28 (d, J=8.7 Hz, 1H), 7.66 (d, J=1.7 Hz, 1H), 7.51 (dd, J=8.7, 1.7 Hz, 1H)[7]Data available in various solvents, see PubChem CID 18169[8]
¹³C NMR Data available, see SpectraBase[9]Data available, see PubChem CID 18169[8]
IR (KBr, cm⁻¹) Data available, see PubChem CID 69712[1]Data available, see NIST WebBook[10]
UV-Vis (λmax) Not readily availableData available, see PubChem CID 18169[8]

Synthesis Protocols

Detailed synthetic procedures for both isomers are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of m-hydroxybenzaldehyde.[7]

Experimental Protocol:

  • Dissolve m-hydroxybenzaldehyde (5.0 mmol) in methylene (B1212753) chloride (10 mL).

  • Add tetrabutylammonium (B224687) hydrogensulfate (0.25 mmol) and isopropyl nitrate (B79036) (12.5 mmol) to the stirred solution.

  • Slowly add concentrated sulfuric acid (610 μL) dropwise.

  • Stir the reaction mixture for 15 minutes at room temperature.

  • Transfer the mixture to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the crude product with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the resulting solid by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) eluent. This compound is obtained as a yellow solid.[7]

G cluster_reactants Reactants cluster_process Process cluster_product Product m_hydroxybenzaldehyde m-Hydroxybenzaldehyde reaction Nitration in CH₂Cl₂ at RT m_hydroxybenzaldehyde->reaction reagents Isopropyl Nitrate, H₂SO₄, TBHS reagents->reaction workup Aqueous Workup & Extraction reaction->workup 15 min purification Column Chromatography workup->purification product This compound purification->product

Synthesis workflow for this compound.
Synthesis of 4-hydroxy-3-nitrobenzaldehyde

The synthesis of 4-hydroxy-3-nitrobenzaldehyde can be achieved through the nitration of p-hydroxybenzaldehyde.

Experimental Protocol: A general method involves the careful addition of a nitrating agent (e.g., nitric acid in a suitable solvent) to a solution of p-hydroxybenzaldehyde, followed by purification of the resulting product. Specific conditions such as temperature and reaction time need to be carefully controlled to optimize the yield and minimize side products.

Biological Activity

While direct comparative studies on the biological activities of this compound and 4-hydroxy-3-nitrobenzaldehyde are limited in the reviewed literature, their structural motifs as phenolic aldehydes suggest potential for various biological effects.

4-hydroxy-3-nitrobenzaldehyde has been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as IL-1β, IL-6, and TNFα.[2] It is also used as an intermediate in the synthesis of pharmaceuticals.[2][5]

This compound is utilized in synthetic organic chemistry, for example, as a component in enantioselective aldol (B89426) reactions.[6] Its biological activities are not as well-documented in the readily available literature.

Given the presence of a phenolic hydroxyl group, both compounds are anticipated to exhibit antioxidant properties. The nitro group, being a strong electron-withdrawing group, can influence the radical scavenging ability of the hydroxyl group and may also contribute to other biological activities. Further experimental evaluation is required to quantify and compare their antioxidant, antimicrobial, and other potential therapeutic effects.

Proposed Experimental Protocols for Biological Activity Screening

The following are standardized protocols that can be employed to evaluate and compare the biological activities of this compound and 4-hydroxy-3-nitrobenzaldehyde.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • In a 96-well plate, add various concentrations of the test compound.

  • Add a methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Test Compound Solutions mixing Mix Compound and DPPH in 96-well plate compound_prep->mixing dpph_prep Prepare DPPH Solution dpph_prep->mixing incubation Incubate in dark (30 min, RT) mixing->incubation measurement Measure Absorbance (~517 nm) incubation->measurement calculation Calculate % Inhibition and IC₅₀ measurement->calculation G cluster_pathways Potential Intracellular Targets cluster_responses Cellular Responses Phenolic Aldehyde Phenolic Aldehyde ROS Reactive Oxygen Species Phenolic Aldehyde->ROS Scavenges MAPK MAPK Pathways Phenolic Aldehyde->MAPK Modulates NF-κB NF-κB Pathway Phenolic Aldehyde->NF-κB Inhibits ROS->MAPK Activates Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB Activates Antioxidant Response Antioxidant Response MAPK->Antioxidant Response Anti-inflammatory\nResponse Anti-inflammatory Response NF-κB->Anti-inflammatory\nResponse

References

A Spectroscopic Comparison of Nitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the three isomers of nitrobenzaldehyde: 2-nitrobenzaldehyde (B1664092) (ortho), 3-nitrobenzaldehyde (B41214) (meta), and 4-nitrobenzaldehyde (B150856) (para). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their structural and electronic properties through infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. This information is crucial for the identification, characterization, and quality control of these compounds.

Data Presentation

The following tables summarize the key spectroscopic data for the ortho, meta, and para isomers of nitrobenzaldehyde, facilitating a direct comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group2-Nitrobenzaldehyde (cm⁻¹)3-Nitrobenzaldehyde (cm⁻¹)4-Nitrobenzaldehyde (cm⁻¹)Characteristic Range (cm⁻¹)
Aldehyde C-H Stretch2798~2830-270028582830-2695[1]
Carbonyl (C=O) Stretch1704~1710-16851709[2]1710-1685 (for aromatic aldehydes)[1]
Nitro (NO₂) Asymmetric Stretch~1525~15301535~1560-1500
Nitro (NO₂) Symmetric Stretch~1350~13501349[2]~1360-1320
Aromatic C-H Stretch~3100-3000~3100-3000~3100-30003100-3000[3]
Aromatic C=C Stretch~1600, ~1500~1600, ~1500~1600, ~1500~1600, ~1475

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis absorption spectra of the nitrobenzaldehyde isomers are characterized by multiple absorption bands arising from various electronic transitions.[4] The position and intensity of these bands are sensitive to the solvent environment.[4]

Transition2-Nitrobenzaldehyde (nm)3-Nitrobenzaldehyde (nm)4-Nitrobenzaldehyde (nm)
π → π* (Nitro & Benzene)~250~250~250[5][6]
π → π* (Arene)~300~300~300[5][6]
n → π* (Nitro & Aldehyde)~350~350~350[5][6]

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton2-Nitrobenzaldehyde (CDCl₃)3-Nitrobenzaldehyde (CDCl₃)4-Nitrobenzaldehyde (CDCl₃)
Aldehyde (-CHO)10.4210.14[7]10.18[8]
Aromatic Protons7.78 - 8.12[9]7.78 - 8.57[7]8.11 - 8.40[8]

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon2-Nitrobenzaldehyde (CDCl₃)3-Nitrobenzaldehyde (CDCl₃)4-Nitrobenzaldehyde (CDCl₃)
Carbonyl (C=O)~190~190190.9[10]
Aromatic Carbons~124-150~124-150129.5 - 141.0[10]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid nitrobenzaldehyde isomer is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

  • Data Acquisition : The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4] A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : The nitrobenzaldehyde isomer is dissolved in a suitable solvent (e.g., cyclohexane (B81311) or acetonitrile) to a desired concentration.[5][6] A blank sample of the pure solvent is also prepared.[11]

  • Data Acquisition : The sample and blank solutions are placed in quartz cuvettes. The UV-Vis spectrometer is first zeroed with the blank solvent. The absorption spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-800 nm).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the nitrobenzaldehyde isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing.[4]

  • Data Acquisition : The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[4][12]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis sample Nitrobenzaldehyde Isomer (ortho, meta, or para) ir_prep Grind with KBr and press into pellet sample->ir_prep uv_prep Dissolve in UV-transparent solvent sample->uv_prep nmr_prep Dissolve in deuterated solvent with TMS sample->nmr_prep ftir FT-IR Spectrometer ir_prep->ftir uv_vis UV-Vis Spectrometer uv_prep->uv_vis nmr NMR Spectrometer nmr_prep->nmr ir_analysis IR Spectrum Analysis (Peak Identification) ftir->ir_analysis uv_analysis UV-Vis Spectrum Analysis (λmax Determination) uv_vis->uv_analysis nmr_analysis NMR Spectrum Analysis (Chemical Shift & Coupling) nmr->nmr_analysis compare Comparative Analysis of Isomer Spectra ir_analysis->compare uv_analysis->compare nmr_analysis->compare

Caption: Workflow for the spectroscopic analysis of nitrobenzaldehyde isomers.

Isomer Structure and Spectroscopic Properties Relationship

structure_property_relationship Isomer Structure and Spectroscopic Properties cluster_isomers Nitrobenzaldehyde Isomers cluster_properties Influenced Properties cluster_spectra Observed Spectroscopic Data ortho ortho-Nitrobenzaldehyde electronic Electronic Environment (π-system conjugation) ortho->electronic vibrational Molecular Vibrations (Bond Strengths) ortho->vibrational magnetic Magnetic Shielding of Protons ortho->magnetic meta meta-Nitrobenzaldehyde meta->electronic meta->vibrational meta->magnetic para para-Nitrobenzaldehyde para->electronic para->vibrational para->magnetic uv_spectra UV-Vis Spectra (Absorption Maxima) electronic->uv_spectra ir_spectra IR Spectra (Vibrational Frequencies) vibrational->ir_spectra nmr_spectra NMR Spectra (Chemical Shifts) magnetic->nmr_spectra

Caption: Relationship between isomer structure and spectroscopic properties.

References

Comparative Reactivity Analysis: 3-Hydroxy-4-nitrobenzaldehyde vs. Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the reactivity of 3-Hydroxy-4-nitrobenzaldehyde in comparison to other substituted benzaldehydes has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis supported by experimental data, detailed methodologies for key chemical reactions, and illustrative diagrams to elucidate reaction pathways and experimental designs.

The chemical behavior of substituted benzaldehydes is fundamental to organic synthesis, with applications spanning from fine chemicals to pharmaceuticals. The nature and position of substituents on the aromatic ring play a critical role in modulating the reactivity of the aldehyde functional group. This compound presents an interesting case with both an electron-donating hydroxyl group and a potent electron-withdrawing nitro group, the interplay of which dictates its synthetic utility.

The Decisive Role of Electronic Effects

The reactivity of the carbonyl carbon in benzaldehyde (B42025) derivatives is principally governed by its electrophilicity. Electron-withdrawing groups (EWGs) enhance this property, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect. The Hammett equation offers a quantitative framework for understanding these substituent effects on reaction rates.

For this compound, the substituents' electronic influences are additive:

  • Para-Nitro Group (-NO₂): A powerful electron-withdrawing group through both resonance and inductive effects, with a Hammett constant (σp) of +0.78.[1][2]

  • Meta-Hydroxyl Group (-OH): At the meta position, the electron-withdrawing inductive effect of the hydroxyl group outweighs its resonance effect, resulting in a net electron-withdrawing character. Its Hammett constant (σm) is +0.12.[2]

The cumulative Hammett constant (Σσ) for this compound is estimated to be +0.90 (0.78 + 0.12). This high positive value indicates a significantly electron-deficient carbonyl carbon, suggesting that this compound is exceptionally reactive towards nucleophiles, likely surpassing the reactivity of benzaldehydes bearing single strong electron-withdrawing groups.

Performance in Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction for aldehydes. The enhanced electrophilicity of this compound translates to accelerated reaction rates in these transformations.

Knoevenagel Condensation

In the Knoevenagel condensation, an active methylene (B1212753) compound undergoes nucleophilic addition to an aldehyde. The reaction is notably faster with aldehydes that have electron-withdrawing substituents. Based on the calculated electronic effects, the anticipated order of reactivity is as follows:

This compound > 4-Nitrobenzaldehyde > 3-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde

Wittig Reaction

The Wittig reaction, which converts aldehydes into alkenes via reaction with a phosphorus ylide, is similarly influenced by the aldehyde's electrophilicity. The table below presents a quantitative comparison of relative reaction rates for various substituted benzaldehydes. The reactivity of this compound is estimated to be the highest in this series due to its substantial positive Σσ value.

Substituent(s)Position(s)Relative Rate Constant (k/k₀)
3-OH, 4-NO₂meta, para> 14.7 (estimated)
4-NO₂para14.7
3-NO₂meta10.5
4-Clpara2.75
H-1.00
4-CH₃para0.45
4-OCH₃para< 0.45

Reactivity Profile in Oxidation Reactions

The oxidation of benzaldehydes to their corresponding carboxylic acids is a common synthetic procedure. The influence of substituents on the reaction rate is dependent on the oxidant and the specific mechanism. For instance, in oxidations that proceed through a transition state with developing positive charge, electron-donating groups often accelerate the reaction.

The table below shows the relative rate constants for the oxidation of substituted benzaldehydes with benzyltrimethylammonium (B79724) chlorobromate. In this particular reaction, both electron-donating and electron-withdrawing groups enhance the rate relative to unsubstituted benzaldehyde, with EDGs showing a more significant effect. The reactivity of this compound in this specific oxidation is complex to predict without direct experimental evidence, given the opposing electronic tendencies of its substituents in this reaction context.

Substituent(s)Position(s)Relative Rate Constant (k/k₀)
4-OCH₃para6.31
4-CH₃para2.51
4-NO₂para1.62
3-NO₂meta1.35
H-1.00
4-Clpara0.55
3-OH, 4-NO₂meta, paraNot available

Detailed Experimental Protocols

Knoevenagel Condensation with Malononitrile (B47326)

Objective: To synthesize 2-(3-hydroxy-4-nitrobenzylidene)malononitrile.

Materials:

Procedure:

  • Dissolve this compound in a minimal volume of ethanol within a round-bottom flask.

  • To this solution, add malononitrile (1.1 equivalents).

  • Introduce a catalytic amount of piperidine (approximately 2-3 drops).

  • The reaction mixture is stirred at room temperature or heated gently under reflux. Progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled. If the product crystallizes, it is collected by vacuum filtration and washed with cold ethanol.

  • Alternatively, the product can be precipitated by pouring the reaction mixture into cold water, followed by vacuum filtration.

  • The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Competitive Wittig Reaction for Reactivity Assessment

Objective: To qualitatively compare the reactivity of this compound with that of benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Benzyltriphenylphosphonium (B107652) chloride (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware and analytical instruments (TLC, NMR)

Procedure:

  • Under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried, three-necked flask.

  • Cool the suspension to 0°C.

  • Slowly add n-BuLi. The formation of a deep orange/red color signifies the generation of the phosphorus ylide. The mixture is stirred for 30 minutes at 0°C.

  • Prepare a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde mixture to the ylide solution at 0°C.

  • The reaction is allowed to proceed at room temperature for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product mixture is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The composition of the crude product is analyzed by ¹H NMR spectroscopy to determine the relative amounts of the alkenes formed from each aldehyde, providing a direct measure of their comparative reactivity.

Visualizations of Reactivity and Reaction Workflow

G cluster_reactivity Reactivity in Nucleophilic Addition High Reactivity High Reactivity This compound This compound Low Reactivity Low Reactivity 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde This compound->4-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 4-Nitrobenzaldehyde->3-Nitrobenzaldehyde Benzaldehyde Benzaldehyde 3-Nitrobenzaldehyde->Benzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Benzaldehyde->4-Methoxybenzaldehyde

Caption: Relative reactivity of substituted benzaldehydes in nucleophilic addition reactions.

G start Start: Aldehyde and Active Methylene Compound catalyst Add Base Catalyst (e.g., Piperidine) start->catalyst carbanion Formation of Carbanion from Active Methylene Compound catalyst->carbanion nucleophilic_attack Nucleophilic Attack of Carbanion on Aldehyde Carbonyl carbanion->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate dehydration Dehydration (Elimination of Water) intermediate->dehydration product End: α,β-Unsaturated Product dehydration->product

Caption: Workflow for the Knoevenagel condensation reaction.

References

Quantitative Analysis of 3-Hydroxy-4-nitrobenzaldehyde: A Comparative Guide to qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and chemical analysis, accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-Hydroxy-4-nitrobenzaldehyde, a crucial building block in the synthesis of various pharmaceuticals, requires precise and reliable analytical methods for its quantification. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by a detailed experimental protocol for the qNMR method.

Comparative Analysis: qNMR vs. HPLC

Quantitative NMR offers a distinct advantage as a primary ratio method of measurement, where the signal intensity is directly proportional to the number of nuclei, allowing for direct quantification without the need for identical reference standards for the analyte.[1] In contrast, HPLC, a widely used chromatographic technique, relies on the comparison of the analyte's response to that of a reference standard. The table below summarizes the key performance characteristics of both methods.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle The signal area in an NMR spectrum is directly proportional to the molar amount of the substance.[2]Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.
Calibration Can be performed with a certified internal standard that is structurally different from the analyte.[3]Requires a certified reference material of the analyte for calibration curve generation.
Selectivity High, based on the chemical shift of specific protons in the molecule.High, based on retention time and detector response.
Accuracy & Precision High accuracy and precision can be achieved, with measurement uncertainty as low as 1-2%.[1]High accuracy and precision are achievable with proper method validation.
Sample Preparation Simple dissolution of accurately weighed sample and internal standard in a deuterated solvent.[4]May require more extensive sample preparation, including filtration and dilution.
Analysis Time Relatively short per sample, typically 5-15 minutes for data acquisition.Can be longer per sample, depending on the chromatographic run time.
Solvent Consumption Minimal, typically less than 1 mL of deuterated solvent per sample.Higher solvent consumption due to the continuous flow of the mobile phase.
Non-destructive Yes, the sample can be recovered after analysis.Generally considered destructive.

Experimental Protocol: qNMR for this compound

This protocol outlines the procedure for the quantitative analysis of this compound using 1H-qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound (Molecular Weight: 167.12 g/mol )[5][6]

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Equipment: Analytical balance, volumetric flasks, pipettes, NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is recommended for accurate quantification).[3]

  • Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.

  • Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm).

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction manually to ensure accurate integration.

  • Integrate the well-resolved aldehyde proton signal of this compound (around 9.8 ppm) and the singlet signal of the internal standard (Maleic Anhydride, around 7.3 ppm).

  • Calculate the purity of this compound using the following equation[3]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Experimental Workflow and Logical Relationships

The following diagram illustrates the key steps and considerations in the quantitative analysis of this compound using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (Maleic Anhydride) dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq 1H NMR Measurement (d1 = 30s) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integration Integrate Signals phase_baseline->integration calculation Calculate Purity integration->calculation report Quantitative Result calculation->report

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Conclusion

Quantitative NMR is a powerful and direct analytical technique for the purity assessment of this compound.[4] Its simple sample preparation, high selectivity, and the ability to achieve high accuracy without a specific reference standard for the analyte make it a valuable alternative to traditional chromatographic methods like HPLC. The provided experimental protocol offers a robust starting point for researchers and drug development professionals to implement qNMR for the reliable quantification of this important chemical intermediate. The validation of the qNMR method is crucial to ensure its accuracy and precision for routine quality control.[7][8]

References

Validating the Structure of 3-Hydroxy-4-nitrobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of 3-Hydroxy-4-nitrobenzaldehyde and its derivatives. It includes supporting experimental data from various studies, detailed experimental protocols, and visualizations of experimental workflows and potential biological signaling pathways.

Data Presentation: Comparative Analysis of Spectral Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of typical spectral data obtained for the parent compound and a series of its hydrazide derivatives. While a systematic study on a single series of this compound derivatives was not available in the reviewed literature, the following tables provide a comparative analysis of closely related compounds.

Table 1: ¹H NMR Spectral Data (δ, ppm) for this compound and Related Hydrazide Derivatives

CompoundAr-H-CH=N--OH-NHOther ProtonsSolvent
This compound7.51 (dd), 7.66 (d), 8.28 (d)10.06 (d)10.58 (s)--CDCl₃
3-Ethoxy-4-hydroxybenzylidene- (4-nitrobenzoyl)hydrazide6.9-7.9 (m)8.4 (s)9.9 (s)11.9 (s)1.4 (t, 3H, -CH₃), 4.1 (q, 2H, -OCH₂)DMSO-d₆
3-Ethoxy-4-hydroxybenzylidene- (3,5-dinitrobenzoyl)hydrazide7.0-9.1 (m)8.5 (s)10.1 (s)12.4 (s)1.4 (t, 3H, -CH₃), 4.1 (q, 2H, -OCH₂)DMSO-d₆
3-Ethoxy-4-hydroxybenzylidene- (4-hydroxybenzoyl)hydrazide6.8-7.9 (m)8.3 (s)9.8 (s), 10.1 (s)11.5 (s)1.4 (t, 3H, -CH₃), 4.1 (q, 2H, -OCH₂)DMSO-d₆

Table 2: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives

Compound/Derivative Typeν(O-H)ν(N-H)ν(C=O)ν(C=N)ν(NO₂)
This compound~3300-3500-~1690-~1520, ~1340
Hydrazone Derivatives~3400-3500~3200-3300~1650-1680~1600-1620~1510-1530, ~1330-1350
Schiff Base Derivatives~3400-3500--~1610-1630~1515-1535, ~1335-1355

Table 3: Mass Spectrometry Data (m/z) for this compound

IonProposed Structurem/z
[M]⁺C₇H₅NO₄167
[M-H]⁺C₇H₄NO₄166
[M-NO₂]⁺C₇H₅O₂121
[M-CHO]⁺C₆H₄NO₃138
[C₆H₄O]⁺92
[C₅H₃]⁺63

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are generalized protocols for the key analytical techniques used in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled pulse sequence is used. A longer acquisition time and a larger number of scans are generally required to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for many derivatives, while electron ionization (EI) can be used for more volatile and thermally stable compounds.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

Mandatory Visualization

The following diagrams illustrate key workflows and potential biological mechanisms of action for this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Structural Validation cluster_output Final Product start 3-Hydroxy-4- nitrobenzaldehyde reaction Condensation Reaction (e.g., Reflux in Ethanol) start->reaction reagent Amine/Hydrazine Derivative reagent->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ir FTIR Spectroscopy recrystallization->ir ms Mass Spectrometry recrystallization->ms xray X-ray Crystallography (for single crystals) recrystallization->xray product Validated Derivative nmr->product ir->product ms->product xray->product G derivative This compound Derivative ros Increased Reactive Oxygen Species (ROS) derivative->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cytc Cytochrome c Release bax->cytc bcl2->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis G xanthine Xanthine xo Xanthine Oxidase (XO) (Molybdenum Center) xanthine->xo Binds to active site uric_acid Uric Acid xo->uric_acid Catalyzes oxidation inhibited_xo Inhibited XO Complex xo->inhibited_xo derivative This compound Derivative derivative->xo Binds to active site (mixed-type inhibition) derivative->inhibited_xo inhibited_xo->uric_acid Inhibits production

A Comparative Guide to Catalysts in the Synthesis of 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, is critically dependent on the choice of catalyst and reaction conditions. This guide provides an objective comparison of various catalytic systems for the nitration of 3-hydroxybenzaldehyde (B18108), the primary route to this valuable compound. The selection of an appropriate catalyst directly influences the yield, regioselectivity, and environmental footprint of the synthesis.

Performance Comparison of Catalytic Systems

The synthesis of this compound predominantly involves the electrophilic nitration of 3-hydroxybenzaldehyde. The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This interplay of directing effects makes achieving high regioselectivity for the desired 4-nitro isomer a significant challenge. The following table summarizes the performance of different catalytic systems based on available experimental data.

Catalyst SystemNitrating AgentSubstrateReaction ConditionsYield of this compound (%)Isomer Distribution (ortho:meta:para)Key AdvantagesPotential Limitations
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Benzaldehyde5-10°CLow (isomer mixture)20% : 78% : 2% (for benzaldehyde)Inexpensive, well-establishedPoor regioselectivity for hydroxylated benzaldehydes, harsh conditions, significant acid waste
Phase-Transfer Catalyst Isopropyl Nitrate (B79036) / Conc. H₂SO₄3-HydroxybenzaldehydeRoom Temperature, 15 min24[1]47% (2-nitro isomer) : Not Specified : 24%Mild conditions, short reaction timeLow yield of the desired isomer, formation of significant side products[1]
Metal Nitrates Fe(NO₃)₃·9H₂OPhenolsAcetonitrile, 90°CHigh (for ortho-nitration of phenols)Highly ortho-selective for electron-rich phenolsMild, neutral conditions, high regioselectivity for ortho-nitrationMay not favor para-substitution, requires specific metal nitrates for different substrates
Solid Acid Catalysts (e.g., Clays, Zeolites) Nitric AcidPhenolsDichloromethane (B109758), Room Temp.Moderate to excellent (for phenols)Generally favors para-isomerReusable, environmentally friendly, simple work-upLower activity compared to strong acids, potential for pore diffusion limitations
Ionic Liquids Ferric NitratePhenols[bbim]BF₄, 30-60°CHigh (for para-nitration of phenols)Excellent para-selectivity (76-86%) for phenolsHigh regioselectivity, recyclable solvent/catalyst systemHigher cost of ionic liquids, potential viscosity issues
Ultrasonically Assisted Nitric Acid / Potassium Chromate4-HydroxybenzaldehydeNot Specified86 (for 4-hydroxy-3-nitrobenzaldehyde)Not SpecifiedIncreased yield, faster reactionRequires specialized equipment

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of this compound using different catalytic approaches.

Protocol 1: Phase-Transfer Catalyzed Nitration of 3-Hydroxybenzaldehyde

This protocol is adapted from a known procedure for the nitration of m-hydroxybenzaldehyde.[1]

Materials:

  • m-Hydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylammonium (B224687) hydrogensulfate

  • Isopropyl nitrate

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in dichloromethane (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).

  • Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.

  • Stir the reaction mixture for 15 minutes at room temperature.

  • Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the crude product with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a yellow solid (24% yield).[1]

Protocol 2: Conventional Mixed Acid Nitration (General Procedure)

This is a general protocol for aromatic nitration and would require optimization for 3-hydroxybenzaldehyde to improve regioselectivity.

Materials:

  • 3-Hydroxybenzaldehyde

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

  • Sodium bicarbonate solution

Procedure:

  • In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C to prepare the nitrating mixture.

  • Dissolve 3-hydroxybenzaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane) if necessary.

  • Slowly add the 3-hydroxybenzaldehyde solution to the cold nitrating mixture dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture for a specified time (to be optimized) while monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the mixture with a sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the general electrophilic aromatic substitution pathway for the nitration of 3-hydroxybenzaldehyde and a typical experimental workflow for catalyst comparison.

Nitration_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Products 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution 3-Hydroxybenzaldehyde->Electrophilic_Aromatic_Substitution Nitrating_Agent Nitrating Agent (e.g., HNO3) Nitrating_Agent->Electrophilic_Aromatic_Substitution Catalyst Catalyst Catalyst->Electrophilic_Aromatic_Substitution This compound This compound (Desired Product) Electrophilic_Aromatic_Substitution->this compound Isomeric_Byproducts Isomeric Byproducts (e.g., 2-nitro, 6-nitro) Electrophilic_Aromatic_Substitution->Isomeric_Byproducts

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow A Reactant Preparation (3-Hydroxybenzaldehyde, Nitrating Agent) C Reaction Setup (Temperature, Time, Solvent) A->C B Catalyst Selection (e.g., Mixed Acid, Solid Acid, etc.) B->C D Reaction Monitoring (TLC, GC, HPLC) C->D E Work-up and Isolation (Quenching, Extraction, Drying) D->E F Purification (Column Chromatography, Recrystallization) E->F G Product Characterization (NMR, IR, MS, Melting Point) F->G H Data Analysis (Yield, Regioselectivity) G->H

Caption: A typical experimental workflow for comparing catalyst efficacy.

References

Benchmarking the efficiency of different synthetic routes to 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 3-Hydroxy-4-nitrobenzaldehyde, a valuable building block in the preparation of various pharmaceutical compounds.

This document outlines two distinct methods for the synthesis of this compound, presenting a side-by-side comparison of their efficiencies based on reported yields and reaction conditions. Detailed experimental protocols are provided for each method to facilitate replication and evaluation in a laboratory setting.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for two synthetic routes to this compound, offering a clear comparison of their performance.

ParameterRoute 1: Nitration of m-HydroxybenzaldehydeRoute 2: Nitration of 3-Formyl-4-hydroxybenzenesulfonic Acid
Starting Material m-Hydroxybenzaldehyde3-Formyl-4-hydroxybenzenesulfonic Acid
Key Reagents Isopropyl nitrate (B79036), Concentrated sulfuric acid, Tetrabutylammonium hydrogensulfateNitric acid, Sulfuric acid
Reaction Time 15 minutesNot explicitly stated
Reaction Temperature Room temperature10-15 °C
Yield of this compound 24%[1]36%
Byproducts 3-Hydroxy-2-nitrobenzaldehyde (47% yield)[1]Not explicitly stated

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below.

Route 1: Nitration of m-Hydroxybenzaldehyde

This method involves the direct nitration of m-hydroxybenzaldehyde using isopropyl nitrate in the presence of sulfuric acid and a phase-transfer catalyst.

Materials:

Procedure:

  • A solution of m-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene chloride (10 mL) is stirred.

  • Tetrabutylammonium hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (1.27 mL, 12.5 mmol) are added to the solution.

  • Concentrated sulfuric acid (610 μL) is added slowly dropwise, and the reaction mixture is stirred for 15 minutes at room temperature.[1]

  • Upon completion, the reaction mixture is transferred to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

  • The crude product is extracted with dichloromethane.

  • The organic layers are combined, dried with anhydrous sodium sulfate, filtered, and concentrated under vacuum.[1]

  • The resulting solid is adsorbed on silica gel and purified by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1) to yield this compound as a yellow solid (201 mg, 24% yield).[1]

Route 2: Nitration of 3-Formyl-4-hydroxybenzenesulfonic Acid followed by Hydrolysis

This two-step route involves the nitration of 3-formyl-4-hydroxybenzenesulfonic acid, followed by hydrolysis to yield the desired product.

Materials:

  • 3-Formyl-4-hydroxybenzenesulfonic acid

  • Sulfuric acid

  • Nitric acid

  • Ice

Procedure: Step 1: Nitration

  • 3-Formyl-4-hydroxybenzenesulfonic acid (40.8 g) is dissolved in sulfuric acid (120 g).

  • The solution is cooled to 10-15 °C.

  • A mixture of nitric acid (21 g) and sulfuric acid (40 g) is added dropwise while maintaining the temperature between 10-15 °C.

  • The reaction mixture is stirred for a period of time at this temperature.

Step 2: Hydrolysis

  • The reaction mixture from Step 1 is poured onto ice (400 g).

  • The mixture is heated to boiling and then cooled to 10 °C.

  • The precipitated product is filtered, washed with cold water, and dried to yield this compound (12.0 g, 36% yield).

Synthetic Pathway and Workflow Visualization

The logical flow of the two synthetic routes is depicted in the following diagrams.

G cluster_0 Route 1: Direct Nitration A m-Hydroxybenzaldehyde B Nitration (Isopropyl nitrate, H₂SO₄, TBHS) A->B C Reaction Mixture B->C D Extraction & Purification (DCM, Column Chromatography) C->D E This compound (24% Yield) D->E F 3-Hydroxy-2-nitrobenzaldehyde (47% Yield) D->F

Caption: Workflow for the synthesis of this compound via direct nitration of m-hydroxybenzaldehyde.

G cluster_1 Route 2: Nitration and Hydrolysis G 3-Formyl-4-hydroxybenzenesulfonic Acid H Nitration (HNO₃, H₂SO₄) G->H I Nitrated Intermediate H->I J Hydrolysis (H₂O, Heat) I->J K This compound (36% Yield) J->K

Caption: Workflow for the synthesis of this compound via nitration of 3-formyl-4-hydroxybenzenesulfonic acid followed by hydrolysis.

References

Comparative Analysis of Reaction Kinetics for 3-Hydroxy-4-nitrobenzaldehyde and a selection of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the kinetic profiles of 3-Hydroxy-4-nitrobenzaldehyde in key organic reactions, benchmarked against common aromatic aldehydes.

This guide provides a comparative analysis of the reaction kinetics of this compound in fundamental organic transformations, including aldol (B89426) condensation, oxidation, and reduction. Due to the limited availability of direct kinetic data for this compound, this report leverages kinetic data from closely related substituted benzaldehydes, such as benzaldehyde (B42025), 4-nitrobenzaldehyde (B150856), and 4-hydroxybenzaldehyde, to provide a comprehensive performance comparison. The electronic effects of the hydroxyl (-OH) and nitro (-NO₂) groups on this compound are discussed to project its reactivity relative to these alternatives.

Aldol Condensation Kinetics

The aldol condensation is a cornerstone of carbon-carbon bond formation. The reactivity of the aldehyde in this reaction is highly dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.

Comparative Kinetic Data for Aldol Condensation

AldehydeKetoneCatalyst/ConditionsRate Constant (k)Activation Energy (Ea)Reference
BenzaldehydeAcetonePotassium glycinate/waterNot specified11.9 kcal/mol[1]
BenzaldehydeAcetaldehydeLi/MgO0.0032 min⁻¹ (pseudo-first-order for retro-aldol)22.73 kJ/mol (retro-aldol)[2]
4-NitrobenzaldehydeAcetonePro-proline/phosphate bufferConversion monitored by NMR, specific rate constant not providedNot specified[3]

Analysis of this compound Reactivity:

This compound possesses both an electron-donating hydroxyl group and a strong electron-withdrawing nitro group. The nitro group, para to the aldehyde, will significantly increase the electrophilicity of the carbonyl carbon through its electron-withdrawing resonance and inductive effects, thus accelerating the nucleophilic attack by an enolate. Conversely, the hydroxyl group at the meta position will have a less pronounced, primarily inductive electron-withdrawing effect, and a weak electron-donating resonance effect. The dominant effect will be that of the nitro group, suggesting that This compound is expected to exhibit faster aldol condensation kinetics compared to unsubstituted benzaldehyde. Its reactivity would likely be comparable to or even greater than that of 4-nitrobenzaldehyde.

Experimental Protocol: Monitoring Aldol Condensation Kinetics via UV-Vis Spectroscopy

This protocol is adapted from a general procedure for monitoring aldol condensation in a flow microreactor and can be modified for batch reactions.[4]

Materials:

  • Aldehyde (e.g., this compound or alternative)

  • Ketone (e.g., acetone)

  • Catalyst (e.g., NaOH in ethanol/water)

  • Solvent system (e.g., acetonitrile/ethanol/water)

  • Quenching solution (e.g., acetic acid in the solvent system)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the aldehyde, ketone, catalyst, and quenching solution at known concentrations.

  • Initiate the reaction by mixing the aldehyde, ketone, and catalyst solutions in a thermostated reaction vessel.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Dilute the quenched sample to a suitable concentration for UV-Vis analysis.

  • Measure the absorbance of the product at its λmax. The formation of the α,β-unsaturated carbonyl product will result in a new absorbance peak at a longer wavelength compared to the reactants.

  • Use a pre-determined calibration curve of the pure product to convert absorbance values to concentration.

  • Plot the concentration of the product versus time to determine the initial reaction rate. The order of the reaction with respect to each reactant can be determined by systematically varying their initial concentrations.

Reaction Pathway: Base-Catalyzed Aldol Condensation

Aldol_Condensation cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation cluster_4 Dehydration Ketone Ketone (e.g., Acetone) Enolate Enolate Ketone->Enolate Deprotonation Water H₂O Enolate_ref Enolate Base Base (OH⁻) Aldehyde Aldehyde (e.g., this compound) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Intermediate Enolate_ref->Aldehyde C-C bond formation Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Base_regen Base (OH⁻) Aldol_Adduct_ref Aldol Adduct Alkoxide_ref->Aldol_Adduct Protonation Water_ref H₂O Enone α,β-Unsaturated Ketone (Final Product) Aldol_Adduct_ref->Enone -H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Oxidation Kinetics

The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of this reaction is influenced by the electron density of the aldehydic C-H bond and the stability of the transition state. Electron-donating groups can facilitate oxidation, while electron-withdrawing groups generally retard it.

Comparative Kinetic Data for Oxidation of Benzaldehydes

AldehydeOxidant/ConditionsRate Constant (k₂)Activation ParametersReference
BenzaldehydeBenzyltrimethylammonium fluorochromate / aq. Acetic acid1.12 x 10⁻² dm³ mol⁻¹ s⁻¹ (at 303 K)Not specified[2]
4-NitrobenzaldehydePyridinium dichromate / aq. Acetic acidFirst order in aldehyde and oxidant, second order in [H⁺]Not specified[5]
4-HydroxybenzaldehydeKMnO₄ / acidic mediaZero order in aldehyde, first order in oxidantNot specified[6]
3-Ethoxy-4-hydroxybenzaldehydeKMnO₄ / acidic mediaFirst order in aldehyde, oxidant, and acidNot specified[3]
Substituted BenzaldehydesQuinolinium Bromochromate / DMSORate constants and activation parameters provided for various substituentsΔH#, ΔS#, ΔG# tabulated in the study[7]

Analysis of this compound Reactivity:

The oxidation of this compound presents an interesting case. The strong electron-withdrawing nitro group will decrease the electron density at the aldehydic C-H bond, making it more difficult to oxidize. In contrast, the hydroxyl group is electron-donating by resonance, which would favor oxidation. However, the nitro group's influence is generally stronger. Therefore, it is anticipated that the oxidation of this compound will be slower than that of benzaldehyde and 4-hydroxybenzaldehyde, but potentially faster than 4-nitrobenzaldehyde due to the presence of the hydroxyl group.

Experimental Protocol: Monitoring Oxidation Kinetics

This protocol is a general guide based on common practices for studying the kinetics of aldehyde oxidation.[4]

Materials:

  • Aldehyde (e.g., this compound)

  • Oxidizing agent (e.g., KMnO₄, a chromate-based oxidant)

  • Solvent (e.g., aqueous acetic acid)

  • Spectrophotometer (UV-Vis or other suitable instrument)

Procedure:

  • Prepare solutions of the aldehyde and oxidant in the chosen solvent system.

  • The reactions are typically performed under pseudo-first-order conditions with a large excess of the aldehyde over the oxidizing agent.

  • Initiate the reaction by mixing the reactant solutions in a thermostated cuvette or reaction vessel.

  • Monitor the reaction progress by following the disappearance of the oxidant at its characteristic wavelength (e.g., 368 nm for benzimidazolium fluorochromate).[4]

  • The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(absorbance) versus time.

  • The second-order rate constant can be calculated by dividing k_obs by the concentration of the aldehyde.

  • Activation parameters can be determined by measuring the rate constants at different temperatures and using the Arrhenius and Eyring equations.

Experimental Workflow: Kinetic Analysis of Oxidation

Oxidation_Workflow A Prepare Stock Solutions (Aldehyde, Oxidant, Solvent) B Set up Pseudo-First-Order Conditions ([Aldehyde] >> [Oxidant]) A->B C Initiate Reaction in Thermostated Cell B->C D Monitor Absorbance of Oxidant vs. Time (at λmax) C->D E Plot ln(Absorbance) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) (from slope) E->F G Calculate Second-Order Rate Constant (k₂) F->G H Repeat at Different Temperatures G->H I Calculate Activation Parameters (Arrhenius & Eyring Plots) H->I

Caption: Workflow for kinetic analysis of aldehyde oxidation.

Reduction Kinetics

The reduction of the aldehyde group to an alcohol and the nitro group to an amine are two important transformations. The rate of these reductions will depend on the reducing agent and the electronic properties of the substrate.

Comparative Kinetic Data for Reduction of Nitroaromatics

Analysis of this compound Reactivity:

For the reduction of the aldehyde group, the electron-withdrawing nitro group will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride reagent (e.g., from NaBH₄). The electron-donating hydroxyl group will have the opposite effect. The net effect will likely be an enhanced rate of aldehyde reduction compared to benzaldehyde.

For the reduction of the nitro group, the presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group will both influence the electron density on the nitro group. The overall effect on the reduction rate of the nitro group is more complex to predict without specific experimental data.

Experimental Protocol: General Procedure for Reduction and Monitoring

A general approach to studying the kinetics of these reductions would involve monitoring the disappearance of the starting material or the appearance of the product using techniques like HPLC or GC.

Materials:

  • Substrate (e.g., this compound)

  • Reducing agent (e.g., NaBH₄ for aldehyde reduction, catalytic hydrogenation for nitro reduction)

  • Solvent

  • Analytical instrument (HPLC or GC)

Procedure:

  • Dissolve the substrate in a suitable solvent in a reaction vessel.

  • Initiate the reaction by adding the reducing agent.

  • At specific time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by adding an acid for NaBH₄ reductions).

  • Analyze the composition of the quenched aliquots by HPLC or GC to determine the concentrations of the reactant and product(s).

  • Plot concentration versus time to determine the reaction rate.

Signaling Pathway: Potential Reduction Pathways

Reduction_Pathways Start This compound Aldehyde_Reduced 3-Hydroxy-4-nitrobenzyl alcohol Start->Aldehyde_Reduced Aldehyde Reduction (e.g., NaBH₄) Nitro_Reduced 3-Hydroxy-4-aminobenzaldehyde Start->Nitro_Reduced Nitro Reduction (e.g., H₂, Pd/C) Both_Reduced 3-Hydroxy-4-aminobenzyl alcohol Aldehyde_Reduced->Both_Reduced Nitro Reduction Nitro_Reduced->Both_Reduced Aldehyde Reduction

Caption: Possible reduction pathways for this compound.

Conclusion

This comparative guide provides a framework for understanding the reaction kinetics of this compound. Based on the analysis of electronic effects and data from related aromatic aldehydes, it is predicted that this compound will exhibit enhanced reactivity in aldol condensations and aldehyde reductions compared to benzaldehyde, primarily due to the strong electron-withdrawing nature of the para-nitro group. The kinetics of its oxidation are expected to be slower than benzaldehyde due to the same electron-withdrawing effect. For researchers and professionals in drug development, this understanding of comparative reactivity is crucial for designing synthetic routes and optimizing reaction conditions. Further experimental studies are warranted to determine the precise kinetic parameters for the reactions of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-4-nitrobenzaldehyde: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Hydroxy-4-nitrobenzaldehyde, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling should be conducted in a well-ventilated area or under a fume hood to prevent the inhalation of dust.[2] In the event of a spill, the material should be swept up carefully to avoid creating dust and placed in a suitable, closed container for disposal.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2] This compound should not be disposed of in regular trash or flushed down the drain.[2]

  • Waste Identification and Segregation :

    • All waste containing this compound must be classified and clearly labeled as hazardous waste.[3][4]

    • Segregate this waste from other laboratory waste streams to prevent accidental chemical reactions. It is particularly important to keep it away from incompatible materials such as strong oxidizing agents.[5]

  • Containerization :

    • Place solid this compound waste into a designated, durable, and sealable container.[2][6]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings (e.g., "Irritant," "Toxic").[1][4]

  • Storage :

    • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from heat sources and incompatible chemicals.[2][5]

    • The storage area should have secondary containment to manage any potential leaks.[1]

  • Disposal of Solutions :

    • For solutions of this compound, the recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This process should be carried out by a licensed disposal company.

  • Contaminated Materials :

    • Any materials contaminated with this compound, such as gloves, filter paper, or empty containers, must be treated as hazardous waste.[2]

    • Empty containers should be disposed of as unused product unless they have been triple-rinsed with an appropriate solvent.[1][7] The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[1][7]

  • Arranging for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][8]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.[1]

Quantitative Data Summary

There is no specific quantitative data, such as concentration thresholds, that dictates different disposal methods for this compound. All forms of this chemical waste (solid, solutions, and contaminated materials) should be treated as hazardous waste and disposed of via a licensed professional service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? waste_type Identify Waste Type start->waste_type solid Solid or Contaminated Materials waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid containerize_solid Place in Labeled, Sealed Hazardous Waste Container solid->containerize_solid containerize_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid->containerize_liquid store Store in Designated, Secure Area containerize_solid->store containerize_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of 3-Hydroxy-4-nitrobenzaldehyde, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 704-13-2

Hazard Summary: this compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is essential to minimize risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the required PPE based on safety data and best practices for handling aromatic nitro compounds and aldehydes.[4][5]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashes.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber or Nitrile rubber). A flame-retardant lab coat must be worn and fully buttoned.[6] Closed-toe shoes and long pants are mandatory.Provides a barrier against accidental skin contact, which can cause irritation.
Respiratory Protection All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are insufficient, an air-purifying respirator with an appropriate cartridge is necessary.Protects against inhalation of dust or vapors which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Handling Preparations:

  • Documentation Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.

  • PPE Inspection: Inspect all required PPE for integrity before use. Any damaged PPE should be replaced immediately.[1]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for aldehydes and nitro compounds available.

2. Handling the Compound:

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.

3. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent, followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.[4]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

2. Disposal Method:

  • The recommended disposal method is to offer the surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Spills and Exposure

1. In Case of a Spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For small spills, use an absorbent material to contain the spill. Avoid creating dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

2. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Check Emergency Equipment prep3->prep4 handling1 Weigh & Transfer in Fume Hood prep4->handling1 handling2 Avoid Dust Formation handling1->handling2 spill Spill handling1->spill exposure Exposure handling1->exposure handling3 Keep Container Closed handling2->handling3 post1 Decontaminate Work Area handling3->post1 post2 Wash Hands post1->post2 post3 Properly Remove PPE post2->post3 disp1 Segregate Hazardous Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: A flowchart illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.